Product packaging for Brevetoxin(Cat. No.:CAS No. 98225-48-0)

Brevetoxin

カタログ番号: B15176840
CAS番号: 98225-48-0
分子量: 853.0 g/mol
InChIキー: NQICGQXVXIAURW-UUSBQWGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Brevetoxins (PbTx) are a suite of potent, lipid-soluble, cyclic polyether neurotoxins produced naturally by the marine dinoflagellate Karenia brevis . These compounds are known for their role in Neurotoxic Shellfish Poisoning (NSP) and "red tide" events . The primary mechanism of action for brevetoxins is the highly specific binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells . This binding alters the channel's function by shifting the voltage dependence of activation to more negative potentials, inhibiting inactivation, and prolonging the channel open time . The resultant increase in sodium influx leads to spontaneous and repetitive firing of action potentials, neuronal depolarization, and ultimately, a massive release of neurotransmitters . In research, brevetoxins are indispensable tools for probing the structure and function of voltage-gated sodium channels . They are used in electrophysiological studies to modulate channel activity and in toxicological research to investigate the cellular consequences of sodium channel activation. Studies have shown that brevetoxin exposure can modulate intracellular calcium dynamics and activate key signaling pathways, such as ERK1/2 and CREB, which can influence gene expression, including that of brain-derived neurotrophic factor (BDNF) . Beyond neurobiology, research applications extend to immunotoxicology, where this compound congeners have been demonstrated to induce apoptosis and suppress cellular metabolism in leukemic T cell lines . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H68O13 B15176840 Brevetoxin CAS No. 98225-48-0

特性

CAS番号

98225-48-0

分子式

C48H68O13

分子量

853.0 g/mol

IUPAC名

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal

InChI

InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1

InChIキー

NQICGQXVXIAURW-UUSBQWGHSA-N

異性体SMILES

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C

正規SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C

製品の起源

United States

Foundational & Exploratory

The Enigmatic Assembly Line: A Technical Guide to Brevetoxin Biosynthesis in Dinoflagellates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of brevetoxin biosynthesis in marine dinoflagellates, primarily the species Karenia brevis. Brevetoxins, a group of potent neurotoxins, are complex ladder-frame polyether compounds responsible for neurotoxic shellfish poisoning (NSP) and large-scale fish kills associated with harmful algal blooms (HABs), commonly known as "red tides." Elucidating their biosynthetic pathway is a formidable challenge due to the immense genomic complexity of dinoflagellates, but significant progress has been made in identifying the fundamental building blocks and genetic machinery. This document synthesizes key findings for researchers, scientists, and drug development professionals, detailing the proposed biosynthetic pathway, the genetic basis, experimental methodologies, and quantitative data.

The Core Pathway: A Polyketide Puzzle

Brevetoxins are classified as polyketides, a diverse group of secondary metabolites assembled from simple carboxylic acid subunits.[1] Their intricate ladder-like structure, composed of multiple fused ether rings, suggests a highly complex and controlled enzymatic assembly line.[2]

Precursor Incorporation: An Unconventional Route

Isotopic labeling studies have been instrumental in tracing the carbon backbone of brevetoxins. These experiments have confirmed that the biosynthesis deviates significantly from classical polyketide pathways.[3] While acetate serves as a primary building block, there is an unusual incorporation pattern where carbons from the citric acid cycle, such as succinate and α-ketoglutarate, are also utilized.[3] Furthermore, some pendent methyl groups are derived from S-adenosyl methionine (SAM), while others originate from acetate methyl groups.[1] This complex precursor utilization points towards a novel mode of polyketide synthesis involving atypical enzymatic machinery.[1][3]

The Role of Polyketide Synthases (PKS)

The enzymatic powerhouses behind this compound synthesis are believed to be Type I polyketide synthases (PKSs).[1] These are massive, multi-domain enzyme complexes that catalyze the sequential condensation of acyl-CoA precursors in an assembly-line fashion. In K. brevis, transcriptomic studies have identified genes for both large, modular Type I PKSs and single-domain PKSs.[4] Hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) genes have also been discovered, although their direct role in this compound synthesis is yet to be confirmed.[1] The sheer size and complexity of the this compound molecule suggest the involvement of enormous "megasynthases" that coordinate the precise sequence of condensation and modification reactions.

The Epoxide Cascade Hypothesis

A prevailing hypothesis for the formation of the characteristic ladder-frame structure involves an elegant cyclization cascade.[2] This model proposes that the PKS machinery first assembles a long, linear polyene chain. This precursor is then subjected to a series of stereospecific epoxidation reactions, creating a polyepoxide intermediate. A subsequent cascade of concerted, enzyme-catalyzed epoxide-opening events would then "zip up" the backbone to form the fused ether rings in a highly controlled stereochemical manner.[2] While biomimetic chemical syntheses have demonstrated the feasibility of such cascades, direct biological evidence for this process in K. brevis remains an active area of research.[2]

Brevetoxin_Biosynthesis_Pathway Proposed this compound Biosynthetic Pathway cluster_0 Precursor Pool cluster_1 Polyketide Assembly cluster_2 Post-PKS Modification & Cyclization Acetate Acetate PKS Type I Polyketide Synthase (PKS Assembly Line) Acetate->PKS SAM S-adenosyl methionine (SAM) SAM->PKS TCA_Intermediates TCA Cycle Intermediates (e.g., Succinate) TCA_Intermediates->PKS Polyene Linear Polyene Precursor PKS->Polyene Chain Elongation & Modification Epoxidation Epoxidation Polyene->Epoxidation Polyepoxide Polyepoxide Intermediate Epoxidation->Polyepoxide Cascade Epoxide-Opening Cascade Polyepoxide->Cascade This compound This compound Backbone Cascade->this compound

Proposed this compound Biosynthetic Pathway

The Genetic Blueprint: Unraveling the Dinoflagellate Genome

Identifying the genes responsible for this compound production is a significant hurdle due to the massive and uniquely organized genomes of dinoflagellates. Despite these challenges, molecular techniques have successfully identified and localized PKS genes within K. brevis, confirming their origin in the dinoflagellate itself rather than in associated symbiotic bacteria.[5]

Transcriptome sequencing of different K. brevis clones has revealed the expression of multiple PKS genes.[4][6] Quantitative proteomic analyses comparing high- and low-toxin producing strains have identified specific PKS enzymes that are significantly more abundant in the high-toxin strain, making them prime candidates for further investigation into their role in this compound biosynthesis.[4] Two ketosynthase (KS) sequences, in particular, were found exclusively in this compound-producing strains of K. brevis, strengthening their candidacy as key genes in the pathway.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of advanced molecular and analytical techniques.

Identification of PKS Genes

A common workflow to identify candidate genes for this compound synthesis involves several key molecular biology steps.

Protocol: PKS Gene Fragment Identification

  • Sample Collection: Karenia brevis cells are cultured and harvested during the logarithmic growth phase.

  • Nucleic Acid Extraction: Total RNA and genomic DNA are extracted from the cell pellets using standard commercial kits or TRIzol-based methods.

  • Degenerate PCR: Degenerate primers are designed based on conserved regions of known ketosynthase (KS) domains of Type I PKSs. PCR is performed on genomic DNA to amplify a variety of PKS gene fragments.[1]

  • Cloning and Sequencing: The resulting PCR products are cloned into a suitable vector (e.g., pGEM-T Easy Vector). A library of clones is created, and individual clones are sequenced to identify unique KS sequences.

  • Transcriptome Sequencing (RNA-Seq): To confirm gene expression, RNA is converted to cDNA and sequenced using next-generation sequencing platforms. The resulting transcriptome is assembled and searched for sequences homologous to the PKS fragments identified from genomic DNA.[6]

  • Quantitative PCR (qPCR): To compare gene expression levels between different strains or conditions (e.g., high- vs. low-toxin producers), qPCR is performed using primers specific to the identified PKS genes.

PKS_Gene_Identification_Workflow Workflow for PKS Gene Identification Culture 1. K. brevis Culture Extraction 2. DNA/RNA Extraction Culture->Extraction DegeneratePCR 3. Degenerate PCR (gDNA Template) Extraction->DegeneratePCR RNASeq 5. RNA-Seq (cDNA Template) Extraction->RNASeq Cloning 4. Cloning & Sequencing DegeneratePCR->Cloning Analysis 6. Sequence Analysis & Candidate Identification Cloning->Analysis RNASeq->Analysis Localization 7. Gene Localization (FISH) Analysis->Localization

Workflow for PKS Gene Identification
Localization of Genes using Fluorescence In Situ Hybridization (FISH)

To confirm that identified PKS genes reside within the dinoflagellate and not associated bacteria, FISH is employed.

Protocol: Fluorescence In Situ Hybridization (FISH)

  • Cell Preparation: K. brevis cultures are fixed, often with a formalin-based fixative, to preserve cellular structures.[7] In some protocols, cells are sorted using flow cytometry to separate dinoflagellate cells from bacteria.[1]

  • Permeabilization: The cell walls are permeabilized, for example with lysozyme, to allow probes to enter the cell.[8]

  • Probe Design & Labeling: Oligonucleotide probes complementary to the target PKS gene sequence are synthesized and labeled with a fluorescent dye (e.g., Cy3).[8]

  • Hybridization: The labeled probes are incubated with the prepared cells in a hybridization buffer. The probes bind (hybridize) to their complementary mRNA or DNA sequences inside the cell.[9]

  • Washing: Excess and non-specifically bound probes are washed away.[7]

  • Microscopy: Cells are mounted on a microscope slide and visualized using epifluorescence microscopy. The presence of a fluorescent signal within the dinoflagellate cell confirms the location of the gene.[9]

Quantitative Data on this compound Production

While precise enzymatic rates for the this compound pathway are not yet available, studies have quantified the cellular toxin content (cell quota) under various environmental conditions. Notably, cellular this compound levels can be influenced by factors such as the growth phase and osmotic stress, although reports on the latter have been conflicting.

K. brevis Strain/CloneConditionThis compound Cell Quota (pg/cell)Reference
Wilson (Toxic line)Salinity 35 (Control)~10[10]
Wilson (Toxic line)Hypoosmotic Stress (Salinity 35 -> 27)11.8 ± 2.0[11]
Wilson (Toxic line)Hypoosmotic Stress (Salinity 35 -> 27)Increase from ~10 to 160 (Note: value later corrected to a smaller increase)[10][12]
Wilson (Nontoxic line)Salinity 35 & 27< 0.17 (Below Detection Limit)[11]
CCMP 2228Salinity 35 (Control)10.6 ± 1.4[11]
CCMP 2228Hypoosmotic Stress (Salinity 35 -> 27)11.8 ± 2.0[11]
CCMP 2229Salinity 35 (Control)10.2 ± 1.7[11]
CCMP 2229Hypoosmotic Stress (Salinity 35 -> 27)10.1 ± 1.2[11]
SP1Hypoosmotic StressRemained low (<3)[10]
K. brevis 165Logarithmic to Decline Phase6.78 to 21.53[13]

Note: There is conflicting evidence in the literature regarding the effect of osmotic stress on this compound production. Some studies report a significant increase[10], while others find no significant change[11]. The original dramatic increase reported in one study was later corrected to a more modest one.[12]

Conclusion and Future Directions

The biosynthesis of brevetoxins is a highly complex process orchestrated by giant polyketide synthase assembly lines, utilizing an unconventional mix of precursors. While the overarching framework of a polyketide origin followed by cyclization is well-supported, the precise enzymatic steps, the structure of the PKS megasynthases, and the regulatory networks controlling toxin production remain largely enigmatic. Advances in long-read sequencing, proteomics, and genetic manipulation techniques for dinoflagellates will be crucial for fully assembling this intricate biosynthetic puzzle. A complete understanding of this pathway not only holds ecological significance but also opens avenues for the potential biotechnological production of this compound analogues for pharmacological research and drug development, leveraging their potent activity at voltage-gated sodium channels.[14]

References

The Ecological Nexus of Brevetoxins: A Technical Guide to Their Role in Harmful Algal Blooms

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Executive Summary

Brevetoxins, a suite of potent neurotoxins produced by the dinoflagellate Karenia brevis, are the primary causative agents of Neurotoxic Shellfish Poisoning (NSP) and extensive marine life mortality associated with harmful algal blooms (HABs), commonly known as "red tides." These lipid-soluble polyether compounds exert their effects by binding to and persistently activating voltage-gated sodium channels (VSSCs), leading to uncontrolled nerve stimulation, cell death, and severe ecological disruption.[1][2][3] This technical guide provides an in-depth examination of the ecological role of brevetoxins, detailing their mechanism of action, trophic transfer, and environmental impact. It includes a compilation of quantitative data, detailed experimental protocols for toxin analysis, and visualizations of key biological and experimental pathways to serve as a comprehensive resource for the scientific community.

Brevetoxin Chemistry and Molecular Mechanism of Action

Brevetoxins are cyclic polyether compounds classified into two main structural types, A and B, based on their backbone structure.[2] this compound-B (PbTx-2) is typically the most abundant toxin produced by K. brevis.[4] Upon cell lysis, PbTx-2 can be reduced to PbTx-3 in the marine environment.[5][6]

The primary molecular target of brevetoxins is site 5 on the alpha-subunit of voltage-gated sodium channels (VSSCs).[1][7] This binding has three critical effects:

  • It lowers the activation potential, causing channels to open at more negative membrane potentials.

  • It inhibits the channel's inactivation process, leading to persistent activation and prolonged sodium influx.[7][8]

  • It results in repetitive firing of nerves, disrupting normal neurological processes.[1][2]

This sustained depolarization disrupts intracellular ion homeostasis, leading to a cascade of downstream effects, including significant alterations in intracellular calcium ([Ca²⁺]i) dynamics and the activation of signaling pathways such as the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which can influence cell survival and plasticity.[5][9]

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VSSC Voltage-Gated Sodium Channel (VSSC) Extracellular Intracellular Depolarization Persistent Membrane Depolarization VSSC:p_out->Depolarization Na⁺ Influx PbTx This compound (PbTx) PbTx->VSSC Binds to Site 5 Na_ion Na⁺ Ca_channels Voltage-Gated Ca²⁺ Channels & NMDA Receptors Depolarization->Ca_channels Activates Ca_influx Increased Intracellular [Ca²⁺] Ca_channels->Ca_influx Ca²⁺ Influx Ca_ion Ca²⁺ ERK_activation ERK1/2 Activation Ca_influx->ERK_activation Triggers Neurotoxicity Neurotoxicity & Cellular Dysfunction Ca_influx->Neurotoxicity CREB_phos CREB Phosphorylation ERK_activation->CREB_phos Gene_expression Altered Gene Expression (e.g., BDNF) CREB_phos->Gene_expression Gene_expression->Neurotoxicity

Caption: this compound's mechanism of action at the cellular level.

Core Ecological Roles of this compound

The primary ecological functions of brevetoxins appear to be defensive and competitive, though their potent bioactivity leads to cascading impacts throughout the ecosystem.

  • Ichthyotoxicity: Brevetoxins are potent fish-killing agents, leading to the massive fish kills characteristic of K. brevis blooms.[3][10] The toxins are absorbed through the gills, causing paralysis of the respiratory system.[11]

  • Allelopathy: While K. brevis does exhibit allelopathic activity, suppressing the growth of competing phytoplankton, studies have shown that brevetoxins are not the primary compounds responsible for these effects. Other, yet-to-be-fully-characterized molecules are believed to mediate this competitive advantage.

  • Grazing Deterrence: The role of brevetoxins as a direct grazing deterrent is complex. Some studies indicate that certain benthic herbivores are not deterred by this compound-laden food, suggesting they may act as vectors for toxin transfer rather than being repelled. This lack of deterrence in some species facilitates the entry of the toxins into the food web.

Environmental Fate and Trophic Transfer

Brevetoxins produced during a bloom enter the ecosystem through several pathways, leading to widespread contamination and bioaccumulation.

  • Aerosolization: K. brevis cells are fragile and can be ruptured by wave action, releasing toxins into the water.[3][12][13] These toxins can then become aerosolized in sea spray, causing respiratory irritation in humans and other terrestrial animals along the coast.[3][13]

  • Trophic Transfer and Biomagnification: Filter-feeding organisms, particularly bivalve shellfish like oysters and clams, ingest K. brevis cells and accumulate high concentrations of brevetoxins.[10] These toxins are then passed up the food chain as the shellfish are consumed by predators. This trophic transfer leads to mortality in higher-level consumers, including marine mammals (dolphins, manatees), sea turtles, and birds.[14][15] Fish can also accumulate toxins by consuming toxic plankton or contaminated prey, acting as another significant vector to top predators.[16]

Ecological_Cascade cluster_bloom Harmful Algal Bloom (HAB) cluster_environment Environmental Compartments cluster_biota Trophic Levels K_brevis Karenia brevis (Dinoflagellate) Water Seawater (Dissolved Toxins) K_brevis->Water Cell Lysis Shellfish Primary Consumers (Shellfish, Zooplankton) K_brevis->Shellfish Ingestion Aerosol Marine Aerosols Water->Aerosol Wave Action Fish Secondary Consumers (Planktivorous & Omnivorous Fish) Water->Fish Gill Uptake (Ichthyotoxicity) Top_Predators Tertiary Consumers (Marine Mammals, Birds, Turtles, Humans) Aerosol->Top_Predators Inhalation Shellfish->Fish Predation Shellfish->Top_Predators Consumption (NSP) Fish->Top_Predators Predation

Caption: The ecological cascade of this compound effects during a HAB.

Quantitative Data on this compound Distribution

The concentration of brevetoxins varies significantly depending on the bloom's intensity and the environmental compartment. The following tables summarize representative data from published studies.

Table 1: this compound Concentrations in Seawater and Aerosols

Sample MatrixThis compound ConcentrationK. brevis Cell Density (cells/L)Reference
Seawater (Surf Zone)60 - 200 µg/L (PbTx-2+3)5 x 10⁶ - 20 x 10⁶[17]
Seawater20 ng/mL - 400 ng/mL1 x 10³ - 15 x 10⁶[18]
Seawater~100 ng/L>5,000[6]
Marine Aerosol160 - 180 ng/m³ (PbTx-2+3)5 x 10⁶ - 20 x 10⁶[17]
Air Sampler Filters80 - 467 ng/cm²1 x 10³ - 15 x 10⁶[18]

Table 2: this compound Bioaccumulation in Marine Organisms

Organism TypeTissueThis compound ConcentrationReference
Fish (various)Visceraup to 2,675 ng/g[14]
Fish (various)Muscleup to 1,540 ng/g[14]
ShorebirdLiver26 - 1,313 ng/g[14]
Bivalve MolluscsWhole Tissue1.9 - 2.8 µg/g (wet weight)[19]
Carnivorous GastropodsWhole Tissue1.0 - 2.6 µg/g (wet weight)[19]
Bottlenose Dolphin (live)Feces2 - 231 ng/g[20]
Bottlenose Dolphin (live)Urine0.8 - 90 ng/g[20]
Sea Turtles (dead)Liver, FecesHighest concentrations found[14]

Note: The regulatory action level for brevetoxins in shellfish is 800 µg BTX-2 equivalents/kg (0.8 µg/g) of shellfish tissue.[21]

Key Experimental Protocols

Accurate detection and quantification of brevetoxins are critical for public health monitoring and research. The following sections outline the methodologies for key analytical techniques.

Protocol: Toxin Extraction from Shellfish Tissue

This protocol is a generalized procedure for extracting lipophilic brevetoxins from shellfish tissue for subsequent analysis.

  • Homogenization: Weigh 100 g of shucked, drained shellfish tissue. Homogenize the tissue in a blender until a uniform paste is achieved.

  • Solvent Extraction (Acetone): Transfer the homogenate to a centrifuge bottle. Add 200-400 mL of acetone and blend or shake vigorously for 5 minutes.

  • Centrifugation/Filtration: Centrifuge the mixture to pellet the solids. Decant the acetone supernatant. Alternatively, filter the mixture to separate the liquid extract.

  • Repeat Extraction: Repeat the acetone extraction on the tissue pellet to ensure complete recovery.

  • Solvent Partitioning (Optional for Cleanup): Combine the acetone extracts. The extract can be reduced in volume in vacuo and then partitioned against a non-polar solvent like hexane to remove lipids, or directly prepared for analysis.

  • Concentration: Evaporate the final extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of appropriate solvent (e.g., methanol) for analysis by HPLC or ELISA.

Protocol: Quantification by Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid screening method based on antibody-antigen recognition.

  • Plate Coating: Microtiter plates are pre-coated with sheep anti-brevetoxin antibodies.

  • Standard/Sample Addition: Add 50 µL of this compound standards or prepared sample extracts to the appropriate wells.

  • Competitive Binding: Add 50 µL of a this compound-enzyme conjugate (e.g., HRP-conjugate) to each well. The sample toxin and the enzyme-conjugated toxin will compete for binding to the immobilized antibodies. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unbound reagents.

  • Substrate Addition: Add 100 µL of a chromogenic substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color. Incubate for 30 minutes.

  • Stopping Reaction: Add 100 µL of a stop solution (e.g., sulfuric acid) to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration in the sample.[8][22][23]

Protocol: Mouse Bioassay (Regulatory Standard)

The mouse bioassay is the traditional, though controversial, regulatory method for determining shellfish toxicity.

  • Extraction: Prepare a lipid-soluble extract from shellfish tissue, typically using diethyl ether.

  • Dose Preparation: The extract is evaporated and the residue is reconstituted in a carrier vehicle, such as 5% Tween-saline.[24]

  • Injection: Inject a 1.0 mL dose intraperitoneally into laboratory mice (typically ICR strain, ~20 g). For NSP, five mice are used per test.[12][24]

  • Observation: Observe the mice for characteristic signs of neurotoxicity (e.g., paralysis, convulsions, respiratory distress) and record the time to death.[12]

  • Toxicity Calculation: The toxicity is expressed in Mouse Units (MU). One MU is the amount of toxin that kills 50% of the test mice within 930 minutes. The regulatory limit is 20 MU per 100 g of shellfish tissue.[10][25]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Methods Sample Sample Collection (Water, Shellfish, Air) Homogenize Homogenization (Shellfish Tissue) Sample->Homogenize Extract Solvent Extraction (Acetone/Ether) Homogenize->Extract Cleanup Cleanup & Concentration (SPE / Evaporation) Extract->Cleanup ELISA Screening: Competitive ELISA Cleanup->ELISA Rapid Screening MBA Regulatory: Mouse Bioassay Cleanup->MBA Toxicity Units (MU) LCMS Confirmatory: HPLC-MS/MS Cleanup->LCMS Congener Profile Data Data Interpretation (Quantification, Risk Assessment) ELISA->Data MBA->Data LCMS->Data

Caption: General experimental workflow for this compound analysis.

Implications for Drug Development

The unique mode of action of brevetoxins makes them valuable pharmacological tools for studying VSSC structure and function. Their ability to lock the channel in an open state provides a powerful probe for investigating nerve excitation. Furthermore, derivatives and antagonists, such as brevenal, which competitively displaces this compound from its binding site, hold potential for therapeutic development.[26] Brevenal has been shown to counteract the bronchoconstriction induced by brevetoxins, suggesting a potential avenue for developing treatments for aerosolized red tide exposure.[26]

Conclusion

Brevetoxins are highly significant biotoxins that play a central role in the ecological devastation caused by Karenia brevis harmful algal blooms. Their potent and specific interaction with voltage-gated sodium channels initiates a toxic cascade that permeates from the cellular level to the entire ecosystem, causing widespread mortality and posing a significant public health risk. A thorough understanding of their ecological dynamics, supported by robust and sensitive analytical methods, is essential for monitoring their presence, managing their impacts, and exploring their potential in biomedical research and drug development.

References

The Pharmacology of Brevetoxin and Its Receptor Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxins, a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis, are the causative agents of Neurotoxic Shellfish Poisoning (NSP). These lipid-soluble polyether compounds exert their effects by binding to a specific receptor site on voltage-gated sodium channels (VGSCs), leading to profound alterations in neuronal excitability. This technical guide provides an in-depth exploration of the pharmacology of brevetoxin, its mechanism of action, and its interaction with its receptor sites. It includes a summary of quantitative binding data, detailed experimental protocols for studying this compound, and visualizations of key signaling pathways and experimental workflows.

Introduction

Brevetoxins are a family of cyclic polyether compounds that are classified into two main types: this compound A and this compound B, with various chemical subtypes.[1] Their lipophilic nature allows them to traverse cell membranes and interact with their primary molecular target: the voltage-gated sodium channel (VGSC). This interaction is responsible for the diverse neurological and physiological symptoms associated with NSP. Understanding the intricate pharmacology of this compound is crucial for the development of effective therapeutics and diagnostic tools.

Mechanism of Action

Brevetoxins bind to a specific site on the α-subunit of VGSCs, designated as neurotoxin receptor site 5.[1][2][3] This binding event induces a conformational change in the channel, leading to several key functional alterations:

  • Shift in Voltage-Dependence of Activation: this compound binding causes the VGSC to activate at more negative membrane potentials, increasing the likelihood of channel opening at the resting state.[2][4]

  • Prolonged Mean Open Time: The channels remain in an open state for a longer duration, leading to a persistent influx of sodium ions.[5][6]

  • Inhibition of Inactivation: The normal inactivation process of the VGSC is impaired, preventing the channel from closing in a timely manner.[2][5]

  • Induction of Sub-conductance States: this compound can induce the channel to open to states with lower conductance than the fully open state.[4]

These modifications result in a sustained depolarization of the cell membrane, leading to uncontrolled nerve firing and excessive neurotransmitter release.[7]

This compound Receptor Site 5

This compound receptor site 5 is located on the α-subunit of the VGSC, a large transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[4] Photoaffinity labeling and mutagenesis studies have identified that this compound binds to a cleft formed by the IS6 and IVS5 transmembrane segments.[2][8] This binding site is distinct from other neurotoxin binding sites on the VGSC, although allosteric interactions with sites 2 and 4 have been observed.[2][4]

Quantitative Binding Data

The affinity of brevetoxins for their receptor site has been quantified using various experimental techniques, primarily radioligand binding assays. The following tables summarize key quantitative data for this compound binding.

Table 1: this compound Binding Affinity (Kd) and Maximum Binding Capacity (Bmax)

LigandPreparationKd (nM)Bmax (pmol/mg protein)Reference
[3H]PbTx-3Rat brain synaptosomes2.96.8[9]
[42-3H]-PbTx3tsA-201 cells expressing Nav1.2Not specifiedNot specified[2]
[42-3H]-PbTx3tsA-201 cells expressing Nav1.41.8 ± 0.61Not specified[2]
[42-3H]-PbTx3tsA-201 cells expressing Nav1.512 ± 1.4Not specified[2]
Acridinium BTXB2Rat brain synaptosome0.846.76[10]

Table 2: EC50 Values for this compound Analogs

AnalogAssayEC50 (µM)Reference
PbTx-2 (aldehyde)THP-1 monocyte cytotoxicityNot specified[11]
PbTx-6 (aldehyde)THP-1 monocyte cytotoxicityNot specified[11]
PbTx-3 (alcohol)THP-1 monocyte cytotoxicity>50[11]
BTX-B5 (alcohol)THP-1 monocyte cytotoxicity>70[11]

Downstream Signaling Pathways

The persistent activation of VGSCs by this compound initiates a cascade of downstream signaling events, primarily driven by the sustained influx of Na+ and subsequent membrane depolarization.

Calcium Homeostasis and Glutamate Release

The depolarization caused by Na+ influx leads to the opening of voltage-gated calcium channels (VGCCs) and the reversal of the Na+/Ca2+ exchanger, resulting in a significant increase in intracellular calcium concentration ([Ca2+]i).[5][12] This elevated [Ca2+]i triggers the release of neurotransmitters, most notably glutamate.[5][12] The excessive glutamate release can lead to excitotoxicity and neuronal damage through the overstimulation of glutamate receptors like the NMDA receptor.[6][12]

This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) Receptor Site 5 This compound->VGSC Binds to Depolarization Membrane Depolarization VGSC->Depolarization Persistent Na+ influx VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_influx Increased Intracellular Ca2+ VGCC->Ca_influx Glutamate Glutamate Release Ca_influx->Glutamate Triggers Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity

Figure 1: this compound-induced glutamate release pathway.

ERK1/2 and CREB Activation

In neocortical neurons, this compound-induced changes in Ca2+ dynamics lead to the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling pathway.[5] This, in turn, can lead to the phosphorylation of the cAMP responsive element-binding protein (CREB), a transcription factor involved in neuronal survival, plasticity, and learning.[5]

Ca_influx Increased Intracellular Ca2+ ERK12 ERK1/2 Activation Ca_influx->ERK12 Mediates CREB CREB Phosphorylation ERK12->CREB Gene_Expression Altered Gene Expression (e.g., BDNF) CREB->Gene_Expression

Figure 2: Downstream ERK1/2 and CREB signaling.

Sensory Neuron Signaling via PAR2 and TRPV4

In sensory neurons, this compound-induced effects can also be mediated through a pathway involving Protease-Activated Receptor 2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4).[13][14] This pathway, which may involve cathepsin S, contributes to sensory disturbances and the release of substance P.[13][14]

This compound This compound CathepsinS Cathepsin S This compound->CathepsinS Activates PAR2 PAR2 Activation CathepsinS->PAR2 PKA_PKC PKA / PKC PAR2->PKA_PKC TRPV4 TRPV4 Activation PKA_PKC->TRPV4 Ca_influx Increased Intracellular Ca2+ TRPV4->Ca_influx SubstanceP Substance P Release Ca_influx->SubstanceP

Figure 3: PAR2 and TRPV4 signaling in sensory neurons.

Experimental Protocols

The study of this compound pharmacology relies on a variety of specialized experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites.[15] A radiolabeled this compound analog (e.g., [3H]PbTx-3) is incubated with a preparation of neuronal membranes (e.g., rat brain synaptosomes).

Methodology:

  • Membrane Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.

  • Incubation: Incubate the synaptosomal membranes with increasing concentrations of the radiolabeled this compound in a suitable buffer. For competition assays, a fixed concentration of radioligand is co-incubated with increasing concentrations of an unlabeled competitor.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax values.

Membrane Prepare Neuronal Membranes Incubate Incubate with Radiolabeled this compound Membrane->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Scatchard/Regression) Quantify->Analyze

Figure 4: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells, providing detailed information on how this compound alters VGSC function.[16]

Methodology:

  • Cell Preparation: Use cultured neurons or cells heterologously expressing specific VGSC subtypes.

  • Pipette Formation: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

  • Recording Configuration: Establish a whole-cell recording configuration by rupturing the patch of membrane under the pipette tip.

  • Voltage Clamp: Clamp the membrane potential at a holding potential and apply voltage steps to elicit sodium currents.

  • Toxin Application: Perfuse the cell with a solution containing this compound and record the changes in the sodium current.

  • Data Analysis: Analyze the current traces to determine changes in activation voltage, inactivation kinetics, and current amplitude. Automated patch-clamp systems can increase the throughput of these experiments.[17]

CellPrep Prepare Cells (Neurons or Expressing Cells) Seal Form Gigaohm Seal with Micropipette CellPrep->Seal Record Establish Whole-Cell Recording Configuration Seal->Record Clamp Voltage Clamp and Elicit Sodium Currents Record->Clamp Apply Apply this compound Clamp->Apply Analyze Analyze Current Traces Apply->Analyze

Figure 5: Workflow for patch-clamp electrophysiology.

Calcium Imaging

This technique is used to visualize and quantify changes in intracellular calcium concentration in response to this compound exposure.[18]

Methodology:

  • Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Baseline Measurement: Mount the cells on a fluorescence microscope and measure the baseline fluorescence intensity.

  • Toxin Application: Perfuse the cells with a solution containing this compound.

  • Image Acquisition: Continuously acquire fluorescence images to monitor changes in intracellular calcium levels over time.

  • Data Analysis: Analyze the changes in fluorescence intensity to quantify the magnitude and kinetics of the calcium response.

Load Load Cells with Calcium Indicator Dye Baseline Measure Baseline Fluorescence Load->Baseline Apply Apply this compound Baseline->Apply Acquire Acquire Fluorescence Images Over Time Apply->Acquire Analyze Analyze Fluorescence Intensity Changes Acquire->Analyze

Figure 6: Workflow for calcium imaging.

Conclusion

Brevetoxins represent a fascinating and complex class of marine neurotoxins. Their specific interaction with receptor site 5 on voltage-gated sodium channels leads to a cascade of events that profoundly impact neuronal function. A thorough understanding of their pharmacology, facilitated by the experimental techniques outlined in this guide, is essential for mitigating the public health risks associated with harmful algal blooms and for exploring the potential of this compound-related compounds as pharmacological tools or therapeutic leads. The continued investigation into the molecular details of this compound-receptor interactions and the downstream signaling pathways will undoubtedly pave the way for novel strategies to counteract their toxic effects and harness their unique properties for biomedical applications.

References

Brevetoxin Analogues and Their Relative Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of brevetoxin analogues, their mechanisms of action, and relative toxicities. It includes detailed experimental protocols for key toxicity assessment methods and visual representations of signaling pathways and experimental workflows to facilitate understanding and further research in this field.

Introduction to Brevetoxins

Brevetoxins (PbTxs) are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are responsible for neurotoxic shellfish poisoning (NSP) in humans and widespread fish kills during harmful algal blooms. The unique ladder-like structure of brevetoxins allows them to interact with voltage-gated sodium channels (VGSCs), leading to a cascade of downstream effects. The toxicity of brevetoxins varies among analogues, depending on their specific chemical structure and how they interact with their molecular targets.

Relative Toxicity of this compound Analogues

The toxicity of this compound analogues is typically assessed using various in vivo and in vitro methods. The following table summarizes the available quantitative data on the relative toxicity of several common this compound analogues.

This compound AnalogueAssay TypeSpecies/Cell LineEndpointValueReference
PbTx-1Mouse BioassayMouse (i.p.)LD50~16 µg/kg[1]
PbTx-2Mouse BioassayMouse (i.p.)LD50~20 µg/kg[1]
PbTx-2Cytotoxicity AssayTHP-1 MonocytesEC50478 nM[2]
PbTx-2Receptor Binding AssayRat Brain SynaptosomesEC50~3-fold lower than PbTx-3[2]
PbTx-3Mouse BioassayMouse (i.p.)LD50~30 µg/kg[1]
PbTx-3Cytotoxicity AssayTHP-1 MonocytesEC50>10,000 nM[2]
PbTx-3Receptor Binding AssayRat Brain SynaptosomesEC50~3-fold higher than PbTx-2[2]
PbTx-6Receptor Binding AssayRat Brain SynaptosomesEC50Higher than PbTx-2 and PbTx-3[2]
BTX-B5Receptor Binding AssayRat Brain SynaptosomesEC50Higher than PbTx-2 and PbTx-3[2]
BrevenalReceptor Binding AssayRat Brain SynaptosomesKi~100-fold higher than brevetoxins[3]

Signaling Pathway of Brevetoxins

The primary mechanism of action for brevetoxins involves their binding to a specific site (site 5) on the α-subunit of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and muscle cells.[4][5] This binding leads to a conformational change in the channel, causing it to open at the resting membrane potential and remain open for a longer duration.[6] The persistent influx of Na+ ions leads to membrane depolarization, spontaneous and repetitive firing of neurons, and ultimately, neurotransmitter release.[4][6] This uncontrolled neuronal activity manifests as the symptoms of neurotoxic shellfish poisoning. Some studies suggest that brevetoxins may also have other mechanisms of action, such as inducing an inflammatory response in immune cells, which may not be directly linked to VGSC binding.[6]

Brevetoxin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (PbTx) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 This compound->VGSC Binds to Na_influx Na+ Influx VGSC->Na_influx Causes persistent activation Depolarization Membrane Depolarization Na_influx->Depolarization AP_firing Repetitive Action Potential Firing Depolarization->AP_firing Neurotransmitter_release Neurotransmitter Release AP_firing->Neurotransmitter_release Cellular_effects Cellular Effects (e.g., Neurotoxicity) Neurotransmitter_release->Cellular_effects

Caption: this compound signaling pathway.[4][5][6]

Experimental Protocols

Mouse Bioassay for this compound Toxicity

The mouse bioassay is the traditional method for determining the toxicity of this compound-contaminated samples.

Methodology:

  • Sample Preparation: Shellfish tissues are extracted with a suitable solvent (e.g., acetone), and the extract is evaporated to dryness. The residue is then redissolved in a vehicle, typically 1% Tween-60 in saline.

  • Animal Dosing: A standardized dose of the extract is injected intraperitoneally (i.p.) into laboratory mice (e.g., ICR strain).

  • Observation: The mice are observed for signs of neurotoxicity, such as paralysis, convulsions, and respiratory distress. The time from injection to death is recorded.

  • Toxicity Calculation: The toxicity is expressed in Mouse Units (MU), where one MU is the amount of toxin that kills 50% of the mice in a specific timeframe. The LD50 (the dose that is lethal to 50% of the animals) can also be determined.

Receptor Binding Assay

This in vitro assay measures the affinity of this compound analogues for their binding site on the VGSC.

Methodology:

  • Synaptosome Preparation: Rat brain synaptosomes, which are rich in VGSCs, are prepared by homogenization and differential centrifugation of brain tissue.

  • Binding Reaction: A known concentration of a radiolabeled this compound analogue (e.g., [³H]PbTx-3) is incubated with the synaptosome preparation in the presence of varying concentrations of the unlabeled test compound (the competitor).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the synaptosomes is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 or EC50) is determined. This value is inversely proportional to the binding affinity of the test compound.

Neuro-2A Cytotoxicity Assay

The Neuro-2A (N2a) neuroblastoma cell-based assay is a common in vitro method for assessing the toxicity of compounds that act on sodium channels.

Methodology:

  • Cell Culture: Mouse neuroblastoma (Neuro-2a) cells are cultured in a suitable medium until they reach the desired confluence.

  • Sensitization: To enhance their sensitivity to brevetoxins, the cells are often pre-treated with ouabain (a Na+/K+-ATPase inhibitor) and veratridine (another VGSC activator).

  • Toxin Exposure: The sensitized cells are then exposed to various concentrations of the this compound analogue for a specific period (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. A decrease in metabolic activity is indicative of cytotoxicity.

  • Data Analysis: The concentration of the this compound analogue that causes a 50% reduction in cell viability (EC50) is calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicity of a novel this compound analogue.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Confirmation cluster_analysis Phase 4: Data Analysis and Conclusion A1 Hypothesis: Analogue X has altered toxicity A2 Synthesize or Isolate This compound Analogue X A1->A2 A3 Prepare Stock Solutions A2->A3 B1 Receptor Binding Assay (Determine binding affinity) A3->B1 B2 Neuro-2A Cytotoxicity Assay (Determine EC50) A3->B2 D1 Compare relative toxicity to known brevetoxins B1->D1 B2->D1 C1 Mouse Bioassay (Determine LD50) C1->D1 D1->C1 If significant in vitro activity is observed D2 Structure-Activity Relationship (SAR) Analysis D1->D2 D3 Conclusion on the toxicity of Analogue X D2->D3

Caption: A typical experimental workflow for this compound analogue toxicity assessment.

Conclusion

This guide provides a foundational understanding of this compound analogues and their relative toxicities for researchers in the field. The provided data, protocols, and diagrams serve as a valuable resource for designing and conducting further studies to elucidate the complex mechanisms of this compound toxicity and to explore the potential for therapeutic applications of related compounds. As new analogues are discovered and synthesized, the systematic application of these and other advanced analytical techniques will be crucial for a comprehensive assessment of their biological activity.

References

A Technical Guide to the History and Key Discoveries in Brevetoxin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxins, a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis, have been the subject of extensive research for decades. Their unique chemical structures and specific mechanism of action on voltage-gated sodium channels (VGSCs) have made them invaluable tools for neuroscience and pharmacology, while their impact on public health and marine ecosystems continues to drive the development of sensitive detection methods. This in-depth technical guide provides a comprehensive overview of the history of brevetoxin research, detailing the key discoveries from their initial isolation and structural elucidation to the characterization of their binding site and the subsequent exploration of their diverse biological effects. This guide includes detailed experimental protocols for seminal studies, quantitative data on toxin potency and binding affinities, and visualizations of key pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Early History: From Red Tides to Toxin Isolation

Reports of massive fish kills in the Gulf of Mexico, now known to be caused by K. brevis blooms (red tides), date back to as early as 1844. Shellfish poisonings in Florida have been documented since the 1880s, but it was not until 1960 that the causative organism, then named Gymnodinium breve, was identified.[1] Early research focused on the ecological and toxicological aspects of these blooms, with the first attempts to isolate and characterize the toxic principles occurring in the mid-20th century.

A significant breakthrough came in the early 1970s with the application of high-performance liquid chromatography (HPLC), which allowed for the purification of two distinct toxic fractions.[2] These were later identified as this compound-B (PbTx-2) and its reduced form, this compound-3 (PbTx-3).

Experimental Protocol: Early this compound Extraction and Purification

The initial methods for extracting and purifying brevetoxins from K. brevis cultures were crucial for their eventual structural characterization. While modern methods utilize more advanced techniques, the foundational principles remain similar.

Objective: To isolate and purify brevetoxins from large-scale cultures of Karenia brevis.

Methodology:

  • Culture: Large-scale cultures of Karenia brevis (e.g., Wilson clone, CCMP2228) were grown in modified L1 medium at 24°C with a 12-hour light:dark cycle.[3]

  • Harvesting: Late logarithmic phase cultures were harvested by centrifugation or filtration to pellet the dinoflagellate cells.

  • Extraction: The cell pellet was extracted multiple times with solvents such as acetone or methanol to solubilize the lipophilic brevetoxins.[4]

  • Solvent Partitioning: The crude extract was subjected to liquid-liquid partitioning, typically between a non-polar solvent like diethyl ether or chloroform and an aqueous phase, to remove polar impurities.[5]

  • Chromatography: The resulting organic phase, rich in brevetoxins, was concentrated and subjected to a series of chromatographic steps for purification.

    • Silica Gel Chromatography: The extract was first passed through a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate) to separate major classes of lipids.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing brevetoxins were further purified by reverse-phase HPLC on a C18 column. A typical elution profile would involve a gradient of methanol and water.[6]

  • Purity Assessment: The purity of the isolated brevetoxins was assessed by analytical HPLC and spectroscopic methods.

G

The Groundbreaking Structural Elucidation of this compound B

The definitive chemical structure of a this compound was first reported in 1981 by Nakanishi and his colleagues.[7] They successfully elucidated the complex polycyclic ether structure of this compound B (PbTx-2), a landmark achievement in natural product chemistry. This discovery laid the foundation for understanding the structure-activity relationships of this toxin family.

Experimental Protocol: Structural Elucidation of this compound B (PbTx-2)

The structural elucidation of PbTx-2 involved a combination of spectroscopic techniques and chemical degradation.

Objective: To determine the complete chemical structure, including stereochemistry, of this compound B.

Methodology:

  • Purification: this compound B was purified to homogeneity from K. brevis extracts using the methods described in the previous section.

  • Crystallization: The purified PbTx-2 was crystallized to make it suitable for X-ray crystallographic analysis.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on the crystallized PbTx-2. This technique provided the three-dimensional arrangement of atoms in the molecule, revealing the complex ladder-like polyether backbone and the relative stereochemistry of many of the chiral centers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Proton NMR was used to identify the different types of protons in the molecule and their connectivity through spin-spin coupling.

    • ¹³C NMR: Carbon-13 NMR was used to determine the number and types of carbon atoms present.

    • 2D NMR Techniques (e.g., COSY, HMQC): Two-dimensional NMR experiments were crucial in establishing the connectivity between protons and carbons, helping to piece together the fragments of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of PbTx-2.

  • Chemical Degradation: Controlled chemical degradation of the PbTx-2 molecule into smaller, more easily identifiable fragments was performed to confirm certain structural features.

G

Unraveling the Mechanism of Action: The Voltage-Gated Sodium Channel

A pivotal moment in this compound research was the identification of their molecular target. In 1986, Poli, Mende, and Baden demonstrated that brevetoxins bind to a specific site on voltage-gated sodium channels in rat brain synaptosomes.[8] This discovery explained the neurotoxic effects of these compounds and established them as valuable probes for studying ion channel function.

Experimental Protocol: Radioligand Binding Assay for this compound Binding Site

The identification of the this compound binding site was achieved through competitive radioligand binding assays.

Objective: To identify and characterize the specific binding site for brevetoxins in neuronal membranes.

Methodology:

  • Preparation of Synaptosomes:

    • Rat brains were homogenized in a buffered sucrose solution.

    • The homogenate was subjected to differential centrifugation to isolate the synaptosomal fraction, which is enriched in nerve endings and their associated ion channels.

  • Radiolabeling of this compound: this compound (PbTx-3) was radiolabeled with tritium ([³H]) to allow for its detection and quantification at low concentrations.

  • Binding Assay:

    • Aliquots of the synaptosomal preparation were incubated with a fixed concentration of [³H]PbTx-3 in a suitable buffer (e.g., Tris-HCl) at 4°C.

    • To determine non-specific binding, a parallel set of incubations was performed in the presence of a large excess of unlabeled PbTx-3.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the synaptosomes with the bound [³H]PbTx-3, while the unbound radioligand passes through.

  • Quantification of Binding: The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • Saturation Binding: Performed by incubating the synaptosomes with increasing concentrations of [³H]PbTx-3 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • Competitive Binding: Conducted by incubating the synaptosomes with a fixed concentration of [³H]PbTx-3 and increasing concentrations of unlabeled this compound analogs or other neurotoxins to determine their relative affinities for the binding site.

G

This compound Signaling Pathway

Brevetoxins exert their effects by binding to site 5 on the α-subunit of VGSCs. This binding event leads to a cascade of downstream effects that disrupt normal neuronal function.

G

Quantitative Data on this compound Potency and Binding

The potency and binding affinity of different this compound analogs have been extensively studied. This quantitative data is crucial for understanding their structure-activity relationships and for risk assessment.

Table of LD50 Values for Brevetoxins in Mice
ToxinRoute of AdministrationLD50 (µg/kg)Reference
PbTx-1Intraperitoneal110[9]
PbTx-2Intraperitoneal170 - 500[1]
PbTx-3Intraperitoneal180[10]
PbTx-3Oral>1500[10]
PbTx-6Intraperitoneal~850[1]
Table of Binding Affinities (Kd) of Brevetoxins for Voltage-Gated Sodium Channel Subtypes
ToxinNaV SubtypeKd (nM)Reference
[³H]PbTx-3Rat Brain (mixed subtypes)2.9[8]
[³H]PbTx-3NaV1.2~2.4[11]
[³H]PbTx-3NaV1.41.8[11]
[³H]PbTx-3NaV1.512[11]
PbTx-3NaV1.7Resistant[12]

Conclusion

The history of this compound research is a testament to the power of interdisciplinary science, from the early ecological observations of red tides to the sophisticated chemical and pharmacological studies that have unraveled their molecular mechanisms. The key discoveries outlined in this guide have not only illuminated the biology of harmful algal blooms but have also provided invaluable tools for the study of ion channels and neuronal excitability. For researchers, scientists, and drug development professionals, the ongoing investigation of brevetoxins and their interactions with biological systems continues to offer exciting opportunities for new discoveries and potential therapeutic applications.

References

physicochemical properties of different brevetoxin compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Brevetoxin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of various this compound compounds. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and marine toxin research.

Physicochemical Properties of this compound Compounds

Brevetoxins are a group of lipid-soluble neurotoxins produced by the dinoflagellate Karenia brevis. They are cyclic polyether compounds classified into two main structural types: A-type and B-type. The variations in their side chains result in a variety of congeners with differing physicochemical properties.

The following table summarizes the key physicochemical properties of several major this compound compounds.

This compound CompoundToxin TypeMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)Known Solubilities
This compound-A (PbTx-1)AC₄₉H₇₀O₁₃867.075.3Data not readily available
This compound-B (PbTx-2)BC₅₀H₇₀O₁₄895.085.472Soluble in organic solvents
This compound-3 (PbTx-3)BC₅₀H₇₂O₁₄897.1Data not readily availableSoluble in ethanol, methanol, and DMSO[1]
This compound-5 (PbTx-5)BData not readily availableData not readily availableData not readily availableData not readily available
This compound-6 (PbTx-6)BData not readily availableData not readily availableData not readily availableData not readily available
This compound-7 (PbTx-7)AData not readily availableData not readily availableData not readily availableData not readily available
This compound-9 (PbTx-9)BData not readily availableData not readily availableData not readily availableData not readily available

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of brevetoxins. Below are protocols for key experiments cited in the literature.

Extraction of Brevetoxins from Karenia brevis Cultures

This protocol outlines a common method for extracting lipophilic brevetoxins from dinoflagellate cultures using solid-phase extraction (SPE).

Materials:

  • Karenia brevis culture

  • Methanol

  • Water, deionized

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: Centrifuge the K. brevis culture to pellet the cells.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in methanol.

    • Lyse the cells using sonication or homogenization.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Centrifuge to pellet the cell debris.

    • Collect the methanolic supernatant containing the brevetoxins.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water.

    • Loading: Load the methanolic extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elution: Elute the brevetoxins from the cartridge using 100% methanol.

  • Solvent Evaporation: Evaporate the methanol from the eluate under a gentle stream of nitrogen to concentrate the this compound extract.

  • Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent for further analysis.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most straightforward technique for determining the octanol-water partition coefficient (LogP).

Materials:

  • Purified this compound compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning:

    • Dissolve a known amount of the this compound in the n-octanol phase.

    • Add an equal volume of the water phase to a separatory funnel or centrifuge tube.

    • Add the this compound-containing n-octanol phase to the funnel/tube.

  • Equilibration: Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the this compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

  • Calculation of LogP: The LogP is calculated using the following formula: LogP = log₁₀ ( [this compound]octanol / [this compound]water )

Cytotoxicity Assay Using Neuroblastoma (N2a) Cells

This assay is commonly used to assess the biological activity of brevetoxins.

Materials:

  • Neuroblastoma (N2a) cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound extract or purified compound

  • Ouabain and Veratridine (optional, to sensitize cells)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed N2a cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell Sensitization (Optional): To increase the sensitivity of the N2a cells to brevetoxins, they can be pre-treated with ouabain and veratridine for a specific period.

  • Toxin Exposure: Prepare serial dilutions of the this compound extract or purified compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the cells with the this compound for a set period (e.g., 24 or 48 hours).

  • Viability Assessment:

    • After the incubation period, assess cell viability using a chosen method. For an LDH assay, collect the cell culture supernatant to measure the release of LDH, an indicator of cell membrane damage.

    • Follow the manufacturer's instructions for the chosen viability reagent.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the EC₅₀ value (the concentration of this compound that causes a 50% reduction in cell viability).

Signaling Pathways and Experimental Workflows

The primary mechanism of action of brevetoxins involves their binding to voltage-gated sodium channels (VGSCs), leading to a cascade of downstream cellular events.

This compound-Induced Signaling Pathway

Brevetoxins bind to site 5 on the alpha-subunit of VGSCs, causing them to open at normal resting membrane potentials.[1] This leads to a persistent influx of sodium ions (Na⁺), resulting in membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in intracellular calcium triggers various downstream signaling pathways, including the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF).[2]

Brevetoxin_Signaling_Pathway PbTx This compound VGSC Voltage-Gated Sodium Channel (VGSC) PbTx->VGSC Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Ca_increase [Ca2+]i Increase VGCC->Ca_increase ERK ERK1/2 Activation Ca_increase->ERK CREB CREB Phosphorylation ERK->CREB BDNF BDNF Gene Expression CREB->BDNF

Caption: this compound-induced cellular signaling cascade.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of brevetoxins from a biological sample.

Brevetoxin_Experimental_Workflow Sample Biological Sample (e.g., Dinoflagellate Culture) Extraction Extraction (e.g., Methanol) Sample->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Analysis Purification->Analysis LCMS LC-MS/MS (Quantification & Identification) Analysis->LCMS Bioassay Biological Assay (e.g., Cytotoxicity Assay) Analysis->Bioassay

Caption: General experimental workflow for this compound analysis.

References

Brevetoxin Metabolism and Detoxification in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are responsible for neurotoxic shellfish poisoning (NSP) in humans and can cause massive fish kills and mortality in marine mammals and birds. The accumulation and transformation of brevetoxins within marine organisms are critical areas of study for seafood safety, environmental toxicology, and the development of potential therapeutics. This technical guide provides an in-depth overview of the core metabolic and detoxification pathways of brevetoxins in marine organisms, with a focus on shellfish and fish. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this field.

Core Concepts in Brevetoxin Metabolism

The detoxification of brevetoxins in marine organisms primarily occurs through Phase I and Phase II metabolic reactions, analogous to xenobiotic metabolism in vertebrates. These processes aim to increase the water solubility of the lipophilic this compound molecules, facilitating their excretion.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the this compound molecule, primarily through oxidation, reduction, and hydrolysis reactions. The key enzyme system responsible for these transformations is the Cytochrome P450 (CYP) monooxygenase system .[1][2] In fish, CYP enzymes, particularly the CYP1A subfamily, are known to be induced upon exposure to brevetoxins.[1]

Phase II Metabolism: In this phase, the modified brevetoxins (or parent toxins) are conjugated with endogenous molecules, which significantly increases their water solubility and facilitates elimination. A major pathway in marine organisms is conjugation with glutathione (GSH) , a reaction catalyzed by Glutathione S-transferases (GSTs) .[1][3][4] The resulting glutathione conjugates can be further metabolized to cysteine conjugates.[5][6]

This compound Metabolism in Marine Invertebrates: The Eastern Oyster (Crassostrea virginica)

Oysters are filter-feeding bivalves that can accumulate high concentrations of K. brevis cells and, consequently, brevetoxins. They are known to extensively metabolize these toxins.

The primary this compound produced by K. brevis is this compound-2 (PbTx-2). Upon ingestion by oysters, PbTx-2 is rapidly metabolized through two main pathways:

  • Reduction: The aldehyde group of PbTx-2 is reduced to a primary alcohol, forming this compound-3 (PbTx-3).[5]

  • Conjugation: PbTx-2 undergoes conjugation with cysteine, forming cysteine-PbTx conjugates. These conjugates can be further oxidized to form cysteine-PbTx sulfoxides.[5][6]

Interestingly, while PbTx-2 is quickly metabolized, its reduction product, PbTx-3, is eliminated more slowly and largely without further metabolism.[5] The cysteine conjugates, however, can persist in oyster tissues for several months.[6]

Brevetoxin_Metabolism_in_Oyster PbTx2 This compound-2 (PbTx-2) PbTx3 This compound-3 (PbTx-3) (Reduction Product) PbTx2->PbTx3 Reduction Cysteine_Conjugate Cysteine-PbTx-2 Conjugate PbTx2->Cysteine_Conjugate Conjugation with Cysteine Elimination Elimination PbTx3->Elimination Cysteine_Sulfoxide Cysteine-PbTx-2 Sulfoxide Cysteine_Conjugate->Cysteine_Sulfoxide Oxidation Cysteine_Sulfoxide->Elimination

Metabolic pathway of PbTx-2 in the Eastern oyster.

This compound Metabolism in Fish

Fish can be exposed to brevetoxins through ingestion of contaminated prey or direct uptake from the water. The hepatobiliary system plays a crucial role in the detoxification and elimination of these toxins in fish.[1]

Similar to other vertebrates, fish utilize Phase I and Phase II enzymes for this compound metabolism. Studies in redfish (Scianops ocellatus) and gulf toadfish (Opsanus beta) have shown the involvement of Cytochrome P450 enzymes and Glutathione S-transferases.[1] Exposure to this compound has been shown to induce the activity of certain CYP enzymes, such as ethoxyresorufin-O-deethylase (EROD), which is a marker for CYP1A activity.[1]

The metabolic pathways in fish can be more complex than in oysters, involving a series of oxidation and conjugation steps. For example, in vitro studies with rat liver microsomes, which serve as a model for vertebrate metabolism, have shown that PbTx-2 can be metabolized to PbTx-3, PbTx-9, and a diol metabolite through CYP-catalyzed reactions. Furthermore, the formation of glutathione and cysteine conjugates has also been identified.

Brevetoxin_Metabolism_in_Fish cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PbTx2 This compound-2 (PbTx-2) Oxidized_Metabolites Oxidized Metabolites (e.g., PbTx-3, PbTx-9, Diols) PbTx2->Oxidized_Metabolites Cytochrome P450 (CYP) Glutathione_Conjugate Glutathione-PbTx Conjugate Oxidized_Metabolites->Glutathione_Conjugate Glutathione S-transferase (GST) Cysteine_Conjugate Cysteine-PbTx Conjugate Glutathione_Conjugate->Cysteine_Conjugate Further Metabolism Elimination Elimination Cysteine_Conjugate->Elimination

Generalized this compound metabolic pathway in fish.

Quantitative Data on this compound Metabolites

The identification and quantification of this compound metabolites are primarily achieved using liquid chromatography-mass spectrometry (LC-MS). The table below summarizes the mass-to-charge ratios (m/z) of key this compound congeners and their metabolites.

CompoundParent ToxinOrganism(s)[M+H]⁺ (m/z)Reference(s)
This compound-2PbTx-2K. brevis, Oysters, Fish895.5
This compound-3PbTx-2Oysters, Fish897.5[5]
Cysteine-PbTx-2 ConjugatePbTx-2Oysters, Rats1018[5]
Cysteine-PbTx-2 SulfoxidePbTx-2Oysters1034[5]
Glutathione-PbTx-2 ConjugatePbTx-2Rats, Human Cell Line1222
BTX-B5PbTx-2Rats, Cockles, Mussels911
This compound-9PbTx-2Fish, Rats899
Diol this compound-2 MetabolitePbTx-2Rats929

Detailed Experimental Protocols

This compound Extraction from Shellfish Tissue

This protocol is adapted from methods used for the analysis of brevetoxins in oysters.[1]

Materials:

  • Homogenized shellfish tissue

  • Acetone

  • Methanol (80% and 100%)

  • n-Hexane

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extract a known weight of homogenized shellfish tissue (e.g., 100 g) with acetone (2:1 v/w).

  • Centrifuge the mixture and collect the supernatant.

  • Remove the acetone from the supernatant by rotary evaporation.

  • Re-solubilize the dried residue in 80% methanol.

  • Defat the methanolic solution by washing with an equal volume of n-hexane.

  • Evaporate the methanolic layer to dryness.

  • Re-solubilize the residue in 25% methanol.

  • Condition a C18 SPE cartridge with 100% methanol followed by 25% methanol.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 25% methanol to remove polar interferences.

  • Elute the brevetoxins with 100% methanol.

  • Evaporate the eluate to dryness and re-solubilize in a known volume of methanol for analysis.

Shellfish_Extraction_Workflow start Homogenized Shellfish Tissue extraction Acetone Extraction & Centrifugation start->extraction evap1 Rotary Evaporation extraction->evap1 resolubilize1 Re-solubilize in 80% Methanol evap1->resolubilize1 defat Defat with n-Hexane resolubilize1->defat evap2 Rotary Evaporation defat->evap2 resolubilize2 Re-solubilize in 25% Methanol evap2->resolubilize2 spe C18 Solid-Phase Extraction (SPE) resolubilize2->spe elution Elute with 100% Methanol spe->elution final_prep Evaporate & Re-solubilize for Analysis elution->final_prep

Workflow for this compound extraction from shellfish.
LC-MS/MS Analysis of Brevetoxins

This is a generalized protocol for the analysis of brevetoxins using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B in 10 minutes).

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each this compound congener and metabolite of interest (see table above for precursor ions).

Procedure:

  • Prepare a series of calibration standards of known this compound concentrations.

  • Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.

  • Identify and quantify the brevetoxins in the samples by comparing their retention times and MRM transitions to those of the standards.

In Vitro this compound Metabolism Assay with Fish Liver Microsomes

This protocol is for assessing the Phase I metabolism of brevetoxins using fish liver microsomes.

Materials:

  • Fish liver microsomes (or S9 fraction)

  • This compound standard (e.g., PbTx-2)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare an incubation mixture containing the fish liver microsomes, potassium phosphate buffer, and the this compound standard in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent this compound and the formation of metabolites using LC-MS/MS.

Cytochrome P450 (EROD) Induction Assay

This assay measures the induction of CYP1A enzymes in fish exposed to brevetoxins by quantifying ethoxyresorufin-O-deethylase (EROD) activity.

Materials:

  • Liver microsomes from control and this compound-exposed fish

  • 7-ethoxyresorufin

  • Resorufin standard

  • NADPH

  • Tris-HCl buffer

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing liver microsomes and Tris-HCl buffer in a microplate well.

  • Add 7-ethoxyresorufin to each well.

  • Initiate the reaction by adding NADPH.

  • Incubate at a controlled temperature.

  • Measure the fluorescence of the product, resorufin, at specific time points using a fluorometric plate reader (excitation ~530 nm, emission ~590 nm).

  • Calculate the EROD activity as the rate of resorufin formation per milligram of microsomal protein per minute.

  • Compare the EROD activity between control and this compound-exposed fish to determine the level of CYP1A induction.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in a sample.

Materials:

  • Sample (e.g., cell lysate, tissue homogenate)

  • Phosphate buffer (pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing phosphate buffer, CDNB, and GSH.

  • Add the sample to a cuvette or microplate well.

  • Add the reaction cocktail to initiate the reaction.

  • Measure the increase in absorbance at 340 nm over time. This corresponds to the formation of the GSH-CDNB conjugate.

  • Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Conclusion

The metabolism and detoxification of brevetoxins in marine organisms are complex processes involving a suite of enzymatic reactions. Understanding these pathways is essential for assessing the risks associated with NSP and for monitoring the health of marine ecosystems. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working to unravel the intricacies of this compound biotransformation and its implications for both marine life and human health. Further research, particularly in identifying and characterizing novel metabolites and the specific enzymes involved in their formation, will continue to advance our knowledge in this critical area of marine toxicology.

References

Methodological & Application

Application Notes: Analysis of Brevetoxins in Shellfish using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevetoxins are a group of potent neurotoxins produced by the dinoflagellate Karenia brevis. These toxins can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption. Accurate and sensitive detection of brevetoxins is crucial for public health and seafood safety. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred method for the analysis of brevetoxins due to its high selectivity and sensitivity.[1][2] This document provides a detailed protocol for the extraction and quantification of various brevetoxin analogs in shellfish matrices.

Principle

This method involves the extraction of brevetoxins from shellfish tissue using an organic solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions for each this compound analog.

Experimental Protocols

1. Sample Preparation: Extraction and Cleanup

This protocol is a composite based on methods described for the extraction of brevetoxins from various shellfish matrices.[3][4]

  • Materials and Reagents:

    • Homogenized shellfish tissue

    • Methanol (MeOH), HPLC grade[2]

    • Acetonitrile (ACN), HPLC grade[2]

    • Water, Milli-Q or equivalent

    • n-Hexane, HPLC grade[3]

    • Acetone, HPLC grade[3]

    • Formic acid (FA)[2]

    • Ammonium formate[2]

    • Solid Phase Extraction (SPE) cartridges (e.g., C18 or HLB)[1]

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • SPE vacuum manifold

  • Extraction Procedure:

    • Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

    • Add 9 mL of 80% (v/v) aqueous methanol.[4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to form a firm pellet.[5]

    • Decant the supernatant into a clean 50 mL tube.

    • Repeat the extraction of the pellet with another 9 mL of 80% aqueous methanol, vortex, and centrifuge as before.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning (Hexane Wash):

    • To the combined supernatant, add 10 mL of n-hexane.

    • Mix thoroughly by hand or gentle vortexing.

    • Allow the layers to separate.

    • Remove and discard the upper hexane layer by aspiration.[3]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

    • Evaporate the extracted sample (after hexane wash) to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 10 mL of 25% methanol.[3]

    • Load the reconstituted sample onto the conditioned C18 SPE cartridge.

    • Wash the cartridge with 5 mL of 25% methanol to remove polar interferences.

    • Elute the brevetoxins with 10 mL of 100% methanol.[3]

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final residue in a suitable volume (e.g., 1 mL) of methanol for LC-MS analysis.[3]

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5-10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      8.0 10 90
      10.0 10 90
      10.1 70 30

      | 12.0 | 70 | 30 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Spray Voltage: 3.0 kV.[2]

    • Desolvation Temperature: 400 °C.[2]

    • Desolvation Gas Flow: 1000 L/h.[2]

    • Cone Gas Flow: 150 L/h.[2]

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Quantitative Performance Data for this compound Analysis

AnalyteLimit of Quantitation (LOQ) (µg/kg)Mean Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
This compound-1 (BTX-1)575.9 - 114.10.9 - 9.70.6 - 7.2
This compound-2 (BTX-2)575.9 - 114.10.9 - 9.70.6 - 7.2
This compound-3 (BTX-3)575.9 - 114.10.9 - 9.70.6 - 7.2

Data synthesized from reported performance characteristics of similar methods.[2]

Table 2: Single-Laboratory Validation Data for this compound Analysis in Shellfish

This compound AnalogMean Recovery (%)Within-Laboratory Reproducibility (RSD %)
This compound-2 (PbTx-2)6127
This compound-3 (PbTx-3)73 - 11214 - 18
This compound B273 - 11214 - 18
This compound B573 - 11214 - 18
S-desoxy this compound B273 - 11214 - 18

This data is from a single-laboratory validation study on various shellfish matrices.[6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Shellfish Tissue (2g) extraction Solvent Extraction (80% Methanol) sample->extraction centrifugation1 Centrifugation (3000 x g) extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 repeat_extraction Repeat Extraction centrifugation1->repeat_extraction hexane_wash Hexane Wash supernatant1->hexane_wash centrifugation2 Centrifugation repeat_extraction->centrifugation2 supernatant2 Combine Supernatants centrifugation2->supernatant2 supernatant2->hexane_wash evaporation1 Evaporation (N2) hexane_wash->evaporation1 reconstitution1 Reconstitution (25% Methanol) evaporation1->reconstitution1 spe SPE Cleanup (C18) reconstitution1->spe elution Elution (100% Methanol) spe->elution evaporation2 Evaporation (N2) elution->evaporation2 reconstitution2 Reconstitution (Methanol) evaporation2->reconstitution2 lcms LC-MS/MS System reconstitution2->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing brevetoxin_signaling cluster_cell Neuron btx This compound (PbTx) vgsc Voltage-Gated Sodium Channel (VGSC) - Site 5 btx->vgsc Binds to na_influx Persistent Na+ Influx vgsc->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization ca_channels Voltage-Gated Ca2+ Channels depolarization->ca_channels Activates ca_influx Increased Intracellular Ca2+ ca_channels->ca_influx Leads to downstream Downstream Cellular Effects (e.g., ERK1/2 phosphorylation, CREB activation) ca_influx->downstream Triggers

References

Application Notes and Protocols for the Mouse Bioassay in Assessing Brevetoxin Toxicity in Shellfish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins can accumulate in filter-feeding shellfish, and consumption of contaminated shellfish can lead to Neurotoxic Shellfish Poisoning (NSP) in humans. The mouse bioassay has historically been and continues to be a regulatory standard for monitoring brevetoxin levels in shellfish to protect public health.[1] This document provides detailed application notes and protocols for the standardized mouse bioassay used to assess this compound toxicity.

Principle of the Method

The mouse bioassay for this compound is a functional assay that measures the total toxicity of a shellfish extract. The assay involves the intraperitoneal (i.p.) injection of a lipophilic extract of shellfish tissue into mice and observing the subsequent toxic effects. The time from injection to the death of the animal is recorded and used to calculate the toxicity of the sample in Mouse Units (MU).

Quantitative Data Summary

The following table summarizes key quantitative data associated with the this compound mouse bioassay.

ParameterValueReference
Regulatory Action Level ≥ 20 MU/100 g of shellfish tissue[1]
Mouse Unit (MU) Definition The amount of toxin that kills 50% of the test animals in 930 minutes.[1]
This compound Equivalence 1 MU is equivalent to 4.0 μg of PbTx-2.[1]
Regulatory Limit in PbTx-2 Equivalents 80 μg PbTx-2 / 100 g of shellfish tissue (0.8 mg/kg)[1]
LD50 (PbTx-2, i.p. in mice) 0.35 mg/kg[2]
LD50 (BTX-B, i.p. in mice) 455 µg/kg[3]

Experimental Protocols

I. Shellfish Sample Preparation and Toxin Extraction (Adapted from APHA Protocol)

This protocol is based on the American Public Health Association (APHA) method for lipid-soluble toxin extraction.

Materials:

  • Shellfish tissue (at least 100g of homogenized meat)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1N

  • Sodium chloride (NaCl)

  • Saline solution (0.9% NaCl)

  • Tween-60

  • Blender or homogenizer

  • Beakers

  • Heating mantle or hot plate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Graduated cylinders

  • pH meter

Procedure:

  • Homogenization: If not already homogenized, shuck the shellfish and homogenize at least 100g of the drained meats in a blender until a uniform consistency is achieved. For canned shellfish, the entire contents (meat and liquid) should be blended.

  • Acidification and Heating:

    • Weigh 100g of the well-mixed homogenate into a beaker.

    • Add 1 mL of 1N HCl and stir thoroughly. The pH should be below 4.0.

    • Heat the mixture to boiling and boil gently for 5 minutes.

    • Allow the mixture to cool to room temperature.

  • Extraction with Diethyl Ether:

    • Transfer the cooled homogenate to a suitable container for solvent extraction.

    • Add a volume of anhydrous diethyl ether equal to the volume of the homogenate.

    • Shake vigorously for 5 minutes.

    • Centrifuge the mixture to separate the layers.

    • Carefully collect the upper ether layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of diethyl ether two more times.

    • Pool the three ether extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled diethyl ether extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a known volume of saline containing 1% Tween-60 to facilitate emulsification of the lipid-soluble toxins. A common final volume is 10 mL. This solution is the test extract for the mouse bioassay.

II. Mouse Bioassay Procedure

Materials:

  • Healthy albino mice (Swiss Webster or similar strain), weighing 19-21g. Mice should be acclimated for at least 24 hours before use.

  • Test extract from the shellfish sample.

  • 1 mL syringes with 25-gauge needles.

  • Animal observation cages.

  • Stopwatch or timer.

Procedure:

  • Animal Selection and Preparation: Select healthy mice within the specified weight range. Do not reuse mice for subsequent assays.

  • Dose Administration:

    • Draw 1.0 mL of the prepared shellfish extract into a syringe.

    • Inject the 1.0 mL dose intraperitoneally (i.p.) into a mouse.

  • Observation:

    • Immediately after injection, start a stopwatch and place the mouse in an observation cage.

    • Continuously observe the mouse for clinical signs of toxicity, which may include neurological symptoms such as paralysis, convulsions, and gasping.

    • Record the time from the completion of the injection to the last gasping breath of the mouse. This is the death time.

  • Dilutions:

    • If the initial injection results in a very rapid death (e.g., less than 5 minutes), the extract is considered highly toxic and must be diluted with the saline/Tween-60 vehicle.

    • Prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) and inject a new set of mice (typically 3 mice per dilution) with 1.0 mL of each dilution.

    • The goal is to find a dilution that results in a median death time between 5 and 7 minutes.

  • Calculation of Mouse Units (MU):

    • The toxicity of the extract in Mouse Units (MU) is determined by relating the median death time of a group of mice to a standardized dose-death time table (Sommer's Table for Paralytic Shellfish Poison is often used as a reference).

    • The final toxicity is expressed as MU per 100g of shellfish tissue, taking into account the dilution factor.

Visualizations

Experimental Workflow of the this compound Mouse Bioassay

Brevetoxin_Mouse_Bioassay_Workflow A Shellfish Sample Collection (≥100g) B Homogenization A->B C Acidification (HCl) and Heating B->C D Diethyl Ether Extraction (3x) C->D E Evaporation of Ether D->E F Reconstitution in Saline/Tween-60 E->F G Intraperitoneal Injection (1 mL into mice) F->G H Observation of Symptoms and Time to Death G->H I Data Analysis: Calculation of Mouse Units (MU) H->I J Dilution of Extract H->J If death time is too rapid J->G

Caption: Workflow of the mouse bioassay for this compound assessment in shellfish.

Signaling Pathway of this compound Toxicity

Brevetoxin_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (Site 5) This compound->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Na_Ca_Exchanger Reverse Na+/Ca2+ Exchanger Na_Influx->Na_Ca_Exchanger Glutamate_Release Glutamate Release Depolarization->Glutamate_Release L_Type_Ca_Channel L-Type Ca2+ Channel Activation Depolarization->L_Type_Ca_Channel Toxicity Neurotoxicity (NSP Symptoms) Depolarization->Toxicity NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Ca_Influx Increased Intracellular Ca2+ NMDA_Receptor->Ca_Influx L_Type_Ca_Channel->Ca_Influx Na_Ca_Exchanger->Ca_Influx ERK_CREB Activation of ERK1/2 & CREB Ca_Influx->ERK_CREB Neuronal_Effects Altered Neuronal Survival & Plasticity ERK_CREB->Neuronal_Effects Neuronal_Effects->Toxicity

Caption: Simplified signaling pathway of this compound-induced neurotoxicity.

References

Application Notes and Protocols for Cell-Based Assays to Study Brevetoxin Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are responsible for neurotoxic shellfish poisoning (NSP) in humans. The primary molecular target of brevetoxins is the voltage-gated sodium channel (VGSC) on the surface of excitable cells, such as neurons.[1][2] Brevetoxins bind to site 5 on the α-subunit of VGSCs, leading to persistent channel activation, membrane depolarization, and an uncontrolled influx of sodium ions.[1][2][3] This disruption of normal ion homeostasis triggers a cascade of downstream events, ultimately leading to neurotoxicity. This document provides detailed protocols for various cell-based assays to study the neurotoxic effects of brevetoxins, enabling researchers to assess cytotoxicity, investigate signaling pathways, and screen for potential therapeutic interventions.

Key Signaling Pathways in Brevetoxin Neurotoxicity

This compound-induced activation of VGSCs initiates a complex series of intracellular events. The persistent influx of Na+ leads to membrane depolarization, which in turn activates other voltage-gated ion channels, including calcium channels. The resulting increase in intracellular calcium ([Ca2+]i) is a critical event that triggers multiple downstream signaling cascades.[3][4]

// Nodes PbTx [label="this compound (PbTx)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated\nSodium Channel (VGSC)", fillcolor="#FBBC05", fontcolor="#202124"]; Na_influx [label="Na+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Membrane\nDepolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; VGCC [label="Voltage-Gated\nCalcium Channel (VGCC)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NMDA_R [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx_NMDA [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Na_Ca_Exchanger [label="Na+/Ca2+ Exchanger\n(Reversal)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx_NCX [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Elevated_Ca [label="Elevated Intracellular\nCa2+", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyk2 [label="Pyk2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF [label="BDNF Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotoxicity [label="Neurotoxicity\n(e.g., Excitotoxicity, Apoptosis)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Plasticity [label="Neuronal Plasticity\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PbTx -> VGSC [label="Binds to Site 5"]; VGSC -> Na_influx [label="Persistent Activation"]; Na_influx -> Depolarization; Depolarization -> VGCC [label="Activation"]; VGCC -> Ca_influx; Depolarization -> NMDA_R [label="Potentiation"]; NMDA_R -> Ca_influx_NMDA; Na_influx -> Na_Ca_Exchanger; Na_Ca_Exchanger -> Ca_influx_NCX; Ca_influx -> Elevated_Ca; Ca_influx_NMDA -> Elevated_Ca; Ca_influx_NCX -> Elevated_Ca; Elevated_Ca -> Pyk2; Elevated_Ca -> Src; Src -> ERK1_2; ERK1_2 -> CREB; CREB -> BDNF; Elevated_Ca -> Neurotoxicity; BDNF -> Neuronal_Plasticity; } 🔚 Caption: this compound-induced signaling cascade in neurons.

Experimental Protocols

Cell Culture

A. Primary Neuronal Cultures

Primary cultures of neocortical or cerebellar granule neurons are valuable models for studying neurotoxicity as they closely mimic the in vivo environment.[3][5]

  • Materials:

    • Timed-pregnant mice (e.g., Swiss-Webster, E16-17 for neocortical neurons)

    • Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)

    • Enzymatic dissociation solution (e.g., Trypsin, Papain)

    • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

    • Culture plates/dishes coated with an adhesive substrate (e.g., poly-L-lysine)

  • Protocol:

    • Euthanize pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Aseptically remove embryos and place them in ice-cold dissection medium.

    • Dissect the desired brain region (e.g., neocortex).

    • Mince the tissue and incubate in the enzymatic dissociation solution.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the cells onto coated culture vessels in the plating medium.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace the plating medium with a serum-free maintenance medium.

B. Neuronal Cell Lines

Immortalized neuronal cell lines offer a more homogenous and reproducible system for high-throughput screening. Commonly used cell lines for this compound studies include:

  • Neuro-2a (N2a): A mouse neuroblastoma cell line.[6]

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[7][8]

  • B50 and B104: Rat brain-derived cell lines.[9]

These cell lines should be cultured according to the supplier's recommendations (e.g., ATCC).

Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent toxicity of brevetoxins.

A. MTT/XTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and controls) for the desired time (e.g., 24, 48 hours).

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • For MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

B. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan.[10]

  • Protocol:

    • Follow steps 1 and 2 of the MTT/XTT assay protocol.

    • Collect the cell culture supernatant from each well.

    • Add the LDH reaction mixture to the supernatant according to the manufacturer's protocol and incubate.

    • Measure the absorbance at the specified wavelength.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_Adherence [label="Incubate for Adherence\n(e.g., 24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Cells [label="Treat with this compound\n(and Controls)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Treatment [label="Incubate for Desired Time\n(e.g., 24, 48 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Assay_Choice [label="Select Assay", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_XTT [label="Add MTT/XTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; LDH [label="Collect Supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_LDH_Reagent [label="Add LDH Reaction Mix", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubilize [label="Add Solubilization Solution (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_LDH [label="Incubate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance_MTT [label="Read Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance_LDH [label="Read Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Calculate % Viability/Toxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Adherence; Incubate_Adherence -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Assay_Choice; Assay_Choice -> MTT_XTT [label="Viability"]; Assay_Choice -> LDH [label="Cytotoxicity"]; MTT_XTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Absorbance_MTT; LDH -> Add_LDH_Reagent; Add_LDH_Reagent -> Incubate_LDH; Incubate_LDH -> Read_Absorbance_LDH; Read_Absorbance_MTT -> Analyze_Data; Read_Absorbance_LDH -> Analyze_Data; Analyze_Data -> End; } 🔚 Caption: General workflow for cell-based cytotoxicity assays.

Intracellular Calcium Imaging

This assay directly measures the this compound-induced increase in intracellular calcium concentration.

  • Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to Ca2+.

  • Protocol:

    • Plate cells on glass-bottom dishes or plates suitable for microscopy.

    • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Acquire baseline fluorescence images using a fluorescence microscope equipped with a live-cell imaging chamber.

    • Add this compound to the cells and continuously record the changes in fluorescence intensity over time.

    • Analyze the data to quantify the change in intracellular calcium concentration.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold standard for studying the effects of brevetoxins on ion channel function.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents through single channels or the whole cell.

  • Protocol (Whole-Cell Configuration):

    • Prepare cells for recording in an appropriate external solution.

    • Position a patch pipette filled with an internal solution onto the surface of a cell.

    • Apply gentle suction to form a gigaseal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Apply voltage protocols to elicit sodium currents and record the baseline activity.

    • Perfuse the cell with a solution containing this compound.

    • Record the changes in sodium current properties, such as activation, inactivation, and persistent current.[9][11]

Data Presentation

Quantitative Data on this compound Effects
ParameterThis compound AnalogCell Type/SystemValueReference
Binding Affinity (Kd) [42-3H]PbTx-3Rat brain synaptosomes (Nav1.2)~2.5 nM[2]
[42-3H]PbTx-3HEK cells expressing Nav1.41.8 ± 0.61 nM[2]
[42-3H]PbTx-3HEK cells expressing Nav1.512 ± 1.4 nM[2]
Cytotoxicity (EC50) PbTx-2Neuro-2a cells (24h)>10 µM[12]
PbTx-2SH-SY5Y cells (24h)>10 µM[12]
PbTx-2SJCRH30 cells (24h)~5 µM[12]
PbTx-2THP-1 monocytes (24h)~1.5 µM[10]
PbTx-3THP-1 monocytes (24h)~2.0 µM[10]
Electrophysiology PbTx-3Rat brain B50 & B104 cells6.7 mV hyperpolarized shift in activation threshold[9][11]
CTX3CHuman Nav1.6-15.9 ± 3.8 mV shift in activation voltage (at 1 nM)[13]
BTX-3Human Nav1.6-8.79 ± 2.7 mV shift in activation voltage (at 10 nM)[13]

Note: EC50 and Kd values can vary depending on the specific experimental conditions and assay used.

Conclusion

The cell-based assays described in these application notes provide a robust toolkit for investigating the neurotoxic effects of brevetoxins. The choice of assay and cell model will depend on the specific research question, ranging from high-throughput screening for cytotoxicity in cell lines to detailed mechanistic studies of ion channel function and signaling pathways in primary neurons. By employing these standardized protocols, researchers can generate reliable and reproducible data to better understand this compound neurotoxicity and to aid in the development of potential therapeutics for NSP.

References

Application Notes and Protocols for Solid-Phase Extraction of Brevetoxins from Seawater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins can accumulate in shellfish and other marine organisms, leading to neurotoxic shellfish poisoning (NSP) in humans upon consumption. Furthermore, aerosolized brevetoxins can cause respiratory irritation. Accurate monitoring and quantification of brevetoxins in seawater are crucial for public health, ecosystem management, and drug discovery efforts, as these molecules can serve as pharmacological tools.

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of brevetoxins from complex matrices like seawater.[1][2] This application note provides detailed protocols for two common SPE methods: one utilizing C18 silica-based sorbents and the other employing a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent. The selection of the appropriate SPE sorbent is critical for achieving high recovery and clean extracts for subsequent analysis by methods such as liquid chromatography-mass spectrometry (LC-MS), receptor binding assays, or enzyme-linked immunosorbent assays (ELISA).[1][3]

Sorbent Selection: C18 vs. HLB

C18 (Octadecyl-bonded silica): This is a non-polar, reversed-phase sorbent that has traditionally been one of the most common choices for brevetoxin extraction.[1] It effectively retains the lipophilic this compound molecules from the polar seawater matrix.

HLB (Hydrophilic-Lipophilic Balanced): This is a polymeric sorbent with both hydrophilic and lipophilic retention characteristics.[4] This dual nature can enhance the retention of a broader range of analytes and may offer improved performance, especially for more polar this compound metabolites. A key advantage of some HLB cartridges, like the Waters Oasis HLB, is their water-wettable nature, which can simplify the SPE protocol by eliminating the need for conditioning and equilibration steps.[5]

Quantitative Data Summary

The following table summarizes the reported recovery rates for different this compound congeners using C18 and HLB solid-phase extraction methods. It is important to note that recovery can be influenced by various factors, including the specific SPE cartridge format (e.g., disk vs. column), the analytical method used for quantification, and the complexity of the sample matrix.

SorbentThis compound CongenerRecovery Rate (%)Analytical MethodReference
C18PbTx-3 (spiked)108Receptor Binding Assay[1]
C18PbTx-3 (spiked)99Radioimmunoassay[1]
C18PbTx-3 (spiked)125Neuroblastoma Cytotoxicity Assay[1]
C18This compound-261LC/MS/MS[6]
C18This compound-373-112LC/MS/MS[6]
HLBThis compound-174.61LC-ToF-MS
HLBThis compound-282.36LC-ToF-MS
HLBThis compound-372.08LC-ToF-MS

Experimental Protocols

Seawater Sample Collection and Preparation

Proper sample collection and handling are critical to ensure the integrity of the this compound analysis.

  • Collection: Collect seawater samples in clean 1-liter glass bottles.[7] Sub-surface samples can be collected using Niskin® bottles.

  • Preservation: For cell enumeration, a 20 mL subsample can be fixed with Utermohl's solution.[2] For toxin analysis, the remaining water sample should be processed as soon as possible. If immediate processing is not feasible, samples should be stored frozen.

  • Filtration (Optional but Recommended): To separate dissolved (extracellular) from particulate (intracellular) toxins, filter the seawater sample through a glass fiber filter (e.g., GF/F). The filtrate can then be processed for dissolved brevetoxins, while the filter containing the K. brevis cells can be extracted separately for intracellular toxins.

Solid-Phase Extraction Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of brevetoxins from seawater.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection Seawater Collection Filtration Filtration (Optional) SampleCollection->Filtration Conditioning Conditioning Filtration->Conditioning Equilibration Equilibration Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC/MS, ELISA, etc. Evaporation->Analysis

Caption: General workflow for this compound extraction from seawater.

Detailed Protocol: C18 SPE Cartridge

This protocol is adapted from established methods for the extraction of lipophilic marine toxins.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Seawater sample (pre-filtered if desired)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 10 mL of methanol through the C18 cartridge. This step solvates the bonded phase. Do not allow the cartridge to go dry.

  • Equilibration: Pass 10 mL of deionized water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry.

  • Sample Loading: Load the seawater sample (up to 1 L) onto the cartridge at a flow rate of approximately 5-10 mL/min. A slow and steady flow rate ensures efficient retention of the analytes.

  • Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any remaining salts.[8]

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the retained brevetoxins with 10 mL of methanol into a clean collection tube.[8]

  • Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of an appropriate solvent for subsequent analysis.

Detailed Protocol: Oasis HLB SPE Cartridge (Simplified Method)

This protocol leverages the water-wettable properties of the Oasis HLB sorbent for a faster, more streamlined extraction.[5]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Seawater sample (pre-filtered if desired)

  • SPE vacuum manifold

Procedure:

  • Sample Loading: Directly load the seawater sample onto the Oasis HLB cartridge. The water-wettable nature of the sorbent eliminates the need for pre-conditioning and equilibration steps.[5]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute the brevetoxins with 5-10 mL of methanol.

  • Post-Elution: As with the C18 method, the eluate can be concentrated by evaporation and reconstituted for analysis.

Logical Relationship of SPE Steps

The following diagram illustrates the logical relationship and purpose of each step in a traditional solid-phase extraction protocol.

SPE_Logic cluster_conditioning Sorbent Activation cluster_equilibration Phase Compatibility cluster_loading Analyte Retention cluster_washing Interference Removal cluster_elution Analyte Recovery Conditioning Conditioning (e.g., Methanol) Conditioning_Desc Solvates the stationary phase, 'waking up' the sorbent. Equilibration Equilibration (e.g., Water) Conditioning->Equilibration Equilibration_Desc Removes excess conditioning solvent and prepares the sorbent for the aqueous sample. Loading Sample Loading (Seawater) Equilibration->Loading Loading_Desc Brevetoxins are retained on the sorbent while the bulk matrix passes through. Washing Washing (e.g., Water) Loading->Washing Washing_Desc Removes weakly bound interferences (e.g., salts) without eluting the analytes. Elution Elution (e.g., Methanol) Washing->Elution Elution_Desc A strong solvent disrupts the analyte-sorbent interaction, releasing the brevetoxins.

Caption: Logical flow of a standard SPE protocol.

Conclusion

Both C18 and HLB solid-phase extraction methods are effective for the isolation and concentration of brevetoxins from seawater. The choice between the two will depend on the specific analytical requirements, desired workflow efficiency, and the range of this compound congeners and metabolites being targeted. The C18 method is a well-established and reliable technique, while the HLB method, particularly with water-wettable sorbents, offers a simplified and faster protocol. For optimal results, it is recommended to validate the chosen method for the specific application and analytical instrumentation being used.

References

Application Notes and Protocols for In Vivo Models Studying Brevetoxin Effects on the Respiratory System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brevetoxins are potent neurotoxins produced by the marine dinoflagellate Karenia brevis, the organism responsible for "red tides".[1][2] Inhalation of aerosolized brevetoxins during these blooms can lead to significant respiratory irritation in both healthy individuals and those with pre-existing respiratory conditions like asthma.[1][3][4][5][6] Understanding the mechanisms of this compound-induced respiratory effects and developing potential therapeutics requires robust in vivo models. These application notes provide an overview of established animal models and detailed protocols for studying the respiratory effects of brevetoxins.

The primary mechanism of this compound toxicity involves binding to voltage-gated sodium channels, leading to their persistent activation.[7][8][9] In the respiratory system, this can trigger a cascade of events including bronchoconstriction, inflammation, and increased mucus production.[1][7]

Featured In Vivo Models

Several animal models have been utilized to investigate the respiratory impacts of this compound exposure. The most extensively characterized model is the sheep, particularly allergic sheep, which serve as a surrogate for human asthma.[1][7][10][11] Other models, such as guinea pigs and rats, have also been employed to study specific aspects of this compound toxicology.[12][13]

Sheep Model (Allergic and Non-Allergic)

The sheep model is highly valued for its anatomical and physiological similarities to the human respiratory system. Allergic sheep, sensitized to an antigen like Ascaris suum, exhibit airway hyperresponsiveness, a key feature of asthma, making them an excellent model to study the effects of brevetoxins in susceptible populations.[7][11]

Guinea Pig Model

Guinea pigs are a common model in respiratory research due to their sensitive airways. Studies using guinea pigs have helped to elucidate the systemic respiratory effects of brevetoxins administered intravenously.[12]

Rat Model

The rat model has been instrumental in investigating the immunological consequences of this compound inhalation, particularly its impact on the pulmonary response to respiratory infections like influenza A.[13]

Experimental Protocols

Protocol 1: Aerosolized this compound Challenge in the Sheep Model

This protocol describes the methodology for assessing airway responses to aerosolized brevetoxins in conscious sheep, adapted from studies by Abraham et al.[7][11]

Materials:

  • Adult ewes (allergic or non-allergic)

  • Crude this compound (lysed cultures of K. brevis) or purified brevetoxins (PbTx-2, PbTx-3)

  • Aerosol delivery system

  • Equipment for measuring pulmonary airflow resistance (RL) and tracheal mucus velocity (TMV)

  • Pharmacological agents (e.g., atropine, diphenhydramine, albuterol) for mechanistic studies

Procedure:

  • Animal Preparation: Conscious sheep are restrained in a cart in an upright position. Local anesthesia is used for the insertion of necessary instrumentation.[7]

  • Baseline Measurements: Baseline pulmonary airflow resistance (RL) and tracheal mucus velocity (TMV) are measured before toxin exposure.

  • Aerosol Challenge:

    • Prepare desired concentrations of this compound in a suitable vehicle.

    • Administer a set number of breaths (e.g., 20 breaths) of the aerosolized toxin to the sheep.[11]

    • For control experiments, administer the vehicle alone.

  • Post-Challenge Measurements: Measure RL and TMV immediately after the challenge and at specified time points thereafter.

  • Pharmacological Intervention (Optional): To investigate the underlying mechanisms, pretreat animals with antagonists such as atropine (cholinergic antagonist), diphenhydramine (histamine H1-antagonist), or albuterol (β2-adrenergic agonist) before the this compound challenge and compare the responses.[11]

Protocol 2: Intravenous this compound Infusion in the Guinea Pig Model

This protocol details the procedure for studying the respiratory effects of systemically administered this compound in awake guinea pigs.[12]

Materials:

  • Awake guinea pigs

  • This compound (PbTx-3)

  • Infusion pump

  • Whole-body plethysmograph

  • Blood gas analyzer

Procedure:

  • Animal Preparation: Place the awake guinea pig in a pressure plethysmograph to measure respiratory parameters.

  • Toxin Administration: Administer this compound via slow intravenous infusion.[12]

  • Respiratory Monitoring: Continuously monitor respiratory function, including minute volume, airways resistance, and dynamic compliance.[12]

  • Blood Gas Analysis: Collect arterial blood samples to measure blood gases and assess for metabolic changes such as lactic acidosis.[12]

Protocol 3: this compound Inhalation and Influenza A Challenge in the Rat Model

This protocol is designed to assess the impact of this compound inhalation on the pulmonary response to a subsequent viral infection.[13]

Materials:

  • F344 rats

  • Aerosolized this compound

  • Influenza A virus

  • Equipment for whole-body inhalation exposure

  • Materials for bronchoalveolar lavage (BAL) and lung histopathology

Procedure:

  • This compound Exposure: Expose rats to aerosolized this compound for a specified duration (e.g., daily for 7 days).[13]

  • Influenza A Infection: Following the this compound exposure period, infect the rats with influenza A virus.

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of illness.

    • At selected time points post-infection (e.g., day 7), perform bronchoalveolar lavage (BAL) to analyze inflammatory cell populations and cytokine levels.

    • Collect lung tissue for histopathological examination to assess the severity of inflammation and lung injury.[13]

Data Presentation

Table 1: Effects of Aerosolized Brevetoxins on Pulmonary Airflow Resistance (RL) in Allergic Sheep
TreatmentNumber of BreathsToxin ConcentrationMean % Increase in RL (± SE)Reference
Crude Brevetoxins20100 pg/mL128 ± 6%[11]
Pretreatment with Budesonide + this compound20100 pg/mL49% inhibition[11]
Pretreatment with Albuterol + this compound20100 pg/mL71% inhibition[11]
Pretreatment with Atropine + this compound20100 pg/mL58% inhibition[11]
Pretreatment with Diphenhydramine + this compound20100 pg/mL47% inhibition[11]
Table 2: Effects of Purified Brevetoxins on Pulmonary Airflow Resistance (RL) in Sheep
ToxinConcentrationMean % Increase in RLReference
PbTx-210 pg/mLSignificant bronchoconstriction[7]
PbTx-310 pg/mLSignificant bronchoconstriction[7]

Visualizations

Brevetoxin_Signaling_Pathway cluster_airway Airway Lumen cluster_epithelium Airway Epithelium & Smooth Muscle cluster_response Physiological Response This compound Aerosolized This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds & Activates MastCell Mast Cell This compound->MastCell Activates Nerve Parasympathetic Nerve Fiber VGSC->Nerve On Nerve Cells ACh Acetylcholine (ACh) Release Nerve->ACh SmoothMuscle Airway Smooth Muscle ACh->SmoothMuscle Contracts Bronchoconstriction Bronchoconstriction SmoothMuscle->Bronchoconstriction Histamine Histamine Release MastCell->Histamine Histamine->SmoothMuscle Contracts Inflammation Inflammation Histamine->Inflammation

Caption: Signaling pathway of this compound-induced bronchoconstriction.

Experimental_Workflow_Sheep_Model start Start animal_prep Animal Preparation (Conscious Sheep in Cart) start->animal_prep baseline Baseline Measurements (RL, TMV) animal_prep->baseline aerosol Aerosolized This compound Challenge baseline->aerosol post_challenge Post-Challenge Measurements (RL, TMV) aerosol->post_challenge data_analysis Data Analysis post_challenge->data_analysis end End data_analysis->end

Caption: Experimental workflow for the sheep model.

References

Brevetoxin: A Powerful Tool in Neuropharmacology Research - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins (PbTxs) are a class of potent, lipid-soluble neurotoxins produced by the marine dinoflagellate Karenia brevis. Their unique mechanism of action, specifically targeting voltage-gated sodium channels (VGSCs), makes them invaluable molecular probes for neuropharmacology research. By binding to site 5 on the α-subunit of VGSCs, brevetoxins lock these channels in an open state, leading to persistent membrane depolarization. This property allows researchers to investigate the structure-function relationship of sodium channels, the dynamics of neurotransmitter release, and the intricacies of downstream signaling cascades. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for utilizing brevetoxins as a tool in neuropharmacological studies.

Mechanism of Action

Brevetoxins exert their effects by binding to a specific allosteric site (site 5) on the α-subunit of VGSCs.[1][2] This interaction fundamentally alters the channel's gating properties in three key ways:

  • Lowered Activation Threshold: Brevetoxin-bound channels open at more negative membrane potentials, closer to the normal resting potential of a neuron.[1][2]

  • Persistent Activation: The channels are held in an open conformation for a prolonged period.[1][2]

  • Inhibition of Inactivation: The natural process of channel inactivation is significantly slowed.[2]

This cascade of events leads to a sustained influx of sodium ions (Na⁺), causing persistent membrane depolarization. This, in turn, triggers the opening of voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium ([Ca²⁺]i). The elevated [Ca²⁺]i is a critical secondary messenger that initiates the release of neurotransmitters, such as glutamate, and activates a variety of downstream signaling pathways.

Data Presentation

The following tables summarize key quantitative data for various this compound analogs, providing a valuable resource for experimental design and data interpretation.

Table 1: Binding Affinities (Kd) of this compound Analogs for Voltage-Gated Sodium Channel (Nav) Isoforms

This compound AnalogNav IsoformPreparationKd (nM)
PbTx-3Nav1.2tsA-201 cells~2.9
PbTx-3Nav1.4tsA-201 cells1.8 ± 0.61
PbTx-3Nav1.5tsA-201 cells12 ± 1.4
BODIPY®-PbTx-2VGSCsRat brain synaptosomes0.11 (Ki)

Table 2: Functional Potency (EC50) of this compound Analogs in Cytotoxicity Assays

This compound AnalogCell LineAssay ConditionsEC50
PbTx-3Neuro-2a+ Ouabain/Veratridine3.04 ng/mL
PbTx-2THP-1XTT Assay~0.5 µM
PbTx-3THP-1XTT Assay~0.5 µM
PbTx-6THP-1XTT Assay>10 µM
BTX-B5THP-1XTT Assay>10 µM

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments utilizing this compound in a neuropharmacology laboratory.

Radioligand Binding Assay for this compound Receptor Site 5 on VGSCs

This protocol details a competitive binding assay using [³H]-PbTx-3 to determine the affinity of unlabeled compounds for site 5 on VGSCs in rat brain synaptosomes.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

  • Binding Buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4

  • [³H]-PbTx-3 (specific activity 15-25 Ci/mmol)

  • Unlabeled this compound analogs or test compounds

  • Scintillation vials and fluid

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: a. Homogenize rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes. d. Resuspend the synaptosome pellet in Binding Buffer and determine the protein concentration.

  • Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor compound. b. For total binding, add 50 µL of Binding Buffer. c. For non-specific binding, add 50 µL of a saturating concentration of unlabeled PbTx-3 (e.g., 10 µM). d. For competitor curves, add 50 µL of a serial dilution of the test compound. e. Add 100 µL of the synaptosome preparation (50-100 µg protein) to each well. f. Add 50 µL of [³H]-PbTx-3 (final concentration of 1-2 nM) to all wells. g. Incubate the plate at 4°C for 1 hour with gentle shaking.

  • Filtration and Counting: a. Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. b. Wash each filter three times with 5 mL of ice-cold Binding Buffer. c. Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and vortex. d. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the average non-specific binding from the average total binding. b. Plot the percentage of specific binding against the log concentration of the competitor. c. Determine the IC₅₀ value using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-PbTx-3 and Kd is its dissociation constant.

Electrophysiological Analysis of this compound Effects on VGSCs using Patch-Clamp

This protocol describes the use of whole-cell voltage-clamp to investigate the effects of this compound on the gating properties of VGSCs expressed in a suitable cell line.

Materials:

  • HEK293 cells stably expressing a specific Nav isoform

  • Standard patch-clamp setup

  • Borosilicate glass capillaries

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: a. Plate cells on glass coverslips 24-48 hours prior to recording. b. Transfer a coverslip to the recording chamber and perfuse with External Solution.

  • Recording: a. Pull patch pipettes to a resistance of 2-5 MΩ. b. Establish a giga-ohm seal and obtain the whole-cell configuration. c. Hold the cell at a potential of -100 mV.

  • Voltage Protocols: a. Voltage-Dependence of Activation: Apply a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments). Measure the peak inward current at each step. Convert current to conductance and plot against voltage. Fit with a Boltzmann function to determine the V₁/₂ of activation. Repeat after application of this compound. b. Voltage-Dependence of Steady-State Inactivation: Apply a series of 500 ms prepulses (e.g., from -120 mV to -10 mV) followed by a test pulse to elicit a maximal current. Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the V₁/₂ of inactivation. Repeat in the presence of this compound.

  • Data Analysis: a. Analyze the recorded currents to determine the shift in the V₁/₂ of activation and inactivation caused by this compound. b. Measure the decay of the sodium current to assess the effect of this compound on inactivation kinetics.

Measurement of this compound-Induced Glutamate Release from Synaptosomes

This protocol uses a fluorescence-based assay to measure glutamate release from synaptosomes.

Materials:

  • Rat brain synaptosomes (prepared as in Protocol 1)

  • Assay Buffer (in mM): 122 NaCl, 3.1 KCl, 0.4 KH₂PO₄, 5 NaHCO₃, 20 TES, 1.2 MgSO₄, 10 glucose, pH 7.4.

  • Glutamate dehydrogenase (GDH)

  • NADP⁺

  • Fluorometer

Procedure:

  • Assay Setup: a. Resuspend the synaptosome pellet in Assay Buffer. b. In a fluorometer cuvette, add the synaptosome suspension (approx. 0.5 mg protein), 1.2 mM CaCl₂, 50 units/mL GDH, and 1 mM NADP⁺.

  • Measurement: a. Record the baseline fluorescence (excitation: 340 nm, emission: 460 nm). b. Add the desired concentration of this compound and continuously record the increase in fluorescence, which corresponds to the production of NADPH as glutamate is released.

  • Data Analysis: a. Calibrate the fluorescence signal with a known amount of glutamate. b. Quantify the rate and total amount of glutamate release, expressed as nmol glutamate/mg protein.

Visualizations

Signaling Pathway

brevetoxin_signaling_pathway PbTx This compound (PbTx) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx->VGSC Binds to Na_influx Na+ Influx VGSC->Na_influx Activates Depolarization Membrane Depolarization Na_influx->Depolarization Src_Kinase Src Kinase Na_influx->Src_Kinase Activates VGCC Voltage-Gated Ca2+ Channel (VGCC) Depolarization->VGCC Opens NMDA_R NMDA Receptor Depolarization->NMDA_R Relieves Mg2+ block Ca_influx Ca2+ Influx VGCC->Ca_influx Glutamate_release Glutamate Release Ca_influx->Glutamate_release Triggers ERK ERK1/2 Activation Ca_influx->ERK Glutamate_release->NMDA_R Activates NMDA_R->Ca_influx Src_Kinase->NMDA_R Phosphorylates (potentiates) Neuro_effects Neurotransmitter Release, Synaptic Plasticity, Neurite Outgrowth ERK->Neuro_effects

Caption: this compound-induced signaling cascade in a neuron.

Experimental Workflow

experimental_workflow start Start: Select this compound Analog and Biological System binding_assay Radioligand Binding Assay (Determine Kd for VGSC isoforms) start->binding_assay electrophysiology Patch-Clamp Electrophysiology (Characterize effects on channel gating) start->electrophysiology cytotoxicity Cytotoxicity Assay (Determine EC50) start->cytotoxicity data_analysis Data Analysis and Interpretation binding_assay->data_analysis neurotransmitter_release Neurotransmitter Release Assay (Measure glutamate release) electrophysiology->neurotransmitter_release electrophysiology->data_analysis signaling_studies Downstream Signaling Analysis (e.g., Western blot for pERK) neurotransmitter_release->signaling_studies cytotoxicity->data_analysis signaling_studies->data_analysis conclusion Conclusion: Elucidate Neuropharmacological Profile of this compound Analog data_analysis->conclusion

Caption: A typical experimental workflow for the neuropharmacological investigation of brevetoxins.

References

Application Notes: Brevetoxin Extraction from Contaminated Fish Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate, Karenia brevis. These lipid-soluble polyether toxins can accumulate in fish and shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption. Accurate detection and quantification of brevetoxins in seafood are crucial for public health and safety. This document provides detailed protocols for the extraction of brevetoxins from fish tissues, tailored for researchers, scientists, and drug development professionals. The methodologies described focus on solvent extraction followed by solid-phase extraction (SPE) cleanup, which are common and effective techniques for preparing samples for subsequent analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).

Key Experimental Protocols

Two primary protocols are detailed below: a comprehensive solvent extraction with SPE cleanup suitable for LC-MS/MS analysis, and a simplified acetone extraction for initial screening or ELISA.

Protocol 1: Comprehensive Solvent Extraction with SPE Cleanup for LC-MS/MS Analysis

This protocol is adapted from established methods for neurotoxin analysis in shellfish and is suitable for rigorous quantitative analysis.[1][2][3]

Materials and Reagents:

  • Fish Tissue: Homogenized

  • Solvents: Acetone, Methanol (MeOH), n-Hexane (all HPLC grade)

  • Water: Deionized or Milli-Q

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., Strata-X, 60 mg)[2][]

  • Equipment: Homogenizer (blender), centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, SPE vacuum manifold.

Procedure:

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Initial Extraction:

    • Add 9 mL of 80% aqueous methanol (v/v) to the tube.[2]

    • Vortex mix for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 x g until a firm pellet is formed.

    • Decant the supernatant into a clean 50 mL tube.

    • Repeat the extraction process on the pellet with another 9 mL of 80% aqueous methanol.

    • Combine the supernatants.

  • Defatting (Lipid Removal):

    • Add an equal volume of n-hexane to the combined methanolic extract.

    • Mix thoroughly by hand or gentle vortexing.

    • Allow the layers to separate. The upper hexane layer will contain lipids.

    • Carefully remove and discard the upper hexane layer by aspiration.[2]

  • SPE Column Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of 100% methanol, followed by 5 mL of 25% aqueous methanol. Do not allow the column to go dry.

    • Loading: Dilute the defatted extract with Milli-Q water to a final methanol concentration of 25%.[1][3] Load this solution onto the conditioned C18 SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 25% aqueous methanol to remove polar interferences.

    • Elution: Elute the brevetoxins from the cartridge with 5 mL of 100% methanol.[1][3]

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume of methanol (e.g., 1 mL) for analysis by LC-MS/MS.[1]

Protocol 2: Simplified Acetone Extraction for Screening

This protocol is a more rapid method, suitable for initial screening of samples or for use with ELISA kits. Acetone has been shown to provide good recovery of brevetoxins.[5][6]

Materials and Reagents:

  • Fish Tissue: Homogenized

  • Solvent: Acetone (HPLC grade)

  • Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator.

Procedure:

  • Homogenization: Weigh 1.0 g of homogenized fish tissue into a centrifuge tube.

  • Extraction:

    • Add 5 mL of acetone to the tissue.

    • Vortex vigorously for 2-3 minutes.

    • Centrifuge to pellet the tissue solids.

    • Decant the acetone supernatant into a clean tube.

    • Repeat the extraction with another 5 mL of acetone and combine the supernatants.[5]

  • Concentration:

    • Evaporate the combined acetone extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate buffer for ELISA or a solvent compatible with the intended analytical method.

Experimental Workflows

Extraction_Workflow_LCMS cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenize Homogenize Fish Tissue (2g) Extract1 Extract with 80% Methanol Homogenize->Extract1 Centrifuge1 Centrifuge Extract1->Centrifuge1 Extract2 Re-extract Pellet Centrifuge1->Extract2 Combine Combine Supernatants Centrifuge1->Combine Centrifuge2 Centrifuge Extract2->Centrifuge2 Centrifuge2->Combine Defat Defat with n-Hexane Combine->Defat Dilute Dilute to 25% Methanol Defat->Dilute SPE_Load Load onto C18 SPE Cartridge Dilute->SPE_Load SPE_Wash Wash with 25% Methanol SPE_Load->SPE_Wash SPE_Elute Elute with 100% Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute LCMS Analyze by LC-MS/MS Reconstitute->LCMS

Caption: Workflow for Brevetoxin Extraction for LC-MS/MS Analysis.

Extraction_Workflow_Screening cluster_prep Sample Preparation cluster_analysis Analysis Homogenize Homogenize Fish Tissue (1g) Extract1 Extract with Acetone Homogenize->Extract1 Centrifuge1 Centrifuge Extract1->Centrifuge1 Extract2 Re-extract Pellet Centrifuge1->Extract2 Combine Combine Supernatants Centrifuge1->Combine Extract2->Combine Evaporate Evaporate to Dryness Combine->Evaporate Reconstitute Reconstitute in Assay Buffer Evaporate->Reconstitute Analysis Analyze by ELISA or other screening method Reconstitute->Analysis

Caption: Workflow for Simplified this compound Extraction for Screening.

Data Presentation: Performance of Extraction Methods

The efficiency of this compound extraction is critical for accurate quantification. The following table summarizes recovery data from various studies. It is important to note that recovery can be influenced by the shellfish species, the specific this compound analogue, and the analytical method used.

This compound AnalogueMatrixExtraction MethodAverage Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)LOQ (µg/kg)Reference
PbTx-1, PbTx-2, PbTx-3Shellfish80% Methanol, Strata-X SPE75.9 - 105.80.4 - 8.60.7 - 6.325[]
PbTx-2Shellfish80% Methanol, Strata-X SPE61-27 (reproducibility)-[2][7]
PbTx-3Shellfish80% Methanol, Strata-X SPE73 - 112-14 - 18 (reproducibility)-[2][7]
BTX-B2, S-desoxy BTX-B2, BTX-B5Shellfish80% Methanol, Strata-X SPE73 - 112-14 - 18 (reproducibility)-[2][7]
Brevetoxins (unspecified)Shellfish50% Acetonitrile, d-SPE75.9 - 114.10.9 - 9.70.6 - 7.25[8][9]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, d-SPE: dispersive Solid Phase Extraction.

Concluding Remarks

The choice of extraction protocol depends on the research objective. For regulatory purposes and detailed quantitative studies, a comprehensive solvent extraction followed by SPE cleanup and LC-MS/MS analysis is recommended. For rapid screening of a large number of samples, a simplified acetone extraction coupled with an ELISA can be a time- and cost-effective approach. Researchers should validate their chosen method for the specific fish species and tissues being analyzed to ensure data accuracy and reliability. The matrix effects can be significant, and the use of matrix-matched standards is advisable for accurate quantification.[8][9]

References

Application Notes and Protocols: The Use of Brevetoxin in Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brevetoxins (PbTx) are a group of potent, lipid-soluble neurotoxins produced by the marine dinoflagellate Karenia brevis.[1][2] These polyether compounds are infamous for their role in "red tides," leading to neurotoxic shellfish poisoning (NSP) and massive fish kills.[1][3] In the laboratory, the unique mechanism of action of brevetoxins makes them invaluable tools for studying the structure, function, and modulation of voltage-gated sodium channels (VGSCs), which are critical for the generation of action potentials in excitable cells like neurons.[2][4]

Mechanism of Action: Brevetoxins exert their effects by binding with high affinity to a specific site on the α-subunit of VGSCs, known as neurotoxin receptor site 5.[1][3][5][6] This binding event does not block the channel but rather locks it in a modified, more active state. The primary consequences of brevetoxin binding are:

  • Shift in Voltage-Dependence of Activation: Brevetoxins cause the channel to open at more negative membrane potentials than usual, lowering the threshold for activation.[1][3][6][7]

  • Inhibition of Inactivation: They significantly slow the rate of channel inactivation, leading to persistent sodium influx.[3][6][7]

  • Increased Mean Open Time: The channels remain open for longer durations, further contributing to sodium ion influx.[2][4]

This persistent activation of VGSCs leads to membrane depolarization, repetitive firing of neurons, and a cascade of downstream cellular events, including the activation of other voltage-gated channels, reversal of the Na+/Ca2+ exchanger, and subsequent increases in intracellular calcium.[2][4] These effects can trigger neurotransmitter release and activate various intracellular signaling pathways, such as the ERK1/2 pathway.[2]

Quantitative Data Summary

The following table summarizes quantitative data regarding the interaction of various brevetoxins with voltage-gated sodium channels.

Toxin/CompoundChannel Isoform(s)ParameterValueNotesSource
PbTx-3Rat Brain SynaptosomesKi0.11 nMDetermined via displacement of [3H]-PbTx-3 by BODIPY®-PbTx-2.[8]
PbTx-2Neocortical NeuronsEC50 (Toxicity)> 3 µM (24h)PbTx-2 did not produce acute toxicity at lower concentrations.[2]
PbTx-2Cerebellar Granule CellsEC50 (Toxicity)80.5 ± 5.9 nMToxicity was prevented by NMDA receptor antagonists.[2]
CTX3CHuman Nav1.6IC500.173 nMConcentration-dependent decrease in peak sodium current amplitude.[9]
CTX3C (1 nM)Human Nav1.6ΔVact-15.9 ± 3.8 mVHyperpolarizing shift in the voltage of activation.[10]
BTX-3 (100 nM)Human Nav1.6ΔVact-7.3 ± 1.8 mVHyperpolarizing shift in the voltage of activation. BTX-3 is a partial agonist.[10]
PbTx-3Rat Neuronal Cells (B50/B104)ΔVthreshold-6.7 mVHyperpolarizing shift in the threshold potential for channel opening.[7]
PbTx-3Diatom Channel (OsEUKCATA1)ΔVact-9 mVStatistically significant negative shift in the voltage of activation.[11]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of this compound action and its relationship with the VGSC.

brevetoxin_pathway cluster_effects PbTx This compound (PbTx) VGSC VGSC (Site 5) PbTx->VGSC Binds Activation Activation Threshold Lowered VGSC->Activation Inactivation Inactivation Inhibited VGSC->Inactivation cluster_effects cluster_effects Na_Influx Persistent Na+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx ↑ Intracellular Ca²⁺ (e.g., via Na⁺/Ca²⁺ Exchanger) Depolarization->Ca_Influx Neurotoxicity Neurotoxicity & Repetitive Firing Depolarization->Neurotoxicity ERK_Activation ERK1/2 Activation Ca_Influx->ERK_Activation

Caption: this compound signaling pathway.

brevetoxin_logic This compound This compound Site5 VGSC Neurotoxin Receptor Site 5 This compound->Site5 Binds to Conformation Allosteric Conformational Change Site5->Conformation Induces Function Modified Channel Function Conformation->Function Results in Activation Hyperpolarizing Shift in Activation Function->Activation Inactivation Slowing of Inactivation Function->Inactivation

Caption: Logical relationship of this compound and VGSC.

Experimental Protocols

Brevetoxins are essential reagents in several standard assays for studying ion channel pharmacology.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity of a test compound for VGSC site 5 by measuring its ability to compete with a radiolabeled this compound, such as [³H]-PbTx-3.

Materials:

  • Rat brain synaptosomes (prepared or purchased)

  • [³H]-PbTx-3 (radioligand)

  • Test compound (unlabeled competitor)

  • Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4

  • Wash Buffer: Binding buffer + 1 mg/mL BSA

  • Scintillation fluid and vials

  • Glass fiber filters and vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Preparation: Thaw rat brain synaptosomes on ice. Dilute to a final concentration of ~100 µg protein per assay tube in ice-cold Binding Buffer.

  • Assay Setup: In triplicate, prepare assay tubes (1.5 mL microcentrifuge tubes):

    • Total Binding: Add 50 µL of [³H]-PbTx-3 (e.g., 1 nM final concentration) and 50 µL of vehicle.

    • Non-specific Binding: Add 50 µL of [³H]-PbTx-3 and 50 µL of a high concentration of unlabeled PbTx-2 (e.g., 1 µM final concentration).

    • Competition: Add 50 µL of [³H]-PbTx-3 and 50 µL of the test compound at various concentrations.

  • Incubation: Add 400 µL of the synaptosome preparation to each tube. Vortex gently and incubate for 60 minutes at room temperature.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in Wash Buffer).

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Synaptosomes and Reagents start->prep setup Set up Assay Tubes (Total, Non-specific, Competition) prep->setup incubate Add Synaptosomes & Incubate (60 min) setup->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Workflow for a competitive binding assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on the macroscopic currents flowing through VGSCs expressed in a cell line (e.g., HEK-293 cells stably expressing a Nav isoform).

Materials:

  • HEK-293 cells expressing the VGSC of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH

  • This compound stock solution (e.g., PbTx-3 in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Using the micromanipulator, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a holding potential where most VGSCs are closed (e.g., -100 mV).

  • Voltage Protocols & Data Acquisition:

    • Activation (I-V) Protocol: From the holding potential, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). Record the peak inward current at each voltage.

    • Steady-State Inactivation Protocol: Apply a 500 ms pre-pulse to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

  • Toxin Application:

    • After recording baseline currents, perfuse the chamber with external solution containing the desired concentration of this compound.

    • Allow 5-10 minutes for the toxin to take effect.

  • Post-Toxin Recording: Repeat the voltage protocols from step 4 to measure the effects of the this compound on channel gating.

  • Data Analysis:

    • Activation: Convert peak currents to conductance (G = I / (Vm - Erev)) and plot normalized conductance against voltage. Fit with a Boltzmann function to determine the voltage of half-maximal activation (V1/2). Compare V1/2 before and after toxin application.[10]

    • Inactivation: Plot the normalized peak current from the test pulse against the pre-pulse potential. Fit with a Boltzmann function to determine the voltage of half-maximal inactivation. Compare before and after toxin application.

Protocol 3: Cell-Based Cytotoxicity Assay

This functional assay uses a cell line like Neuro-2A (N2A) to screen for compounds that modulate VGSC activity. The cells are sensitized with ouabain and veratridine, making their viability dependent on proper VGSC function. This compound, as a potent activator, causes cell death in this sensitized system.[12][13]

Materials:

  • Neuro-2A (N2A) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ouabain and Veratridine (sensitizing agents)

  • This compound (positive control) and test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Plating: Seed N2A cells into a 96-well plate at a density of ~2.5 x 10⁴ cells per well and allow them to attach overnight.

  • Sensitization: Replace the medium with fresh medium containing ouabain (e.g., 500 µM) and veratridine (e.g., 25 µM).[12]

  • Toxin/Compound Addition: Add this compound (as a positive control) or test compounds at various concentrations to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Viability Assessment:

    • Remove the medium.

    • Add the chosen cell viability reagent according to the manufacturer's instructions.

    • Incubate as required.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls (100% viability).

    • Plot cell viability against the log concentration of the compound.

    • Determine the EC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 4: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is used for the detection and quantification of brevetoxins in various samples, such as shellfish extracts or seawater.[14][15][16]

Materials:

  • This compound-specific antibody (e.g., goat anti-brevetoxin)

  • 96-well plates pre-coated with a this compound-protein conjugate (e.g., PbTx-3-BSA)

  • This compound standards and samples

  • Secondary antibody conjugate (e.g., biotinylated anti-goat IgG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Sample/Standard Preparation: Prepare serial dilutions of this compound standards. Prepare sample extracts as required.

  • Competitive Binding: In a separate plate or tubes, pre-incubate the this compound-specific antibody with the standards or samples for 1 hour at room temperature. This allows the this compound in the sample/standard to bind to the antibody.[15]

  • Plate Incubation: Transfer the antibody-sample/standard mixtures to the wells of the PbTx-3-BSA coated plate. Incubate for 1 hour. Any antibody not bound to this compound in the solution will bind to the this compound conjugate on the plate.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound materials.

  • Secondary Antibody: Add the biotinylated secondary antibody to each well and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Washing: Repeat the wash step.

  • Detection: Add the HRP substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of this compound in the sample. Create a standard curve by plotting absorbance vs. log concentration of the standards. Determine the concentration of this compound in the samples by interpolating from the standard curve.

References

Troubleshooting & Optimization

overcoming matrix effects in brevetoxin analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of brevetoxins in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing brevetoxins in complex samples like shellfish?

A1: The primary challenges stem from the complex sample matrix and the chemical nature of brevetoxins. Key difficulties include:

  • Matrix Effects: Co-extracted compounds from the sample can interfere with the ionization of brevetoxins in the mass spectrometer, leading to ion suppression or enhancement, which affects the accuracy and reproducibility of quantification.[1][2][3]

  • Low Recovery: Brevetoxins can be lost during sample preparation steps like extraction and cleanup, resulting in underestimation of their concentration.[4][5][6]

  • Metabolism: Brevetoxins are extensively metabolized in shellfish, leading to a variety of derivatives with different chemical properties and toxicities, making comprehensive detection and quantification challenging.[7]

  • Low Concentrations: Brevetoxins are often present at very low concentrations, requiring highly sensitive analytical methods for detection.

Q2: What is a matrix effect, and how can I determine if it's affecting my LC-MS/MS analysis?

A2: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).

To determine if you are experiencing matrix effects, you can perform a post-extraction spike experiment:

  • Prepare a blank sample extract (a sample of the same matrix that is known to be free of brevetoxins).

  • Spike a known amount of brevetoxin standard into the blank extract.

  • Analyze the spiked extract and a neat solution of the this compound standard at the same concentration.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q3: What are the best strategies to overcome matrix effects?

A3: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Implement thorough cleanup steps to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique.[4][8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[3]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate brevetoxins from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is often the most effective approach. A known amount of a SIL-IS, which has a similar chemical structure to the analyte but a different mass, is added to the sample before extraction. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte signal.

Troubleshooting Guides

Issue 1: Low Recovery of Brevetoxins During Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Step
Low or no detectable this compound peak.Improper SPE cartridge conditioning: The sorbent is not properly activated.Ensure the SPE cartridge is conditioned with the appropriate solvents in the correct sequence as per the manufacturer's protocol.[5][8]
Incorrect sorbent selection: The sorbent chemistry is not suitable for retaining brevetoxins.Brevetoxins are lipophilic, so a C18 or similar reversed-phase sorbent is typically used.[4] For a broader range of metabolites, a hydrophilic-lipophilic balanced (HLB) sorbent may be more effective.
Sample pH is not optimal: The pH of the sample may affect the retention of some this compound metabolites.Adjust the pH of the sample to ensure optimal retention on the SPE sorbent.[5]
Wash solvent is too strong: The wash step is prematurely eluting the brevetoxins from the cartridge.Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the analytes.[8]
Elution solvent is too weak: The elution solvent is not strong enough to desorb the brevetoxins from the sorbent.Increase the strength of the elution solvent (e.g., a higher percentage of organic solvent) or use a different solvent with a higher elution strength.[4][8]
Insufficient elution volume: Not enough solvent is used to completely elute the bound brevetoxins.Increase the volume of the elution solvent.[8]
Flow rate is too high: The sample, wash, or elution solvents are passing through the cartridge too quickly for efficient interaction.Optimize the flow rate to allow for adequate equilibration and interaction between the analytes and the sorbent.[5]
Issue 2: Poor Reproducibility and Inconsistent Results
Symptom Possible Cause Troubleshooting Step
High variability in peak areas or retention times between injections.Inconsistent sample preparation: Variations in the extraction and cleanup procedure.Standardize all sample preparation steps, including sample weight, solvent volumes, and incubation times. Consider using an automated sample preparation system.
Column degradation: The analytical column is losing performance.Flush the column regularly and replace it if performance does not improve. Use a guard column to protect the analytical column from contaminants.[9]
Carryover from previous injections: Residual analytes from a previous, more concentrated sample are appearing in subsequent runs.Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after high-concentration samples to check for carryover.[1]
Unstable LC-MS/MS system: Fluctuations in pump pressure, temperature, or mass spectrometer performance.Perform regular system maintenance and calibration. Monitor system suitability parameters throughout the analytical run.[1]

Data Presentation

Table 1: Recovery and Reproducibility of Brevetoxins in Shellfish using LC-MS/MS

This compoundMatrixFortification Level (mg/kg)Mean Recovery (%)Within-Laboratory Reproducibility (RSD %)
This compound-2 (BTX-2)Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.056127
This compound-3 (PbTx-3)Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18
This compound B5 (BTX-B5)Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18
This compound B2 (BTX-B2)Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18
S-desoxy this compound B2Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster0.0573-11214-18

Data summarized from a single-laboratory validation study.[7]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound Cleanup from Shellfish Homogenate

1. Materials:

  • Shellfish homogenate

  • Methanol

  • Water (LC-MS grade)

  • C18 SPE cartridges

  • SPE manifold

2. Procedure:

  • Extraction: Extract a known amount of shellfish homogenate with an appropriate volume of methanol. Centrifuge to pellet the solids.

  • Dilution: Take a portion of the methanol extract and dilute it with water to a final methanol concentration of approximately 25%.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of 25% aqueous methanol. Do not let the cartridge go dry.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with one column volume of 25% aqueous methanol to remove polar interferences.

  • Elution: Elute the brevetoxins from the cartridge with an appropriate volume of 100% methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Shellfish Homogenization extraction Solvent Extraction (e.g., Methanol) homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration lc_separation LC Separation concentration->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_strategies Mitigation Strategies start Inaccurate Quantification (Suspected Matrix Effects) sample_prep Improve Sample Cleanup (e.g., optimize SPE) start->sample_prep dilution Dilute Sample Extract start->dilution chromatography Optimize LC Separation start->chromatography calibration Use Matrix-Matched Calibration start->calibration internal_standard Use Stable Isotope-Labeled Internal Standard start->internal_standard end Accurate Quantification sample_prep->end dilution->end chromatography->end calibration->end internal_standard->end

References

Technical Support Center: Enhancing Brevetoxin Detection in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of brevetoxin detection in various food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting brevetoxins in food samples?

A1: The most commonly employed methods include enzyme-linked immunosorbent assay (ELISA), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and electrochemical biosensors. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Q2: What is the primary mechanism of action of brevetoxins?

A2: Brevetoxins are neurotoxins that bind to site 5 of the α-subunit of voltage-gated sodium channels (VGSCs) in nerve cells.[1][2] This binding leads to persistent channel activation by shifting the voltage-dependence of activation to more negative potentials and inhibiting the inactivation process, resulting in continuous nerve stimulation.[1][2]

Q3: What are "matrix effects" and how do they impact this compound analysis?

A3: Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample matrix.[3] In food analysis, complex matrices like shellfish or fish tissue can either suppress or enhance the ionization of brevetoxins in methods like LC-MS/MS, leading to inaccurate quantification.[4][5]

Q4: How can I reduce matrix effects in my experiments?

A4: Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to separate brevetoxins from matrix components, and using matrix-matched calibration standards or stable isotope-labeled internal standards.[4][5][6] Diluting the sample extract can also reduce the concentration of interfering components.[5]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Possible Cause Solution
Weak or No Signal Omission of a key reagent.Ensure all reagents are added in the correct order as per the protocol.[3][7][8]
Inactive antibody or enzyme conjugate.Verify the expiration dates and proper storage of all kit components.[8]
Insufficient incubation times or incorrect temperature.Adhere strictly to the recommended incubation times and temperatures in the protocol.[3][9]
Improper washing.Ensure thorough and consistent washing of wells to remove unbound reagents. Avoid letting wells dry out.[3][9]
High Background Concentration of detection antibody is too high.Optimize the concentration of the detection antibody by performing a titration.[3]
Cross-reactivity with matrix components.Use appropriate blocking buffers and ensure adequate sample dilution.
Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer.[7][9]
Poor Standard Curve Improper preparation of standards.Double-check calculations and pipetting technique when preparing standard dilutions.[9]
Incorrect curve fitting model.Use the curve fitting model recommended by the ELISA kit manufacturer.[9]
Reagents not at room temperature.Allow all reagents to equilibrate to room temperature before use.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Possible Cause Solution
Low Analyte Recovery Inefficient extraction from the food matrix.Optimize the extraction solvent and method. For shellfish, methanol-based extractions are common.[10] Consider using solid-phase extraction (SPE) for cleanup.[11]
Analyte degradation.Ensure proper storage of samples and extracts at low temperatures and protect from light.
Poor Peak Shape Co-elution with interfering compounds.Adjust the chromatographic gradient, mobile phase composition, or change the analytical column to improve separation.
Inappropriate sample solvent.Ensure the final sample solvent is compatible with the initial mobile phase conditions.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Implement a more rigorous sample cleanup procedure, such as SPE.[4]
Dilute the sample extract to reduce the concentration of interfering molecules.
Use matrix-matched standards or a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Low Sensitivity Suboptimal MS parameters.Tune the mass spectrometer for the specific this compound analogues being analyzed, optimizing parameters like collision energy and fragmentor voltage.
Inefficient ionization.Experiment with different mobile phase additives (e.g., ammonium formate, formic acid) to enhance the formation of desired ions.[12]

Quantitative Data Summary

The following tables summarize the performance of various this compound detection methods.

Table 1: Comparison of Detection Limits for Different Methods

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
ELISA This compound-1Shellfish14 ng/mL[13]-
Brevetoxins (general)Spiked Oysters2.5 µ g/100 g shellfish meat[14]-
LC-MS/MS This compound-2, -3, and metabolitesShellfish-0.05 mg/kg[15]
Electrochemical Biosensor This compound-2Spiked Shellfish Extract106 pg/mL[16][17]-
Biolayer Interferometry (BLI) Aptasensor This compound-1Spiked Shellfish4.5 nM[18]-

Table 2: Recovery Rates of Brevetoxins in Shellfish using LC-MS/MS

This compound AnalyteRecovery Rate (%)Relative Standard Deviation (RSD) (%)
This compound-2 (PbTx-2)61%[15]27%[15]
This compound-3 (PbTx-3)73-112%[15]14-18%[15]
This compound B273-112%[15]14-18%[15]
S-desoxy this compound B273-112%[15]14-18%[15]
This compound B573-112%[15]14-18%[15]
This compound B1-12%[15]

(Data from a single-laboratory validation study using four shellfish matrices: Greenshell mussel, eastern oyster, hard clam, and Pacific oyster)[15]

Experimental Protocols

Sample Preparation for this compound Analysis in Shellfish (LC-MS/MS)

This protocol is adapted from established methods for the extraction of brevetoxins from shellfish tissue.[10][11]

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 9 mL of 80% (v/v) aqueous methanol to the tube.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully collect the supernatant into a clean tube.

    • Repeat the extraction step on the pellet and combine the supernatants.

  • Liquid-Liquid Partitioning (Defatting):

    • Add an equal volume of n-hexane to the combined supernatant.

    • Vortex for 1 minute and allow the layers to separate.

    • Discard the upper n-hexane layer.

  • Evaporation and Reconstitution:

    • Evaporate the methanol layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of 25% methanol for solid-phase extraction (SPE).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by 25% methanol.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 25% methanol to remove polar interferences.

    • Elute the brevetoxins with 100% methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Competitive ELISA for this compound Detection

This is a generalized protocol for a competitive ELISA. Specific volumes and incubation times may vary based on the kit manufacturer's instructions.

  • Sample/Standard Addition: Add 50 µL of standards, control, or prepared sample extracts to the appropriate wells of the antibody-coated microtiter plate.[19]

  • Enzyme Conjugate Addition: Add 50 µL of the this compound-enzyme conjugate to each well.[20]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[20]

  • Washing: Decant the contents of the wells and wash the plate three times with 250 µL of 1X wash buffer per well.[19][20]

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.[20]

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[20]

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader within 15 minutes.[20] The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizations

Brevetoxin_Signaling_Pathway VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ (intracellular) This compound This compound This compound->VGSC Binds to Site 5 Na_ion_out Na+ (extracellular) Na_ion_out->VGSC Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Neurotransmission Persistent Neurotransmission Depolarization->Neurotransmission

Caption: this compound binds to VGSCs, causing persistent activation and neurotransmission.

Brevetoxin_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Homogenization 1. Homogenize Food Sample Extraction 2. Solvent Extraction Homogenization->Extraction Cleanup 3. Cleanup (e.g., SPE) Extraction->Cleanup ELISA ELISA Cleanup->ELISA Competitive Binding LCMS LC-MS/MS Cleanup->LCMS Separation & Mass Analysis Biosensor Biosensor Cleanup->Biosensor Biorecognition Event Quantification Quantification ELISA->Quantification LCMS->Quantification Biosensor->Quantification Validation Validation Quantification->Validation

Caption: General workflow for this compound detection from sample preparation to data analysis.

References

troubleshooting poor recovery of brevetoxins during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of brevetoxins.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.

Low or No Recovery of Brevetoxins

Question: I am experiencing very low or no recovery of brevetoxins in my final extract. What are the potential causes and how can I troubleshoot this?

Answer: Low or no recovery of brevetoxins is a common issue that can stem from several factors throughout the extraction workflow. Below is a step-by-step guide to help you identify and resolve the problem.

1. Sample Preparation and Initial Extraction:

  • Inadequate Cell Lysis: Brevetoxins are primarily intracellular. Incomplete disruption of the algal cells or shellfish tissue will result in poor release of the toxins into the extraction solvent.

    • Solution: Ensure thorough homogenization or sonication of your sample. For shellfish tissue, using a high-speed blender is effective[1]. For cultured algae, sonication is a common method to ensure total release of brevetoxins[2].

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing brevetoxins.

    • Solution: Acetone has shown good recovery (>50% for PbTx-2) and is a recommended solvent[3]. Other commonly used solvents include methanol and acetonitrile, often in aqueous solutions (e.g., 80% methanol)[][5]. For liquid-liquid extractions, ethyl ether has been used[1].

  • Insufficient Solvent Volume or Extraction Time: Inadequate solvent volume or a short extraction time may not be sufficient to extract the toxins completely.

    • Solution: Ensure an appropriate solvent-to-sample ratio. Multiple extraction steps can significantly improve recovery. For instance, shellfish homogenate can be extracted three or more times with the chosen solvent to maximize yield[1].

2. Solid-Phase Extraction (SPE) Cleanup:

  • Inappropriate Sorbent Material: The choice of SPE sorbent is crucial for retaining and eluting brevetoxins effectively.

    • Solution: C18 is a commonly used sorbent for brevetoxin extraction[1]. However, for some applications, a hydrophilic-lipophilic balance (HLB) extraction column may offer higher recovery rates[6].

  • Column Drying: Allowing the SPE column to dry out after conditioning and before sample loading can lead to poor analyte retention.

    • Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.

  • Incorrect Flow Rate: A flow rate that is too fast during sample loading can result in the analyte not having sufficient time to interact with the sorbent, leading to breakthrough. Conversely, a flow rate that is too slow can unnecessarily prolong the extraction time.

    • Solution: Optimize the flow rate for sample loading and elution. While specific optimal flow rates can be method-dependent, a slow and steady flow is generally recommended.

  • Ineffective Elution Solvent: The solvent used to elute the brevetoxins from the SPE column may not be strong enough to displace them from the sorbent.

    • Solution: Ensure your elution solvent is appropriate for the chosen sorbent and analyte. For C18 columns, methanol is a common and effective elution solvent.

3. Matrix Effects:

  • Presence of Interfering Substances: Complex matrices, such as shellfish tissue, contain lipids and other compounds that can interfere with the extraction process and co-elute with the brevetoxins, leading to ion suppression in mass spectrometry analysis and inaccurate quantification.

    • Solution: A defatting step using a nonpolar solvent like hexane can be performed on the initial extract before SPE cleanup[3]. The presence of high concentrations of co-extracted hydrophobic organic carbon can also negatively impact extraction efficiency[6].

Poor Reproducibility of Results

Question: My this compound recovery is inconsistent between samples. What could be causing this lack of reproducibility?

Answer: Poor reproducibility can be frustrating and can arise from subtle variations in your experimental protocol. Here are some key areas to examine:

  • Inconsistent Sample Homogenization: If samples are not homogenized to the same degree, the efficiency of the initial extraction will vary.

    • Solution: Standardize your homogenization or sonication procedure, including time and power settings.

  • Variable SPE Technique: Minor differences in how SPE is performed for each sample can lead to significant variations in recovery.

    • Solution: Ensure consistent flow rates, solvent volumes, and that the column does not dry out between steps for all samples.

  • Matrix Variability: The composition of your samples (e.g., lipid content in shellfish) can vary, leading to different extraction efficiencies.

    • Solution: While difficult to control, being aware of this variability is important. Implementing a robust cleanup step can help minimize these effects.

Frequently Asked Questions (FAQs)

Q1: What are typical recovery rates for this compound extraction?

A1: Recovery rates can vary depending on the this compound congener, the extraction method, and the sample matrix. For example, a study using C18 SPEC discs for PbTx-3 spiked in seawater reported extraction efficiencies of 99-125% as determined by different assay methods[1]. Another study comparing SPE cartridges found that HLB columns gave higher recoveries for BTX1 (74.61%), BTX2 (82.36%), and BTX3 (72.08%) compared to C18 columns[6]. A single-laboratory validation for six brevetoxins in shellfish reported recoveries ranging from 73% to 112%, with the exception of this compound-2 at 61%[3].

Q2: How can I remove lipids from my shellfish extract?

A2: A common method for lipid removal is a liquid-liquid partitioning step with a nonpolar solvent. After your initial extraction with a solvent like aqueous methanol, you can add n-hexane to the extract. After vigorous mixing and centrifugation, the upper hexane layer containing the lipids can be discarded. This process can be repeated to improve the removal of lipids[3].

Q3: Can I store my samples on SPE cartridges?

A3: Yes, studies have shown that brevetoxins can remain stable on SPEC discs for at least 30 days, which makes this a suitable method for shipboard collections where immediate elution and analysis may not be feasible[1].

Q4: What is the difference between C18 and HLB SPE sorbents?

A4: C18 is a nonpolar sorbent that retains analytes through hydrophobic interactions. It is effective for extracting lipophilic compounds like brevetoxins from aqueous samples. HLB (Hydrophilic-Lipophilic Balance) sorbents have both hydrophobic and hydrophilic retention characteristics, which can sometimes provide better retention and recovery for a wider range of compounds, including more polar metabolites of brevetoxins[6].

Data Presentation

Table 1: Comparison of this compound Recovery Rates Using Different SPE Sorbents in Culture Media [6]

This compound CongenerC18 Recovery (%)HLB Recovery (%)
BTX150.3174.61
BTX257.9582.36
BTX375.6472.08

Table 2: Recovery of Brevetoxins from Fortified Shellfish Flesh (0.05 mg/kg) [3]

This compound CongenerRecovery (%)
This compound-261
This compound-373 - 112
This compound B573 - 112
This compound B273 - 112
S-desoxy this compound B273 - 112

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Brevetoxins from Shellfish Tissue

This protocol is a synthesized method based on common practices in the literature[3][].

  • Sample Homogenization:

    • Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Initial Extraction:

    • Add 9 mL of 80% (v/v) aqueous methanol to the tube.

    • Vortex mix for 1 minute.

    • Sonicate in a water bath for 10 minutes.

    • Centrifuge at 3000 x g until a firm pellet is formed.

    • Decant the supernatant into a clean 50 mL tube.

    • Repeat the extraction of the pellet with another 9 mL of 80% aqueous methanol and combine the supernatants.

  • Lipid Removal (Defatting):

    • Add 10 mL of n-hexane to the combined methanolic extract.

    • Vortex mix for 1 minute.

    • Allow the layers to separate (centrifugation can aid separation).

    • Remove and discard the upper hexane layer.

    • Repeat the hexane wash.

  • SPE Column Cleanup (C18):

    • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 60 mg Strata-X).

    • Equilibration: Pass 5 mL of MilliQ water through the cartridge. Do not allow the column to go dry.

    • Sample Loading: Dilute the defatted extract with MilliQ water to a final methanol concentration of approximately 20%. Load the diluted extract onto the SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar interferences.

    • Elution: Elute the brevetoxins from the cartridge with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Brevetoxins from Water Samples

This protocol is a general guide for LLE of brevetoxins from water.

  • Sample Preparation:

    • Collect a known volume of water sample (e.g., 1 L).

    • If the sample contains particulate matter, it may be filtered, and both the filtrate and the filter can be extracted separately.

  • Extraction:

    • Transfer the water sample to a separatory funnel.

    • Add a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (e.g., 100 mL).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using ethyl acetate) into a collection flask.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the extract by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume or to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor this compound Recovery check_lysis 1. Check Cell Lysis/ Tissue Homogenization start->check_lysis improve_lysis Action: Increase sonication time/ power or use a high- speed blender. check_lysis->improve_lysis Inadequate? check_solvent 2. Verify Extraction Solvent check_lysis->check_solvent Adequate improve_lysis->check_solvent change_solvent Action: Switch to a recommended solvent (e.g., acetone, 80% methanol). check_solvent->change_solvent Incorrect? check_spe 3. Evaluate SPE Procedure check_solvent->check_spe Correct change_solvent->check_spe troubleshoot_spe Is SPE the issue? check_spe->troubleshoot_spe check_sorbent 3a. Sorbent Choice troubleshoot_spe->check_sorbent Yes check_matrix 4. Investigate Matrix Effects troubleshoot_spe->check_matrix No change_sorbent Action: Consider using HLB instead of C18. check_sorbent->change_sorbent check_flow 3b. Flow Rate change_sorbent->check_flow adjust_flow Action: Decrease loading flow rate. check_flow->adjust_flow check_elution 3c. Elution Solvent adjust_flow->check_elution stronger_elution Action: Ensure elution solvent is strong enough (e.g., methanol for C18). check_elution->stronger_elution stronger_elution->check_matrix add_cleanup Action: Incorporate a defatting step with hexane. check_matrix->add_cleanup Interference Suspected end End: Improved Recovery check_matrix->end No Interference add_cleanup->end

Caption: Troubleshooting workflow for poor this compound recovery.

SPE_Protocol_Flow start Start: Shellfish Homogenate extraction 1. Initial Extraction (80% Methanol) start->extraction defatting 2. Defatting (Hexane Wash) extraction->defatting spe_conditioning 3. SPE Conditioning (Methanol) defatting->spe_conditioning spe_equilibration 4. SPE Equilibration (Water) spe_conditioning->spe_equilibration sample_loading 5. Sample Loading spe_equilibration->sample_loading spe_wash 6. SPE Wash (20% Methanol) sample_loading->spe_wash spe_elution 7. SPE Elution (Methanol) spe_wash->spe_elution concentration 8. Concentration (Nitrogen Evaporation) spe_elution->concentration end End: Final Extract for Analysis concentration->end

Caption: Experimental workflow for SPE of brevetoxins from shellfish.

References

Technical Support Center: Optimization of LC-MS/MS for Brevetoxin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the quantification of brevetoxins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of brevetoxins by LC-MS/MS.

Question: Why am I observing low signal intensity or no detectable peaks for my brevetoxin standards?

Answer:

Low signal intensity for this compound standards can stem from several factors throughout the analytical workflow. A logical troubleshooting process is essential for identifying the root cause.

  • Initial Checks:

    • Standard Integrity: Ensure the stability and correct concentration of your this compound standards. Brevetoxins can degrade over time, especially if not stored correctly.

    • System Suitability: Verify that the LC-MS/MS system is performing optimally by injecting a well-characterized standard mixture.

  • Mass Spectrometer Parameter Optimization:

    • Ionization Mode: Brevetoxins are typically analyzed in positive electrospray ionization (ESI+) mode. Confirm that your instrument is set to the correct polarity.

    • MRM Transitions: Incorrect Multiple Reaction Monitoring (MRM) transitions are a common cause of no signal. Verify that the precursor and product ions for your target brevetoxins are accurately entered into the acquisition method. Refer to the table of optimized MS/MS parameters below.

    • Collision Energy (CE) and Declustering Potential (DP): These parameters are crucial for achieving optimal fragmentation and ion transmission. If they are not properly optimized, the signal intensity will be low. Use the values in the provided tables as a starting point, but be aware that optimal values can vary between different mass spectrometer models.

  • Liquid Chromatography Optimization:

    • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a small amount of an acidifier like formic acid to promote protonation in ESI+.[1] Ensure the mobile phase is correctly prepared and that the gradient is appropriate for separating your target analytes.

    • Column Choice: A C18 reversed-phase column is commonly used for this compound analysis.[2] Ensure your column is in good condition and has not been contaminated.

Question: I am seeing significant peak tailing or broad peaks in my chromatograms. What could be the cause?

Answer:

Poor peak shape can compromise both the identification and quantification of brevetoxins. The following are common causes and their solutions:

  • Column and Mobile Phase Issues:

    • Column Contamination: Complex sample matrices, such as shellfish extracts, can lead to the accumulation of contaminants on the column frit or packing material. This can be addressed by flushing the column with a strong solvent or, if necessary, replacing the column.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analytes and lead to peak tailing. For brevetoxins, a slightly acidic mobile phase is generally preferred.

    • Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your standards and sample extracts in a solvent that is similar in composition to the initial mobile phase.

  • Extra-Column Effects:

    • Tubing and Connections: Excessive tubing length or dead volume in fittings between the injector, column, and mass spectrometer can contribute to peak broadening. Ensure all connections are properly made and that the tubing length is minimized.

Question: My recovery rates for brevetoxins from shellfish samples are low and inconsistent. How can I improve this?

Answer:

Low and variable recovery is a common challenge in the analysis of toxins from complex matrices like shellfish.[4][5] Method recoveries for brevetoxins can range from 73% to 112%, with some congeners like this compound-2 showing higher variability.[4]

  • Extraction Efficiency:

    • Solvent Choice: The choice of extraction solvent is critical. Acetone and methanol are commonly used for extracting brevetoxins from shellfish homogenates.[5][] The efficiency of the extraction can be influenced by the tissue type and the specific this compound.

    • Homogenization: Ensure that the shellfish tissue is thoroughly homogenized to maximize the surface area for extraction.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • SPE Sorbent: C18 or polymeric SPE cartridges like Strata-X are frequently used for the cleanup of this compound extracts.[][7] The choice of sorbent should be optimized for your specific sample matrix.

    • Elution Solvent: Incomplete elution from the SPE cartridge will result in low recovery. Ensure that the elution solvent is strong enough to quantitatively elute all target brevetoxins. 100% methanol is often used for this purpose.[5]

  • Matrix Effects:

    • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to either suppressed or enhanced signal intensity.[8] This can result in inaccurate quantification and appear as low recovery.

    • Mitigation Strategies: To compensate for matrix effects, the use of a stable isotope-labeled internal standard is recommended. If this is not available, matrix-matched calibration curves should be used.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound quantification?

A1: The optimal parameters can vary depending on the specific this compound and the instrument being used. However, the following tables provide a summary of commonly used parameters and optimized MRM transitions.

Table 1: Typical Liquid Chromatography Parameters
ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7-2.6 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1]
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature Room Temperature or slightly elevated (e.g., 40 °C)
Table 2: Optimized MS/MS Parameters (MRM Transitions and Collision Energies) for Selected Brevetoxins
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-1 (BTX-1) 909.5891.525
909.5441.335
This compound-2 (PbTx-2) 895.5877.516[7]
895.5319.223[7]
This compound-3 (PbTx-3) 897.5725.521[7]
897.5879.520
This compound B1 (BTX-B1) Calibrated using BTX-B2[7]--
This compound B2 (BTX-B2) 1034.6929.6-
This compound B5 (BTX-B5) 911.5875.5-
S-desoxy this compound B2 1018.6204.2-

Note: Collision energies can be instrument-dependent and may require further optimization.

Q2: What is the general workflow for sample preparation of shellfish for this compound analysis?

A2: A typical workflow for the preparation of shellfish samples is as follows:

G cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenize Homogenize Shellfish Tissue extract Extract with Acetone or Methanol homogenize->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute spe Solid-Phase Extraction (SPE) with C18 reconstitute->spe elute Elute with Methanol spe->elute evaporate2 Evaporate Eluate elute->evaporate2 reconstitute2 Reconstitute in Injection Solvent evaporate2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms

Caption: General workflow for this compound sample preparation and analysis.

Q3: How can I troubleshoot issues related to matrix effects?

A3: The following diagram illustrates a logical approach to troubleshooting matrix effects.

G start Inconsistent Quantification or Low Recovery Observed check_chromatography Improve Chromatographic Separation (e.g., modify gradient) start->check_chromatography post_column_infusion Perform Post-Column Infusion of Analyte into Blank Matrix Extract check_chromatography->post_column_infusion signal_dip Signal Dip Observed? post_column_infusion->signal_dip yes Yes signal_dip->yes Yes no No signal_dip->no No matrix_effect_present Matrix Effect is Present yes->matrix_effect_present other_issue Issue is Likely Not Matrix Effect no->other_issue mitigation Implement Mitigation Strategy: - Use Isotope-Labeled Internal Standard - Use Matrix-Matched Calibration - Improve Sample Cleanup matrix_effect_present->mitigation

Caption: Troubleshooting logic for identifying and mitigating matrix effects.

Q4: What are the regulatory limits for brevetoxins in shellfish?

A4: The U.S. Food and Drug Administration (FDA) has an action limit of 0.8 mg/kg this compound-2 equivalents, which corresponds to 20 mouse units/100 g of shellfish tissue.[7]

References

addressing cross-reactivity issues in brevetoxin immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brevetoxin immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity in this compound immunoassays?

A1: The primary cause of cross-reactivity is the structural similarity among different this compound analogues. Brevetoxins are a family of cyclic polyether compounds with a common backbone structure.[1] Antibodies developed against one analogue may recognize and bind to other structurally related analogues, leading to a signal that does not discriminate between the specific target and other related toxins.

Q2: How is cross-reactivity typically quantified in a competitive immunoassay?

A2: Cross-reactivity is often determined by calculating the half-maximal inhibitory concentration (IC50) for the target toxin and potential cross-reactants. The percent cross-reactivity is then calculated using the formula: (% Cross-Reactivity) = (IC50 of target toxin / IC50 of analogue) x 100.[2][3]

Q3: What are "matrix effects" and how can they interfere with this compound immunoassays?

A3: Matrix effects occur when components in the sample (e.g., shellfish tissue extract, seawater) interfere with the antibody-antigen binding, leading to inaccurate quantification.[4] These interferences can be caused by salts, proteins, lipids, and other organic molecules present in the sample matrix. For lipophilic toxins like brevetoxins, the complex matrix of shellfish can be particularly challenging.[5]

Q4: Can this immunoassay distinguish between this compound-A and this compound-B type backbones?

A4: The specificity of the assay depends on the antibody used. Some antibodies may be specific to one backbone type, while others may show broader cross-reactivity. For example, an assay developed with an antibody against a PbTx-2 (B-type) conjugate may show very low cross-reactivity with PbTx-1 (A-type).[6][7]

Data Presentation: this compound Analogue Cross-Reactivity

The following tables summarize the cross-reactivity of various this compound analogues in different competitive ELISA formats. It is important to note that cross-reactivity can vary between different antibodies and assay kits.

Table 1: Cross-Reactivity of this compound Analogues in a Commercial ELISA Kit

This compound Analogue% Cross-Reactivity (vs. PbTx-3)
PbTx-15%
PbTx-2102%
Desoxy PbTx-2133%
PbTx-5127%
PbTx-613%
PbTx-983%

Data sourced from a commercial ELISA kit datasheet.[7]

Table 2: Experimentally Determined Cross-Reactivity of this compound Analogues

This compound Analogue% Cross-Reactivity (vs. PbTx-3)
PbTx-10.173%
PbTx-229.6%
PbTx-944.1%
PbTx-B5144%

Data from a study adapting a commercial kit for human plasma analysis.[2][3][6][8]

Troubleshooting Guide

Issue 1: High Background or Non-Specific Binding

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer from wells.
Inadequate blockingOptimize the blocking buffer concentration and incubation time. Consider using a different blocking agent.
High concentration of detection antibodyTitrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Contaminated reagents or buffersPrepare fresh buffers and reagents. Ensure proper storage of all kit components.

Issue 2: Poor Standard Curve

Possible Cause Recommended Solution
Improper preparation of standardsEnsure accurate serial dilutions of the this compound standard. Use calibrated pipettes and fresh tips for each dilution.
Degraded this compound standardStore standards according to the manufacturer's instructions, typically at low temperatures and protected from light. Aliquot standards to avoid repeated freeze-thaw cycles.
Pipetting errorsBe consistent with pipetting technique. Pre-wet pipette tips and ensure no air bubbles are introduced into the wells.
Incorrect plate reader settingsVerify that the correct wavelength and other settings are used for reading the plate.

Issue 3: Sample Results are Inconsistent or Not Reproducible

Possible Cause Recommended Solution
Matrix effectsDilute the sample extract to reduce the concentration of interfering substances.[9] If possible, prepare standards in a matrix that mimics the sample matrix. For shellfish, this could be an extract from a known negative control shellfish.[4][10]
Incomplete extraction of brevetoxinsBrevetoxins are lipophilic; ensure the extraction solvent and procedure are appropriate for these types of molecules.[5] Methanol-based extractions are common for shellfish tissue.[7]
Sample heterogeneityEnsure the sample is well-homogenized before taking an aliquot for extraction.
High toxin concentration in sampleIf the sample absorbance is lower than the lowest standard, the toxin concentration is too high for the assay range. Dilute the sample further and re-run.[9]

Experimental Protocols

Detailed Methodology for Competitive ELISA for this compound Detection

This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of brevetoxins.

  • Plate Coating:

    • Dilute the this compound-protein conjugate (e.g., PbTx-3-BSA) to the recommended concentration in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3-5 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate as described in step 2.

    • In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the anti-brevetoxin primary antibody for 30-60 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Addition of Secondary Antibody:

    • Wash the plate as described in step 2.

    • Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate as described in step 2.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50-100 µL of stop solution (e.g., 2N H2SO4) to each well to stop the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors.

Visualizations

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with This compound-Protein Conjugate p2 Wash p1->p2 p3 Block non-specific sites p2->p3 r2 Add mixture to plate p3->r2 r1 Pre-incubate Sample/Standard with Primary Antibody r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Caption: Workflow of a competitive ELISA for this compound detection.

Cross_Reactivity_Mechanism cluster_antibody Antibody Binding Site cluster_toxins This compound Analogues ab Ab btx_target Target this compound (e.g., PbTx-2) btx_target->ab High Affinity Binding btx_analogue Structurally Similar Analogue (e.g., PbTx-3) btx_analogue->ab Cross-Reactivity (Lower Affinity Binding) btx_dissimilar Dissimilar Analogue (e.g., PbTx-1) btx_dissimilar->ab No/Low Binding

Caption: Mechanism of antibody cross-reactivity with this compound analogues.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Path start Inconsistent or Inaccurate Results? q1 Is the standard curve poor? start->q1 q2 Are sample replicates inconsistent? q1->q2 No a1_yes Check standard preparation, pipetting, and plate reader settings. q1->a1_yes Yes q3 Is the background high? q2->q3 No a2_yes Suspect matrix effects. Dilute sample or use matrix-matched standards. q2->a2_yes Yes a3_yes Optimize washing and blocking steps. Titrate detection antibody. q3->a3_yes Yes end_node Consult further documentation or technical support. q3->end_node No a1_yes->end_node a2_yes->end_node a3_yes->end_node

Caption: Decision tree for troubleshooting this compound immunoassay issues.

References

Technical Support Center: Brevetoxin Sample Stabilization and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to stabilize brevetoxin samples for long-term storage. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound samples?

A1: For long-term storage, it is recommended to keep this compound samples, whether as dry material or in solution, at -20°C or below.[1][2] Certified reference materials of brevetoxins are typically stored at -20°C. Shellfish homogenates containing brevetoxins have been stored frozen at -20°C for periods ranging from 6 months to 7 years, although the stability over such extended periods has not been fully documented.[1] For analytical standards, storage at approximately -18°C is recommended.[2]

Q2: Which solvents are best for storing this compound stock solutions?

A2: Brevetoxins are stable in several common organic solvents. Acetone, acetonitrile, ethanol, and ethyl acetate are suitable for preparing stock solutions. In methanol or ethanol, brevetoxins can be stable for over a year when stored at -18°C.[2] While brevetoxins are also stable in aqueous solutions, their half-lives are generally in the range of 4-6 months. The use of Dimethyl sulfoxide (DMSO) is discouraged due to its ability to carry toxic materials across membranes.

Q3: Are this compound samples sensitive to light?

A3: Yes, brevetoxins are susceptible to photodegradation. It is crucial to store samples in the dark or in amber vials to protect them from light. Exposure to sunlight can lead to the degradation of brevetoxins.

Q4: How stable are brevetoxins in different sample matrices like shellfish tissue?

A4: Brevetoxins are relatively stable in shellfish tissue when stored frozen. However, the complexity of the matrix can influence stability. It has been noted that brevetoxins can be metabolized by the shellfish, leading to the presence of various derivatives.[3][4] Therefore, the profile of brevetoxins in a sample may change over time. For accurate quantification, it is important to process and analyze samples as consistently as possible.

Q5: Can I repeatedly freeze and thaw my this compound samples?

A5: Repeated freeze-thaw cycles should be avoided as they can negatively impact the stability of brevetoxins, particularly in biological matrices like plasma.[5] If a sample needs to be accessed multiple times, it is best to aliquot it into smaller, single-use vials before the initial freezing. This practice minimizes the number of freeze-thaw cycles for the bulk of the sample.

Q6: Are brevetoxins stable at room temperature?

A6: While brevetoxins are heat-stable, long-term storage at room temperature is not recommended.[6][7][8] For analytical procedures, it is advised to allow samples and reagents to reach room temperature (20-25°C) before use, but they should be returned to cold storage promptly afterward.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Toxin Concentration in Stock Solution 1. Degradation due to improper storage: Exposure to light or elevated temperatures. 2. Solvent evaporation: Improperly sealed vials. 3. Adsorption to container walls: Especially in dilute aqueous solutions.1. Store stock solutions at -20°C or below in the dark. Use amber vials or wrap containers in foil. 2. Ensure vials are tightly sealed with appropriate caps. Parafilm can be used for extra security. 3. For seawater samples, a pretreatment solution can be used to prevent loss of this compound to glass surfaces.[9] For stock solutions, use silanized glass vials if adsorption is suspected.
Inconsistent Results Between Aliquots of the Same Sample 1. Non-homogenous sample: In the case of tissue homogenates. 2. Differential degradation: Some aliquots may have been exposed to detrimental conditions (e.g., left on the benchtop). 3. Freeze-thaw degradation: Aliquots subjected to more freeze-thaw cycles may have lower concentrations.1. Ensure thorough homogenization of tissue samples before aliquoting. 2. Maintain a strict and consistent handling protocol for all aliquots. 3. Aliquot samples into single-use volumes upon initial processing to avoid repeated freeze-thaw cycles.
Presence of Unexpected Peaks in Chromatographic Analysis 1. Formation of degradation products: Due to light exposure or pH extremes. 2. Metabolites of brevetoxins: In biological samples like shellfish.[3][4]1. Review storage and handling procedures to minimize degradation. Brevetoxins are known to be unstable at pH below 2 or above 10.[6] 2. Be aware that biological samples may contain a mixture of this compound congeners and their metabolites. Use appropriate analytical standards and methods for identification.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Sample Type Matrix/Solvent Temperature Duration Key Considerations
Dry Toxin Crystalline Solid-20°CMinimum 6 months (in unopened vial)Store under vacuum or inert gas (argon, nitrogen).
Stock Solution Acetonitrile-20°CLimited shelf life (refer to certificate)Certified reference material.
Working Solution Methanol, Ethanol-18°COver 1 yearMinimize exposure to room temperature.
Working Solution Acetone, Acetonitrile, Ethyl Acetate-20°C4-6 months (half-life)Ensure tight sealing to prevent evaporation.
Aqueous Solution Water-20°C4-6 months (half-life)Potential for adsorption to container surfaces.
Shellfish Tissue Homogenate-20°CMonths to yearsPotential for metabolic conversion of toxins.[1][3]
Plasma Biological Fluid-80°C (recommended)Long-termAvoid freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • Crystalline this compound standard

    • High-purity solvent (acetonitrile, methanol, or ethanol)

    • Amber glass vials with Teflon-lined caps

    • Analytical balance

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Allow the sealed vial of crystalline this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Under a fume hood, add the appropriate volume of solvent to achieve the target concentration.

    • Mix gently until the toxin is completely dissolved.

    • If desired, flush the headspace of the vial with an inert gas before sealing tightly.

    • Label the vial clearly with the toxin name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C in the dark.

Protocol 2: Aliquoting and Storage of Tissue Homogenates
  • Materials:

    • Shellfish tissue sample

    • Homogenizer

    • Cryo-vials (e.g., 1.5 mL or 2.0 mL)

    • Chilled extraction solvent (if applicable)

  • Procedure:

    • Homogenize the shellfish tissue until a uniform consistency is achieved. If performing an extraction, follow the specific extraction protocol.

    • Immediately after homogenization, dispense the homogenate into pre-labeled, single-use cryo-vials.

    • Leave a small headspace in each vial to allow for expansion during freezing.

    • Cap the vials tightly.

    • Flash-freeze the aliquots in liquid nitrogen or place them directly in a -80°C freezer for optimal preservation. For routine storage, a -20°C freezer can be used.

    • Maintain a detailed inventory of the aliquots, including sample ID, date of preparation, and storage location.

    • When a sample is needed, retrieve a single aliquot and allow it to thaw. Do not refreeze the thawed aliquot.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Sample Handling and Storage cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_storage Storage cluster_analysis Analysis Collection Collect Sample (e.g., Shellfish, Seawater) Homogenize Homogenize Tissue or Filter Water Collection->Homogenize Extract Solvent Extraction (e.g., Acetone, Methanol) Homogenize->Extract Aliquot Aliquot into Single-Use Vials Extract->Aliquot Store Store at <= -20°C in the Dark Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For Analysis Analyze Analyze via LC-MS, ELISA, etc. Thaw->Analyze

Caption: Workflow for this compound sample handling and long-term storage.

Troubleshooting_Pathway Troubleshooting Low this compound Recovery Start Low or No Toxin Detected CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Sample Handling CheckStorage->CheckHandling No StorageIssue Improper Temperature or Light Exposure CheckStorage->StorageIssue Yes CheckMatrix Consider Matrix Effects CheckHandling->CheckMatrix No FreezeThaw Multiple Freeze-Thaw Cycles? CheckHandling->FreezeThaw Yes Metabolism Biological Sample? (Potential Metabolism) CheckMatrix->Metabolism Yes Adsorption Adsorption to Container? CheckMatrix->Adsorption Possible Solution1 Action: Store at <= -20°C in Dark StorageIssue->Solution1 Solution2 Action: Aliquot Samples FreezeThaw->Solution2 Solution3 Action: Use Metabolite Standards Metabolism->Solution3 Solution4 Action: Use Silanized Vials Adsorption->Solution4

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Refining Dose-Response Curves in Brevetoxin Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brevetoxin cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in designing a this compound cell viability assay?

A1: The foundational steps involve selecting an appropriate cell line, choosing the relevant this compound analog, determining the optimal concentration range and exposure time, and selecting a suitable viability assay method. The choice of cell line is crucial; for instance, the Neuro-2A cell line often requires sensitization with ouabain and veratridine to become responsive to brevetoxins.[1][2] In contrast, the SJCRH30 cell line has shown promise as an alternative that does not require these sensitizing agents.[1][2]

Q2: Which this compound congeners should I use, and do they have different potencies?

A2: Yes, different this compound congeners exhibit varying levels of cytotoxicity. For example, PbTx-2 and PbTx-6 have been shown to be more potent in inducing apoptosis and decreasing metabolic activity in Jurkat T-cells compared to PbTx-3.[3] Studies have also indicated that the degree of toxicity is not always directly related to the binding affinity to voltage-gated sodium channels (VGSCs), suggesting multiple mechanisms of action.[4] The purity of the this compound standards is also a critical factor and should be verified, for instance, by HPLC-UV analysis.[4]

Q3: What is the primary mechanism of this compound-induced cytotoxicity?

A3: Brevetoxins are well-known for their ability to bind to and activate voltage-gated sodium channels (VGSCs) in cell membranes, leading to persistent channel activation, membrane depolarization, and ultimately, cell death.[1][2][4][5] However, some this compound analogs containing aldehyde groups may induce immunotoxicity through mechanisms independent of VGSC binding.[4] One such proposed mechanism is the inhibition of the thioredoxin reductase-1 (TrxR) enzyme.[4] Furthermore, brevetoxins can induce apoptosis, as evidenced by the activation of caspases 3/7 and 8 and the cleavage of poly (ADP-ribose) polymerase (PARP).[5]

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time can vary significantly depending on the cell line and the this compound congener. Short-term incubations of around 3 hours may not show significant effects on cell viability, while longer exposure times of 24 to 48 hours can lead to a dramatic decrease in viability.[3] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific experimental conditions.[1]

Troubleshooting Guide

Q5: Why is my dose-response curve not sigmoidal? I'm observing a triphasic or polynomial shape.

A5: Non-sigmoidal dose-response curves are a known issue in this compound assays, particularly with ouabain and veratridine-treated Neuro-2A cells.[1][2] This can make calculating a reliable EC50 value challenging.[1][2] This phenomenon, sometimes referred to as hormesis, where low doses may show a different effect (e.g., increased proliferation) than high doses, has been observed with some brevetoxins.[5]

Troubleshooting Steps:

  • Re-evaluate your cell model: Consider using a cell line that does not require ouabain and veratridine, such as SJCRH30.[1][2]

  • Adjust your concentration range: You may be observing effects of different mechanisms at different concentrations. A wider or narrower range of concentrations might be necessary.

  • Consider alternative curve-fitting models: A standard four-parameter logistic model may not be appropriate. Investigate biphasic or other non-linear regression models that can accommodate the observed curve shape.

Q6: I am seeing high variability between my replicate wells. What are the common causes?

A6: High variability can stem from several factors in cell-based assays.

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and consistent pipetting technique when plating your cells.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Inadequate mixing: Ensure that the this compound solutions and assay reagents are thoroughly mixed before and after being added to the wells.

  • Cell health: Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment.

Q7: I am not observing any cytotoxicity, even at high this compound concentrations. What should I check?

A7: A lack of a cytotoxic response can be due to several factors.

  • Cell line sensitivity: The chosen cell line may be insensitive to this compound. This is particularly true for cell lines that do not express the appropriate voltage-gated sodium channels.

  • Toxin stability: Brevetoxins are lipid-soluble and can adhere to plastic surfaces. Ensure proper handling and storage of your toxin stocks.

  • Assay sensitivity: The chosen cell viability assay may not be sensitive enough to detect the cytotoxic effects. Consider using a more sensitive method, such as a fluorescence-based assay.[1]

  • Exposure time: The incubation period may be too short. As mentioned, some studies show minimal effects at 3 hours but significant cytotoxicity at 24 or 48 hours.[3]

Data Presentation

Table 1: Comparative EC50 Values of this compound Analogs in THP-1 Monocytes

This compound AnalogReceptor Binding Assay (EC50, nM)XTT Cytotoxicity Assay (EC50, nM)
PbTx-21.2 ± 0.3478 ± 1.2
PbTx-325.1 ± 1.2>10,000
PbTx-61.5 ± 0.21,258 ± 1.3
BTX-B511.2 ± 1.1>10,000

Data presented as mean ± standard deviation. Data extracted from a study on THP-1 monocytes.[4]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include appropriate vehicle controls (e.g., methanol or ethanol).[3][4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the this compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.[4]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[4]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[4]

  • Stop Reaction: Add the stop solution provided with the kit to each well.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4]

  • Data Analysis: Calculate the percent cytotoxicity according to the kit's instructions, which typically involves comparing the LDH release in treated wells to that of control wells (spontaneous release) and maximum release (lysed cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding in 96-Well Plate cell_culture->cell_seeding brevetoxin_prep This compound Dilution Series treatment This compound Treatment brevetoxin_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24-72h) treatment->incubation viability_assay Viability Assay (e.g., MTT, XTT, LDH) incubation->viability_assay readout Plate Reader (Absorbance/Fluorescence) viability_assay->readout data_processing Data Processing & Normalization readout->data_processing dose_response Dose-Response Curve Generation data_processing->dose_response ec50 EC50 Calculation dose_response->ec50

Caption: General experimental workflow for a this compound cell viability assay.

brevetoxin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PbTx This compound (PbTx) VGSC Voltage-Gated Sodium Channel (VGSC) PbTx->VGSC Binds & Activates Caspase8 Caspase-8 Activation PbTx->Caspase8 VGSC-Independent? Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Mitochondria Mitochondrial Stress Ca_influx->Mitochondria Caspase37 Caspase-3/7 Activation Mitochondria->Caspase37 Caspase8->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

troubleshooting_flowchart cluster_variability High Variability cluster_shape Irregular Curve Shape cluster_no_effect No Cytotoxicity start Issue: Poor Dose-Response Curve q_variability High Variability Between Replicates? start->q_variability q_shape Non-Sigmoidal or Triphasic Curve? start->q_shape q_no_effect No Cytotoxic Effect Observed? start->q_no_effect check_seeding Check Cell Seeding Protocol Ensure Homogenous Suspension q_variability->check_seeding Yes check_edge Avoid Edge Effects Use PBS in Outer Wells q_variability->check_edge Yes check_model Use Alternative Curve-Fitting Model (e.g., Biphasic) q_shape->check_model Yes check_cell_line Consider Alternative Cell Line (e.g., SJCRH30) q_shape->check_cell_line Yes check_time Increase Exposure Time (e.g., 48h or 72h) q_no_effect->check_time Yes check_sensitivity Confirm Cell Line Sensitivity Use More Sensitive Assay q_no_effect->check_sensitivity Yes

Caption: Troubleshooting flowchart for dose-response curve issues.

References

Technical Support Center: Minimizing Animal Use in Brevetoxin Toxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to minimizing and replacing animal use in brevetoxin toxicity testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common alternative methods, detailed experimental protocols, and comparative data to support the implementation of non-animal testing strategies.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the implementation of in vitro assays for this compound detection.

Neuro-2a (N2a) Cytotoxicity Assay

The Neuro-2a assay is a cell-based method used to detect toxins that act on voltage-gated sodium channels (VGSCs).

Question: My Neuro-2a assay is showing high variability between replicate wells and experiments. What are the potential causes and solutions?

Answer: High variability in the Neuro-2a assay is a common issue.[1][2] Several factors can contribute to this problem:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.

    • Solution: Ensure a homogenous cell suspension before seeding. Optimize and standardize the cell seeding density for your specific experimental conditions.[3]

  • Ouabain and Veratridine (O/V) Concentration: The concentrations of ouabain and veratridine, used to sensitize the cells to brevetoxins, are critical. Sub-optimal concentrations can lead to inconsistent cell responses.

    • Solution: Perform a dose-response experiment to determine the optimal O/V concentrations that result in approximately 20% reduction in cell viability.[4] Consider using Neuro-2a cells with lower sensitivity to O/V to improve assay robustness.[5]

  • Incubation Time: Both cell growth and toxin exposure times can influence the assay outcome.

    • Solution: Standardize all incubation times as per the validated protocol. A 26-hour growth period followed by a specific MTT incubation time (e.g., 45 minutes) has been suggested for improved consistency.[3]

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error.

    • Solution: Ensure pipettes are properly calibrated. Use consistent pipetting techniques, avoiding bubbles and ensuring complete aspiration and dispensing of liquids.

  • Data Analysis: The dose-response curve for this compound in the N2a assay can be non-linear (triphasic), making EC50 calculations variable.[1][2]

    • Solution: Utilize standardized data analysis software or packages, such as the 'n2a' R package, designed for dose-response analysis of N2a assay data to ensure consistency and reduce handling errors.[6]

Question: I am observing a significant matrix effect when testing shellfish extracts. How can I mitigate this?

Answer: Matrix effects from complex samples like shellfish extracts are a known challenge in cell-based assays.[7] These effects can lead to false positive or negative results.

  • Sample Cleanup: The presence of interfering compounds in the extract can affect cell viability.

    • Solution: Implement a sample cleanup procedure to separate brevetoxins from interfering matrix components.[8]

  • Extraction Method: The choice of extraction protocol can influence the extent of matrix interference.

    • Solution: Compare different extraction methods to identify the one that yields the lowest matrix effect for your specific shellfish species.[7]

  • Solvent Effects: The solvent used to dissolve the extract can be toxic to the cells at certain concentrations.

    • Solution: Ensure the final solvent concentration in the assay wells is below the level that affects cell viability (e.g., typically <0.5% for methanol or DMSO).[3] Perform a solvent tolerance test with your Neuro-2a cells.

Receptor-Binding Assay (RBA)

The RBA is a functional assay that measures the binding of toxins to their specific receptors, in this case, site 5 on the voltage-gated sodium channel.

Question: My radioligand RBA is showing high background or low specific binding. What could be the issue?

Answer: Achieving a good signal-to-noise ratio is crucial for a successful RBA.

  • Receptor Preparation: The quality and concentration of the synaptosome preparation (receptor source) are critical.

    • Solution: Ensure the synaptosome preparation is of high quality and use a consistent protein concentration in each assay.

  • Radioligand Quality: Degradation of the radiolabeled this compound can lead to poor binding.

    • Solution: Store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

  • Incubation Conditions: Time, temperature, and buffer composition can affect binding kinetics.

    • Solution: Optimize incubation time and temperature to reach equilibrium. Ensure the binding buffer composition is correct as per the protocol.

  • Washing Steps: Inefficient washing can result in high non-specific binding.

    • Solution: Ensure thorough and consistent washing of the filter plates to remove unbound radioligand.

Question: The EC50 values from my RBA are inconsistent between assays. What should I check?

Answer: Consistency in EC50 values is a key indicator of assay performance.

  • Standard Curve: Inaccurate preparation of the standard curve is a common source of error.

    • Solution: Carefully prepare serial dilutions of the this compound standard. Use a well-characterized standard of known concentration.

  • Assay Parameters: Variations in assay parameters can shift the competition curve.

    • Solution: Monitor and control critical assay parameters such as the Hill slope, and the maximum and minimum binding plateaus. The Hill slope should be close to -1 for a single binding site in a homologous competition experiment.[9]

  • Data Analysis: The method used to fit the sigmoidal competition curve can influence the calculated EC50.

    • Solution: Use a consistent and appropriate non-linear regression model to analyze the data.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunoassay that uses antibodies to detect and quantify brevetoxins.

Question: I am getting weak or no signal in my competitive ELISA. What are the possible causes?

Answer: A weak or absent signal in a competitive ELISA can be due to several factors.

  • Reagent Preparation and Storage: Incorrectly prepared or expired reagents are a common cause of assay failure.

    • Solution: Ensure all reagents are prepared according to the kit instructions and have not expired. Store reagents at the recommended temperature.[10]

  • Incubation Times and Temperatures: Inadequate incubation can lead to incomplete binding reactions.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol.[10] Ensure reagents are at room temperature before use if required.[10]

  • Washing Steps: Overly stringent or insufficient washing can affect the signal.

    • Solution: Follow the recommended washing procedure carefully. Ensure complete aspiration of wash buffer between steps.

  • Antibody Concentration: The concentration of the primary antibody is critical for a competitive assay.

    • Solution: Use the antibody at the concentration recommended by the manufacturer.

Question: My ELISA results show high background noise. How can I reduce it?

Answer: High background can mask the specific signal and reduce the dynamic range of the assay.

  • Blocking: Incomplete blocking of non-specific binding sites on the microplate can lead to high background.

    • Solution: Ensure the blocking step is performed according to the protocol using the recommended blocking buffer.

  • Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other components in the well.

    • Solution: Use high-quality, specific antibodies.

  • Incubation Time: Over-incubation with the substrate can lead to high background.

    • Solution: Optimize the substrate incubation time to achieve a good signal without excessive background.

  • Washing: Inadequate washing can leave unbound enzyme conjugate in the wells.

    • Solution: Increase the number of wash steps or the soaking time between washes.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about alternative methods for this compound toxicity testing.

Question 1: What are the main advantages of using in vitro methods over the traditional mouse bioassay for this compound testing?

Answer: In vitro methods offer several significant advantages over the mouse bioassay:

  • Ethical Considerations: They reduce or eliminate the use of live animals in testing.

  • Higher Throughput: Assays like ELISA and N2a can be performed in a 96-well plate format, allowing for the simultaneous analysis of many samples.[11]

  • Increased Specificity: These assays are based on specific molecular interactions (e.g., antibody-antigen or toxin-receptor binding), which can provide more specific information about the presence of brevetoxins compared to the non-specific endpoint of death in the mouse bioassay.

  • Improved Precision and Reproducibility: Once validated and standardized, in vitro methods can offer better precision and inter-laboratory reproducibility compared to the inherent biological variability of animal assays.

  • Cost and Time Efficiency: In vitro assays are often faster and less expensive to perform than animal studies.[12]

Question 2: How do the detection limits of the different alternative methods compare?

Answer: The detection limits vary between the different methods. The Neuro-2a assay is generally considered to be extremely sensitive.[3] Competitive ELISA and receptor-binding assays also offer high sensitivity. For example, a competitive ELISA has a reported limit of quantification of 2 ng/mL in liquid samples and a detection limit of 2.5 µ g/100 g in shellfish.[13][14] A chemiluminescent receptor binding assay has a reported detection limit of 1.4 amol.[15]

Question 3: Can these in vitro assays detect all types of brevetoxins?

Answer: The ability to detect different this compound analogs depends on the specific assay.

  • ELISA: The cross-reactivity of the antibodies used in the ELISA kit determines which this compound analogs will be detected. Some kits show varying cross-reactivity with different brevetoxins.[16][17]

  • Receptor-Binding Assay: This assay is based on the functional activity of the toxin binding to its receptor. Therefore, it can detect all this compound analogs that bind to site 5 of the voltage-gated sodium channel.

  • Neuro-2a Assay: Similar to the RBA, the N2a assay is a functional assay and can detect brevetoxins that activate voltage-gated sodium channels.

Question 4: What is the primary mechanism of action of brevetoxins that these alternative assays are based on?

Answer: Brevetoxins are neurotoxins that bind to a specific site (site 5) on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[18] This binding leads to the persistent activation of these channels, causing an influx of sodium ions. This disruption of normal ion flow leads to nerve cell depolarization and uncontrolled nerve firing, which is the underlying cause of neurotoxic shellfish poisoning (NSP).[19] Both the Neuro-2a and receptor-binding assays are directly based on this mechanism of action.

III. Data Presentation

The following tables summarize quantitative data comparing the performance of different alternative methods for this compound detection.

Table 1: Comparison of Method Performance for this compound Detection in Shellfish

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Within-Lab Reproducibility (RSD %)Reference
LC-MS/MS 23 µg/kg DG70 µg/kg DG--[20]
-5 µg/kg75.9 - 114.10.9 - 9.7 (intra-day), 0.6 - 7.2 (inter-day)[21]
--73 - 11214 - 18[22]
ELISA 2.5 µ g/100g shellfish2 ng/mL (liquid samples)--[13][14]
Receptor Binding Assay 1.4 amol (chemiluminescent)--11.9 (EC50), 13.8 (QC)[9][15]

DG: Digestive Gland; RSD: Relative Standard Deviation; QC: Quality Control

Table 2: Cross-Reactivity of a Commercial this compound ELISA Kit

This compound AnalogCross-Reactivity (%)Reference
This compound-1 (PbTx-1)0.173[16][17]
This compound-2 (PbTx-2)29.6[16][17]
This compound-3 (PbTx-3)100 (reference)[16][17]
This compound-9 (PbTx-9)44.1[16][17]
This compound-B5144[16][17]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this support center.

Neuro-2a (N2a) Cytotoxicity Assay Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Neuro-2a (N2a) cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Ouabain and Veratridine (O/V) stock solutions

  • This compound standards and samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture N2a cells to approximately 80-90% confluency. b. Harvest cells and perform a cell count. c. Dilute the cell suspension to the optimized seeding density in culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24-26 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • Toxin Exposure: a. Prepare serial dilutions of this compound standards and samples in culture medium. b. Prepare the O/V working solution in culture medium at the pre-determined optimal concentration. c. Add 50 µL of the O/V working solution to each well (except for cell-only controls). d. Immediately add 50 µL of the this compound standards or samples to the appropriate wells. e. Incubate the plate for the optimized exposure time (e.g., 16-24 hours) at 37°C.

  • MTT Assay: a. After incubation, add 20 µL of MTT solution to each well. b. Incubate for a defined period (e.g., 45 minutes to 4 hours) at 37°C, protected from light.[3] c. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the control wells. c. Plot the dose-response curve and determine the EC50 value.

Competitive ELISA Protocol for this compound

This is a general protocol for a competitive ELISA and should be adapted based on the specific kit instructions.[10][23]

Materials:

  • This compound-coated 96-well microplate

  • This compound standards and samples

  • Anti-brevetoxin primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: a. Prepare serial dilutions of this compound standards in the assay buffer. b. Prepare samples according to the matrix type (e.g., dilution for liquid samples, extraction for shellfish tissue).[10][13]

  • Competitive Binding: a. Add 50 µL of the this compound standards or samples to the appropriate wells of the coated microplate. b. Add 50 µL of the anti-brevetoxin primary antibody solution to each well. c. Incubate for the specified time (e.g., 60 minutes) at room temperature.

  • Washing: a. Decant the contents of the wells. b. Wash the wells three times with 250 µL of wash buffer per well.[24]

  • Secondary Antibody Incubation: a. Add 100 µL of the enzyme-conjugated secondary antibody to each well. b. Incubate for the specified time (e.g., 30 minutes) at room temperature.

  • Washing: a. Repeat the washing step as described in step 3.

  • Substrate Reaction: a. Add 100 µL of the substrate solution to each well. b. Incubate for a defined time (e.g., 15-30 minutes) at room temperature, protected from light.[10][24]

  • Stopping the Reaction: a. Add 100 µL of the stop solution to each well.

  • Data Acquisition and Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.[24] b. Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

V. Visualizations

The following diagrams illustrate key pathways and workflows related to this compound toxicity testing.

Brevetoxin_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 This compound->VGSC Binds to Na_influx Increased Na+ Influx VGSC->Na_influx Persistent Activation Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Activates Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Ca_influx Increased Intracellular Ca2+ Ca_channels->Ca_influx ERK_pathway ERK1/2 Phosphorylation Ca_influx->ERK_pathway Activates Ca_influx->Neurotoxicity CREB_pathway CREB Phosphorylation ERK_pathway->CREB_pathway Gene_expression Altered Gene Expression CREB_pathway->Gene_expression

Caption: this compound Signaling Pathway.

N2a_Assay_Workflow start Start seed_cells Seed Neuro-2a cells in 96-well plate start->seed_cells incubate1 Incubate 24-26h seed_cells->incubate1 add_OV Add Ouabain/ Veratridine (O/V) incubate1->add_OV add_toxin Add this compound Standards/Samples add_OV->add_toxin incubate2 Incubate 16-24h add_toxin->incubate2 add_MTT Add MTT Reagent incubate2->add_MTT incubate3 Incubate 45min - 4h add_MTT->incubate3 add_solubilizer Add Solubilization Buffer incubate3->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate analyze Analyze Data (Dose-Response Curve, EC50) read_plate->analyze end End analyze->end

Caption: Neuro-2a Cytotoxicity Assay Workflow.

Logical_Relationship_Alternatives goal Goal: Minimize Animal Use in this compound Testing mba Traditional Method: Mouse Bioassay goal->mba Replace/ Reduce alternatives Alternative Methods goal->alternatives cba Cell-Based Assay (e.g., Neuro-2a) alternatives->cba rba Receptor-Binding Assay (RBA) alternatives->rba ia Immunoassay (e.g., ELISA) alternatives->ia functional Functional Assays (Measure Biological Effect) cba->functional rba->functional binding Binding Assays (Measure Molecular Interaction) rba->binding ia->binding

Caption: Alternative Methods to Animal Testing.

References

Technical Support Center: Synthesis of Brevetoxin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of brevetoxin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex synthesis of these marine polyether natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of brevetoxins?

A1: The total synthesis of brevetoxins is a formidable challenge due to their complex molecular architecture. Key difficulties include:

  • Structural Complexity: Brevetoxins feature a ladder-like polycyclic ether skeleton with numerous stereogenic centers. For instance, this compound A possesses 10 rings of varying sizes (5- to 9-membered) and 22 stereocenters.[1][2]

  • Medium-Sized Rings: The construction of the 7-, 8-, and 9-membered ether rings is particularly challenging due to unfavorable entropic and enthalpic factors during cyclization.[1][2]

  • Stereocontrol: Achieving the correct relative and absolute stereochemistry across the numerous chiral centers requires highly selective reactions and often complex synthetic strategies.

  • Low Overall Yields: The multi-step nature of the syntheses inevitably leads to low overall yields, making it difficult to produce significant quantities of the final product.

Q2: What are the main strategies for constructing the polycyclic ether core of brevetoxins?

A2: The two primary strategies for constructing the polycyclic ether core are:

  • Linear or Convergent Synthesis: This involves the stepwise construction of the molecule, either in a linear fashion or by synthesizing larger fragments that are then coupled together. Convergent approaches are generally favored as they allow for the accumulation of advanced intermediates and can lead to higher overall yields.

  • Biomimetic Cascade Reactions: Inspired by the proposed biosynthesis, this strategy aims to close multiple ether rings in a single cascade reaction, typically from a polyepoxide precursor. While elegant, achieving the desired regioselectivity and stereoselectivity in a laboratory setting is extremely challenging.

Q3: What are the common methods for coupling large fragments in a convergent synthesis of this compound?

A3: Common fragment coupling methods include:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is used to form a carbon-carbon double bond by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. It has been successfully employed to couple large, complex fragments in the synthesis of this compound A.[3]

  • Wittig Reaction: Similar to the HWE reaction, the Wittig reaction uses a phosphonium ylide to form a double bond.

  • Suzuki and Stille Couplings: These palladium-catalyzed cross-coupling reactions are used to form carbon-carbon single bonds between fragments.

Q4: What are the challenges associated with the synthesis of this compound derivatives?

A4: Synthesizing this compound derivatives presents its own set of challenges:

  • Site-Selective Modification: Modifying a specific functional group on the complex this compound scaffold without affecting other reactive sites requires careful selection of reagents and protecting groups.

  • Preservation of the Core Structure: The reaction conditions used for derivatization must be mild enough to avoid degradation or rearrangement of the sensitive polyether core.

  • Purification: Separating the desired derivative from unreacted starting material and side products can be challenging due to the similar physical properties of these large molecules.

Troubleshooting Guides

Low Yield in Horner-Wadsworth-Emmons (HWE) Fragment Coupling

Problem: You are experiencing low yields in the HWE coupling of two advanced fragments in your this compound synthesis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance * Use a less sterically hindered base (e.g., KHMDS instead of LDA).* Consider a modified phosphonate reagent with smaller ester groups (e.g., methyl instead of ethyl).* If possible, modify the coupling fragments to reduce steric clash near the reaction centers.
Base Incompatibility * Ensure the base is freshly prepared or titrated.* Experiment with different bases (e.g., LDA, KHMDS, NaH). The choice of base can significantly impact the yield and stereoselectivity.[3]
Low Reactivity of Aldehyde/Ketone * Use a more reactive phosphonate ylide (e.g., by using a more electron-withdrawing group on the phosphonate).* Employ additives such as LiCl or 18-crown-6 to enhance the reactivity of the base and ylide.
Epimerization of Aldehyde * If the aldehyde has a stereocenter at the α-position, epimerization can occur under basic conditions. Use a non-nucleophilic, strong base at low temperatures (e.g., LDA at -78 °C).[3]
Difficult Purification * The coupled product may be difficult to separate from starting materials and byproducts. Utilize multi-column chromatography systems or HPLC for purification.

Detailed Experimental Protocol: Horner-Wittig Coupling in this compound A Synthesis [3]

This protocol describes the coupling of phosphine oxide 5 and aldehyde 6 in the total synthesis of this compound A.

  • Reaction: To a solution of phosphine oxide 5 and aldehyde 6 in THF at -78 °C, add 3 equivalents of freshly prepared LDA.

  • Workup: After the reaction is complete, the intermediate hydroxy-phosphine oxide is treated with KHMDS to yield the desired Z-olefin.

  • Yield: The Horner-Wittig adduct is formed in approximately 63% yield, and the subsequent elimination to the Z-olefin proceeds in 74% yield.

Failed or Low-Yield Ring-Closing Metathesis (RCM)

Problem: Your RCM reaction to form a medium-sized ether ring is failing or giving a low yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Choice * The choice of Grubbs catalyst is critical. For complex substrates, second or third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are often more effective.* Consider catalysts with different ligand systems to modulate reactivity and stability.
Catalyst Deactivation * Ensure all solvents and reagents are rigorously degassed and free of impurities that can poison the catalyst (e.g., thiols, some amines).* Some functional groups on the substrate can chelate to the metal center and inhibit catalysis.
Substrate Conformation * The diene precursor may adopt a conformation that is unfavorable for intramolecular cyclization. Molecular modeling can help predict low-energy conformations.* Introducing conformational constraints, such as a temporary ring, can sometimes facilitate RCM.
Competitive Reactions * At high concentrations, intermolecular oligomerization can compete with the desired intramolecular RCM. Run the reaction at high dilution (typically <0.01 M).* Isomerization of the double bonds can sometimes be a side reaction.
Difficult Purification * Ruthenium byproducts can be difficult to remove. Use specialized silica gel for chromatography or treat the reaction mixture with a ruthenium scavenger like lead tetraacetate or DMSO.
Difficulties with Protecting Group Removal

Problem: You are struggling to remove a protecting group, particularly a silyl ether, from a late-stage intermediate without affecting other sensitive functional groups.

Possible Causes and Solutions:

Protecting Group Reagent Troubleshooting Tips
Silyl Ethers (e.g., TBS, TIPS) TBAF * If deprotection is slow, add a co-solvent like HMPA or use a more polar solvent system.* For substrates with multiple silyl ethers, selective deprotection can sometimes be achieved by carefully controlling the reaction time and temperature.
HF-Pyridine * This reagent can be more selective than TBAF for removing sterically hindered silyl ethers.* The reaction is often run in THF or acetonitrile.
Acidic Conditions (e.g., CSA, PPTS) * Can be used for the removal of acid-labile silyl groups. Be cautious of other acid-sensitive functional groups in the molecule.
Benzyl Ethers (Bn) Hydrogenolysis (H₂, Pd/C) * If the reaction is slow, ensure the catalyst is active and the system is free of catalyst poisons.* In complex molecules, the catalyst may be sterically hindered from accessing the benzyl group.
Dissolving Metal Reduction (e.g., Na/NH₃) * A powerful method for removing benzyl ethers, but the harsh conditions may not be compatible with all functional groups.

Visualizations

Experimental Workflow: Horner-Wadsworth-Emmons Fragment Coupling

HWE_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification Phosphonate Phosphonate Fragment Base Strong Base (e.g., LDA, KHMDS) Phosphonate->Base Deprotonation Aldehyde Aldehyde Fragment Coupled_Product Coupled Product (Alkene) Base->Coupled_Product Nucleophilic Attack & Elimination Solvent Anhydrous Solvent (e.g., THF) Temperature Low Temperature (-78 °C) Purification Chromatography Coupled_Product->Purification Purification

Caption: Workflow for Horner-Wadsworth-Emmons fragment coupling.

Logical Relationship: Troubleshooting Low RCM Yield

RCM_Troubleshooting Start Low RCM Yield Catalyst Optimize Catalyst Start->Catalyst Concentration Adjust Concentration Start->Concentration Purity Check Reagent Purity Start->Purity Conformation Consider Substrate Conformation Start->Conformation Catalyst_Details Try 2nd/3rd Gen Grubbs or Hoveyda-Grubbs Catalyst->Catalyst_Details Concentration_Details Run at High Dilution (<0.01 M) Concentration->Concentration_Details Purity_Details Use Degassed Solvents and Purified Substrate Purity->Purity_Details Conformation_Details Use Molecular Modeling or Conformational Constraints Conformation->Conformation_Details

Caption: Troubleshooting guide for low yield in Ring-Closing Metathesis.

References

improving the resolution of brevetoxin congeners in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of brevetoxin congeners. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating this compound congeners?

A1: The most prevalent method for the analysis of this compound congeners is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar congeners in complex matrices.[3] C18 columns are frequently used as the stationary phase, offering robust separation of these lipophilic compounds.[2][4][5]

Q2: Which type of solid-phase extraction (SPE) cartridge is best for cleaning up this compound samples?

A2: Both C18 and hydrophilic-lipophilic balance (HLB) SPE cartridges are commonly used for the extraction and cleanup of this compound samples.[5][6] The choice between them can depend on the specific matrix and the target congeners. One study found that for enriching brevetoxins from culture media, HLB cartridges provided higher recovery rates for BTX1 and BTX2 compared to C18 cartridges.[5][7] However, C18 cartridges have also been shown to be effective.[8]

Q3: What are typical mobile phase compositions for this compound analysis?

A3: A typical mobile phase for the separation of this compound congeners consists of a gradient mixture of water and an organic solvent, usually acetonitrile or methanol.[] To improve peak shape and ionization efficiency in mass spectrometry, additives are often included. Formic acid (commonly at 0.1%) is a frequent addition to acidify the mobile phase.[5] Ammonium formate can also be used.[6] The gradient starts with a higher percentage of the aqueous phase and gradually increases the organic phase concentration to elute the hydrophobic this compound congeners.

Q4: How can I improve the ionization of this compound congeners in LC-MS?

A4: The addition of mobile phase modifiers is a key strategy to enhance the ionization of this compound congeners for mass spectrometry detection. Acidic modifiers like formic acid help in the protonation of the analytes in positive ion mode electrospray ionization (ESI), leading to stronger signals. The choice and concentration of the additive can significantly impact sensitivity and should be optimized for your specific instrument and method.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound congeners.

Issue 1: Poor Peak Resolution or Co-elution of Congeners

Poor resolution between closely related this compound congeners is a common challenge. The following steps can help improve separation.

Troubleshooting Workflow for Poor Resolution

G start Start: Poor Peak Resolution q1 Is the gradient steep enough? start->q1 a1_yes Decrease gradient slope (slower increase in organic phase) q1->a1_yes No q2 Is the flow rate optimal? q1->q2 Yes a1_yes->q2 a2_yes Decrease flow rate q2->a2_yes No q3 Is the column chemistry appropriate? q2->q3 Yes a2_yes->q3 a3_yes Consider a different stationary phase (e.g., different C18 chemistry or a cholesterol-based column) q3->a3_yes No q4 Is the mobile phase composition optimized? q3->q4 Yes a3_yes->q4 a4_yes Adjust mobile phase additives (e.g., type or concentration of acid) q4->a4_yes No end Resolution Improved q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)

Peak asymmetry can compromise accurate integration and quantification.

  • Peak Tailing: This is often observed for basic compounds on silica-based columns due to secondary interactions with residual silanols.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase by adding an acid like formic acid can suppress the ionization of silanol groups and reduce tailing.[11]

    • Solution 2: Use a Deactivated Column: Employing an end-capped C18 column or a column with a different stationary phase can minimize secondary interactions.[11]

    • Solution 3: Check for Column Contamination: A contaminated guard column or analytical column inlet can cause peak tailing. Flushing the column or replacing the guard column may resolve the issue.[12][13]

  • Peak Fronting: This can be caused by column overloading or poor sample solubility.

    • Solution 1: Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[11]

    • Solution 2: Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting in a much stronger solvent can lead to peak distortion.[14]

Issue 3: Matrix Effects Leading to Poor Sensitivity or Reproducibility

Components in the sample matrix can co-elute with the analytes and cause ion suppression or enhancement in the mass spectrometer.

  • Solution 1: Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol. This may involve testing different sorbents (e.g., C18 vs. HLB) or modifying the wash and elution steps to better remove interfering compounds.

  • Solution 2: Modify Chromatographic Conditions: Adjust the gradient to achieve better separation of brevetoxins from matrix components.

  • Solution 3: Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte of interest can help to compensate for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Brevetoxins from Shellfish

This protocol is a general guideline for the extraction of brevetoxins from shellfish tissue.

Experimental Workflow for Sample Preparation

G start Start: Shellfish Tissue homogenize Homogenize Tissue start->homogenize extract Extract with Acetone homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate1 Evaporate Acetone supernatant->evaporate1 resuspend1 Resuspend in 80% Methanol evaporate1->resuspend1 defat Defat with Hexane resuspend1->defat evaporate2 Evaporate Methanol defat->evaporate2 resuspend2 Resuspend in 25% Methanol evaporate2->resuspend2 spe SPE Cleanup (C18 or HLB) resuspend2->spe elute Elute with 100% Methanol spe->elute evaporate3 Evaporate to Dryness elute->evaporate3 reconstitute Reconstitute in Mobile Phase evaporate3->reconstitute end Analyze by LC-MS/MS reconstitute->end

References

Validation & Comparative

comparison of brevetoxin and ciguatoxin mechanisms of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the mechanisms of action for brevetoxin and ciguatoxin reveals a shared primary target but significant differences in potency, affinity, and breadth of physiological effects. Both are marine polyether neurotoxins that pose a significant risk to human health through the consumption of contaminated seafood, leading to Neurotoxic Shellfish Poisoning (NSP) and Ciguatera Poisoning (CP), respectively. While the resulting clinical symptoms show considerable overlap, the underlying molecular interactions diverge in ways that account for the higher severity and longer duration often associated with ciguatera.[1][2]

Primary Mechanism of Action: Voltage-Gated Sodium Channels

The principal mechanism for both brevetoxins (BTXs) and ciguatoxins (CTXs) involves their binding to a specific site on the α-subunit of voltage-gated sodium channels (VGSCs), transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[2][3]

  • Shared Binding Site: Both toxin families bind to neurotoxin receptor site 5, located in a cleft formed by transmembrane segments S5 of domain IV and S6 of domain I.[1][4]

  • Functional Effect: Upon binding, both toxins cause a persistent activation of the VGSCs. They achieve this by shifting the voltage-dependence of channel activation to more negative membrane potentials and by inhibiting the inactivation process.[4][5] This leads to an uncontrolled influx of sodium (Na+) ions, causing membrane depolarization, spontaneous and repetitive firing of action potentials, and ultimately, neuronal hyperexcitability.[3][6]

Despite this common primary action, the affinity and potency of the toxins at this site differ substantially.

Key Differences in Molecular Mechanisms

1. Binding Affinity and Potency: Ciguatoxins exhibit a significantly higher binding affinity for VGSCs than brevetoxins, allowing them to exert potent physiological effects at much lower concentrations.[1] Studies comparing specific congeners have shown that ciguatoxins can have an affinity that is 20- to 50-fold higher than that of brevetoxins.[1] This difference in affinity is a key factor contributing to the greater severity of ciguatera poisoning. While brevetoxins typically act at micromolar concentrations, ciguatoxins are effective in the nanomolar range.

2. Effects on Other Ion Channels: While brevetoxins' effects are largely confined to VGSCs, ciguatoxins have a broader range of action at higher concentrations. Ciguatoxins have been shown to also block voltage-gated potassium (K+) channels.[6][7][8] The inhibition of these channels, which are crucial for membrane repolarization, further exacerbates neuronal hyperexcitability and prolongs action potentials.

3. Modulation of Intracellular Calcium: Ciguatoxins can profoundly disrupt intracellular calcium (Ca2+) homeostasis through several mechanisms. The persistent Na+ influx caused by VGSC activation can reverse the action of the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+.[8] Furthermore, ciguatoxins can activate voltage-gated Ca2+ channels via membrane depolarization and trigger Ca2+ release from internal stores through the inositol triphosphate (InsP3) pathway.[7][8] This elevation of intracellular Ca2+ acts as a secondary messenger, disrupting various cellular processes and contributing to symptoms like diarrhea.[3]

4. Synaptic Effects: The massive neuronal depolarization and Ca2+ influx induced by ciguatoxins lead to enhanced neurotransmitter release at synapses and neuromuscular junctions.[6][8] However, this is followed by an impairment of synaptic vesicle recycling, which can eventually exhaust the pool of available neurotransmitter vesicles.[6][8]

Quantitative Comparison of Toxin Activity

The following table summarizes key quantitative data comparing the activity of representative this compound and ciguatoxin congeners.

ParameterThis compound (BTX-1 / BTX-3)Ciguatoxin (CTX-1B / CTX3C)Reference
Binding Affinity (Ki) BTX-1: 2.24 nMCTX-1B: 0.041 nM[1]
BTX-3: ~9.4 nM (Ki)CTX3C: 0.47 nM (Ki)[1]
Effective Concentration Micromolar (µM) rangeNanomolar (nM) range[1]
Lethal Dose (LD50, mouse i.p.) PbTx-2: 0.25 µg/kgP-CTX-1: 0.25 µg/kg[6]

Note: LD50 values can vary significantly between congeners and experimental conditions. The value for P-CTX-1 highlights its extreme potency.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct molecular mechanisms of action for this compound and ciguatoxin.

Brevetoxin_Mechanism cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 Na_in Na+ Influx VGSC->Na_in Persistent Opening BTX This compound (PbTx) BTX->VGSC Binds & Activates Depolarization Membrane Depolarization Na_in->Depolarization AP Repetitive Action Potentials Depolarization->AP

Caption: this compound (PbTx) binds to VGSC site 5, causing persistent Na+ influx and neuronal hyperexcitability.

Ciguatoxin_Mechanism cluster_membrane Cell Membrane VGSC VGSC Site 5 Na_in Na+ Influx VGSC->Na_in Persistent Opening K_Channel K+ Channel NaCa_Ex Na+/Ca2+ Exchanger Ca_in Ca2+ Influx NaCa_Ex->Ca_in CTX Ciguatoxin (CTX) CTX->VGSC Binds (High Affinity) CTX->K_Channel Blocks (High Conc.) Na_in->NaCa_Ex Reverses Depolarization Membrane Depolarization Na_in->Depolarization Neuro_Release Neurotransmitter Release Ca_in->Neuro_Release AP Prolonged Action Potentials Depolarization->AP AP->Ca_in Activates CaV

Caption: Ciguatoxin (CTX) has multiple effects, including high-affinity VGSC binding and K+ channel blockade.

Experimental Protocols

The characterization of this compound and ciguatoxin mechanisms relies on several key experimental methodologies.

Radioligand Receptor Binding Assay (RBA)

This assay is used to determine the binding affinity of toxins to their target receptors. It relies on the principle of competitive displacement of a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Synaptosomes or membrane fractions rich in VGSCs are prepared, typically from rat brain tissue.

  • Competitive Binding: A constant, known concentration of a radiolabeled ligand that binds to site 5 (e.g., [3H]-PbTx-3) is incubated with the receptor preparation.

  • Incubation: The incubation is performed in the presence of varying concentrations of the unlabeled competitor toxin (e.g., ciguatoxin or another this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.[9]

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the unlabeled toxin that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to the inhibitory constant (Ki) to reflect the binding affinity.

A non-radioactive version of this assay, the fluorescent receptor binding assay (RBA(F)), has also been developed using a fluorescently labeled this compound (BODIPY®-PbTx-2), offering a safer and more accessible alternative.[10][11][12]

Experimental Workflow: Receptor Binding Assay

RBA_Workflow A 1. Prepare Receptors (e.g., Rat Brain Membranes) B 2. Incubate Receptors with: - Labeled Ligand ([3H]-PbTx) - Unlabeled Toxin (CTX or BTX) A->B C 3. Separate Bound & Unbound Ligand (Vacuum Filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Analyze Data (Generate Competition Curve, Calculate IC50/Ki) D->E

Caption: Workflow for a competitive radioligand receptor binding assay (RBA) to measure toxin affinity.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells, providing detailed information on how toxins alter channel function.

Methodology:

  • Cell Preparation: A cell expressing the ion channel of interest (e.g., a neuron or a cell line like HEK-293 engineered to express a specific VGSC subtype) is used.[13]

  • Pipette Seal: A glass micropipette with a very fine tip is brought into contact with the cell membrane, forming a high-resistance "gigaseal".

  • Configuration: The experiment can be performed in various configurations. In the "whole-cell" configuration, the membrane patch under the pipette is ruptured, allowing control of the intracellular environment and measurement of currents from the entire cell membrane.

  • Voltage Clamp: The membrane potential is clamped at a set voltage, and the currents flowing across the membrane are recorded.

  • Toxin Application: The toxin is applied to the cell via the external solution.

  • Data Acquisition: Changes in ion channel kinetics, such as shifts in the voltage-dependence of activation and inactivation, are recorded before and after toxin application.[5]

This method provides direct evidence for the functional consequences of toxin binding, such as the persistent channel opening and slowed inactivation caused by brevetoxins and ciguatoxins.[5]

References

A Comparative Guide: Validation of a Brevetoxin ELISA Kit Against LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of brevetoxins are critical. This guide provides an objective comparison of a new enzyme-linked immunosorbent assay (ELISA) kit for brevetoxin detection against the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The information herein is supported by a synthesis of experimental data from multiple validation studies.

This guide will delve into the performance characteristics of both methods, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for both the ELISA and LC-MS/MS methodologies are also provided to ensure clarity and reproducibility.

Performance Comparison: ELISA vs. LC-MS/MS

The selection of an analytical method for this compound detection is often a trade-off between speed, cost, and analytical rigor. While LC-MS/MS is renowned for its high specificity and sensitivity, ELISA offers a high-throughput and cost-effective screening solution. The following tables summarize the key performance metrics for both methods based on available validation data.

Table 1: Performance Characteristics of this compound ELISA Kits

Performance MetricResultReference
Quantitative Range 0.0400–2.00 ng/mL (in human plasma)[1]
Intra-day Accuracy 94.0% to 109%[1]
Inter-day Accuracy 94.0% to 109%[1]
Intra-day Precision (RSD) <20%[1]
Inter-day Precision (RSD) <20%[1]
Mean Recovery (Shellfish) 95.1% to 98.4%[2]
Within-laboratory RSD (Shellfish) 6% to 15%[3]
Between-laboratory RSD (Shellfish) 10% to 20%[3]

Table 2: Performance Characteristics of this compound LC-MS/MS Methods

Performance MetricResultReference
Method Recoveries (Shellfish) 73% to 112% for various brevetoxins[4][5]
Within-laboratory Reproducibility (RSD) 12% to 27% for various brevetoxins[4][5]
Limits of Quantification (LOQs) As low as 5 μg/kg for each toxin[6]
Linearity (R²) ≥0.999[7]

It is important to note that ELISA kits exhibit varying degrees of cross-reactivity with different this compound analogs. One study found that a particular ELISA kit cross-reacted 29.6% with PbTx-2, 144% with PbTx-B5, and 44.1% with PbTx-9.[1] This characteristic can be advantageous for screening purposes where detecting the presence of multiple toxin variants is the primary goal. However, for precise quantification of individual toxins, the high specificity of LC-MS/MS is unparalleled.

Experimental Workflow

The general workflow for the validation of a new this compound ELISA kit against an established LC-MS/MS method involves several key stages, from sample collection and preparation to data analysis and comparison.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Comparison SampleCollection Shellfish/Plasma Collection Homogenization Homogenization/Fortification SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup ELISA ELISA Analysis Cleanup->ELISA Aliquots LCMS LC-MS/MS Analysis Cleanup->LCMS Aliquots DataAnalysis Data Analysis ELISA->DataAnalysis LCMS->DataAnalysis Comparison Method Comparison DataAnalysis->Comparison

Caption: Workflow for the validation of a this compound ELISA kit against LC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of validation studies. The following sections outline the typical protocols for both ELISA and LC-MS/MS analysis of brevetoxins.

This compound ELISA Protocol (Direct Competitive)

The direct competitive ELISA is a common format for this compound detection.[8] The principle of this assay is the competition between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.

  • Sample Preparation:

    • For shellfish, a 1.0 g portion of homogenized tissue is extracted with 9.0 mL of 90% methanol in water.[9][10]

    • The mixture is vigorously vortexed for 2 minutes and then centrifuged at 3000 x g for 10 minutes.[9][10]

    • The supernatant is collected and diluted with a sample diluent before analysis.[9][10]

    • For water samples, a pre-treatment solution may be required.[8]

  • ELISA Procedure:

    • 50 µL of standards and prepared samples are added to the wells of a microtiter plate pre-coated with anti-brevetoxin antibodies.[9]

    • 50 µL of a this compound-enzyme conjugate is then added to each well.[8]

    • The plate is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for competitive binding.[10]

    • The wells are then washed to remove any unbound reagents.

    • A substrate solution is added, which reacts with the enzyme conjugate to produce a color signal.[9] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[8]

    • A stop solution is added to terminate the reaction, and the absorbance is read at 450 nm using a microplate reader.[9]

    • The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.

This compound LC-MS/MS Protocol

LC-MS/MS provides a highly specific and sensitive method for the identification and quantification of individual this compound congeners.

  • Sample Preparation:

    • Homogenized shellfish tissue (e.g., 2.0 g) is extracted with 80% aqueous methanol.[6]

    • The extract is then subjected to a defatting step, often with a solvent like hexane.[6]

    • Solid-phase extraction (SPE) is commonly used for cleanup and concentration of the toxins.[6] A C18 or similar sorbent is typically employed.

    • The final purified extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic separation is typically achieved on a C18 column.[6]

    • The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each this compound analog are monitored for high selectivity.[6]

Conclusion

The validation of a new ELISA kit against the benchmark LC-MS/MS method reveals distinct advantages for each technique. The ELISA serves as a rapid, high-throughput screening tool, ideal for monitoring large numbers of samples and providing a composite measure of this compound presence. Its broad cross-reactivity can be beneficial for detecting a range of toxin analogs in a single test.

Conversely, LC-MS/MS remains the definitive method for confirmatory analysis and the precise quantification of individual this compound congeners.[7] Its superior specificity and sensitivity are essential for regulatory purposes and in-depth toxicological studies. The choice between these methods will ultimately depend on the specific application, balancing the need for speed and throughput with the requirement for analytical precision and specificity. For a comprehensive monitoring program, a two-tiered approach, using ELISA for initial screening followed by LC-MS/MS for confirmation of positive results, is often the most effective strategy.

References

A Comparative Analysis of Brevetoxin-2 and Brevetoxin-3 Toxicity in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of brevetoxin-2 (PbTx-2) and this compound-3 (PbTx-3) in rats. The information presented is collated from various experimental studies to assist researchers in understanding the relative toxicities and metabolic fates of these two prominent neurotoxins produced by the marine dinoflagellate Karenia brevis.

Quantitative Toxicity Data

While direct comparative median lethal dose (LD50) values for this compound-2 and this compound-3 in rats were not available in the reviewed literature, studies in mice provide valuable insights into their relative acute toxicities via different routes of administration. These findings suggest a significant difference in oral toxicity, which may be explained by the distinct metabolic pathways of the two toxins in rodent models.

ToxinRoute of AdministrationSpeciesLD50 (µg/kg bw)95% Confidence Interval (µg/kg bw)
This compound-2 (PbTx-2)OralMouse66002900 - 14800
This compound-3 (PbTx-3)OralMouse520370 - 730
This compound-2 (PbTx-2)IntraperitonealMouse200150 - 270
This compound-3 (PbTx-3)IntraperitonealMouse170140 - 210

Note: The oral LD50 values suggest that PbTx-3 is significantly more toxic than PbTx-2 when ingested by mice.[1] In contrast, their toxicity is comparable when administered intraperitoneally.[1] This difference is likely attributable to the rapid metabolism of PbTx-2 in the liver following oral administration, a phenomenon also observed in rats.

Metabolic Fate and Toxicokinetics

Studies in rats have demonstrated a key difference in the metabolic processing of PbTx-2 and PbTx-3. PbTx-2 is rapidly transformed into more polar metabolites, which exhibit reduced biological activity.[2][3][4] This metabolic detoxification leads to higher levels of this compound-related compounds detected by immunoassay in the blood and urine of rats treated with PbTx-2 compared to those treated with PbTx-3 at the same dose.[2][3][4] Conversely, PbTx-3 is more resistant to metabolism and is largely eliminated from the body in its parent form.[5]

The primary mechanism of this compound toxicity involves the activation of voltage-gated sodium channels in nerve cells, leading to uncontrolled nerve firing and subsequent neurological and physiological disruptions.[5] However, the aldehyde group present in PbTx-2 allows it to react with cellular components, such as the thioredoxin-thioredoxin reductase system, a pathway not available to the alcohol group of PbTx-3.[6]

Experimental Protocols

Detailed methodologies from key studies are provided below to aid in the design and interpretation of future research.

Intraperitoneal Administration in Rats
  • Objective: To investigate the metabolism and elimination of PbTx-2 and PbTx-3.[2][4]

  • Animal Model: Male Sprague-Dawley rats.[2]

  • Toxin Preparation and Administration: PbTx-2 or PbTx-3 was administered via a single intraperitoneal (i.p.) injection at a dose of 180 µg/kg body weight.[2][4]

  • Sample Collection: Blood and urine samples were collected sequentially from each animal at various time points post-administration.[2][4]

  • Analysis: this compound levels in blood and urine were quantified using radioimmunoassay (RIA).[2][4] Metabolites in urine were further characterized using high-performance liquid chromatography (HPLC) coupled with RIA and mass spectrometry (MS).[3]

Inhalation Exposure to this compound-3 in Rats
  • Objective: To assess the adverse health effects of short-term inhalation exposure to PbTx-3.[1]

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Toxin Preparation and Administration: Rats were exposed to an aerosol of PbTx-3 at a concentration of 500 µg/m³ via nose-only inhalation for 0.5 or 2 hours per day for 5 consecutive days.[1] Control animals were exposed to the vehicle aerosol. The calculated deposited doses were 8.3 and 33 µg/kg/day for the low- and high-dose groups, respectively.[1]

  • Analysis: Following exposure, various endpoints were assessed, including body weight, organ histopathology, bronchoalveolar lavage fluid analysis for cytotoxicity and inflammation, and humoral-mediated immunity (splenic plaque-forming cells).[1]

Visualizing the Metabolic Divergence

The following diagrams illustrate the distinct metabolic pathways of PbTx-2 and PbTx-3 in rats and a general experimental workflow for comparative toxicity studies.

cluster_PbTx2 This compound-2 (PbTx-2) Metabolism cluster_PbTx3 This compound-3 (PbTx-3) Elimination PbTx-2 PbTx-2 Metabolites Polar Metabolites (Cysteine Adducts, Oxidized forms) PbTx-2->Metabolites Rapid Hepatic Metabolism Urine_PbTx2 Urinary Excretion (High Immunoactivity) Metabolites->Urine_PbTx2 PbTx-3 PbTx-3 Urine_PbTx3 Urinary Excretion (Parent Compound) PbTx-3->Urine_PbTx3 Limited Metabolism Start Toxin Administration (e.g., Intraperitoneal) GroupA Group A: PbTx-2 Start->GroupA GroupB Group B: PbTx-3 Start->GroupB Sample Blood & Urine Collection GroupA->Sample GroupB->Sample Analysis Toxicokinetic & Metabolic Analysis (RIA, HPLC-MS) Sample->Analysis Toxicity Assessment of Toxic Endpoints Analysis->Toxicity End Comparative Toxicity Profile Toxicity->End

References

A Comparative Guide to Inter-Laboratory Quantification of Brevetoxins in Shellfish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed methods for the quantification of brevetoxins in shellfish, addressing the critical need for reliable and reproducible analytical procedures in seafood safety and marine toxin research. Brevetoxins, potent neurotoxins produced by the dinoflagellate Karenia brevis, can accumulate in shellfish and cause Neurotoxic Shellfish Poisoning (NSP) in humans. Accurate quantification of these toxins is paramount for regulatory monitoring and public health protection.

This document summarizes data from inter-laboratory comparison studies, offering a clear overview of the performance of different analytical techniques. Detailed experimental protocols for the principal methods are provided to facilitate their implementation and adaptation in a laboratory setting.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for brevetoxin quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize quantitative data from a significant multi-laboratory study and other single-laboratory validations, providing a comparative overview of the performance of key methods.

Table 1: Inter-Laboratory Comparison of this compound Quantification Methods

MethodNo. of LabsSpiked Sample Recovery (%)Within-Lab RSDr (%)Between-Lab RSDR (%)
Mouse Bioassay --1115
ELISA 3-5876 - 1510 - 20
Receptor Binding Assay (96-well) 3-51365 - 3114 - 31
LC/MS 3-57814-

Data sourced from a thirteen-laboratory comparative study.[1]

Table 2: Single-Laboratory Validation of an LC/MS/MS Method for this compound Quantification in Shellfish

This compound AnalyteShellfish MatrixRecovery (%)Within-Lab Reproducibility (RSD, %)LOQ (mg/kg)
PbTx-3 Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster73 - 11214 - 180.032
BTX-B5 Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster73 - 11214 - 18-
BTX-B2 Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster73 - 11214 - 18-
S-desoxy BTX-B2 Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster73 - 11214 - 18-
PbTx-2 Greenshell Mussel, Eastern Oyster, Hard Clam, Pacific Oyster6127-

Data from a single-laboratory validation study.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods within the scientific community.

Mouse Bioassay

The mouse bioassay has traditionally been the "gold standard" for shellfish toxicity assessment.[3] It measures the overall toxicity of a sample.

Protocol:

  • Sample Preparation: Homogenize shellfish tissue.

  • Extraction: Extract the toxins from the homogenized tissue using a suitable solvent, typically diethyl ether.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a vehicle suitable for injection (e.g., 5% Tween 60 in saline).

  • Injection: Inject the extract intraperitoneally into mice (typically Swiss Webster strain).

  • Observation: Observe the mice for symptoms of neurotoxicity and record the time of death.

  • Calculation of Mouse Units (MU): One Mouse Unit (MU) is defined as the amount of toxin that kills 50% of the test animals within a specific timeframe. The results are typically expressed in MU per 100 g of shellfish tissue. The U.S. FDA action level is ≥ 20 MU per 100 g of shellfish.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an antibody-based assay that offers a more rapid and high-throughput alternative to the mouse bioassay.

Protocol:

  • Sample Preparation: Homogenize shellfish tissue.

  • Extraction: Extract brevetoxins from the homogenized tissue using a solvent such as methanol.

  • Dilution: Dilute the extract to fall within the dynamic range of the assay.

  • ELISA Procedure:

    • Coat microtiter plate wells with a this compound-protein conjugate.

    • Add standards, controls, and diluted shellfish extracts to the wells, followed by the addition of anti-brevetoxin antibodies.

    • Incubate to allow competitive binding between the this compound in the sample and the coated this compound for the antibodies.

    • Wash the plate to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: Calculate the this compound concentration in the samples by comparing their absorbance to a standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive instrumental method that can identify and quantify individual this compound analogs.

Protocol:

  • Sample Preparation: Homogenize shellfish tissue.

  • Extraction: Extract the toxins using a solvent mixture, such as 80% methanol in water.

  • Clean-up: Clean up the extract using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering matrix components.

  • LC Separation: Inject the cleaned-up extract into a liquid chromatograph equipped with a suitable analytical column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) containing modifiers like ammonium formate and formic acid to separate the different this compound analogs.

  • MS/MS Detection: Detect the separated toxins using a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity, monitoring the transition of a precursor ion to specific product ions for each this compound analog.

  • Quantification: Quantify the individual this compound analogs by comparing the peak areas in the sample chromatograms to those of certified reference standards.

Visualizing the Workflow

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study for this compound quantification and the logical relationship between the compared methods.

Inter_Laboratory_Comparison_Workflow cluster_prep Sample Preparation and Distribution cluster_analysis Laboratory Analysis cluster_data Data Analysis and Reporting Sample_Collection Shellfish Sample Collection (Spiked and Naturally Contaminated) Homogenization Homogenization and Sub-sampling Sample_Collection->Homogenization Sample_Distribution Distribution to Participating Laboratories Homogenization->Sample_Distribution Lab_1 Laboratory 1 (e.g., ELISA) Sample_Distribution->Lab_1 Lab_2 Laboratory 2 (e.g., LC-MS) Sample_Distribution->Lab_2 Lab_3 Laboratory 3 (e.g., Mouse Bioassay) Sample_Distribution->Lab_3 Lab_N Laboratory N (Other Methods) Sample_Distribution->Lab_N Data_Submission Submission of Results Lab_1->Data_Submission Lab_2->Data_Submission Lab_3->Data_Submission Lab_N->Data_Submission Statistical_Analysis Statistical Analysis (Recovery, RSD, etc.) Data_Submission->Statistical_Analysis Final_Report Final Comparison Report Statistical_Analysis->Final_Report

Caption: Workflow of an inter-laboratory comparison study.

Method_Comparison_Relationship cluster_functional Functional Assays cluster_structural Structural Assays cluster_performance Performance Metrics Mouse_Bioassay Mouse Bioassay (Overall Toxicity) Accuracy Accuracy / Recovery Mouse_Bioassay->Accuracy Precision Precision (RSD) Mouse_Bioassay->Precision RBA Receptor Binding Assay (Binding Affinity) RBA->Accuracy RBA->Precision Sensitivity Sensitivity (LOD/LOQ) RBA->Sensitivity ELISA ELISA (Antigen-Antibody Recognition) ELISA->Accuracy ELISA->Precision ELISA->Sensitivity Throughput Throughput ELISA->Throughput LC_MS LC-MS/MS (Molecular Structure) LC_MS->Accuracy LC_MS->Precision LC_MS->Sensitivity Specificity Specificity LC_MS->Specificity LC_MS->Throughput

References

evaluating the effectiveness of different shellfish depuration methods for brevetoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioaccumulation of brevetoxins, potent neurotoxins produced by the dinoflagellate Karenia brevis, in shellfish poses a significant threat to public health and the shellfish industry. Neurotoxic Shellfish Poisoning (NSP), caused by the consumption of contaminated shellfish, necessitates effective methods to ensure the safety of shellfish products. This guide provides a comprehensive comparison of different methods for the depuration of brevetoxins in shellfish, focusing on their effectiveness, underlying mechanisms, and the experimental data supporting their use.

Natural Depuration: The Baseline for Toxin Removal

Shellfish, as filter feeders, naturally purge toxins from their systems once they are in a clean, toxin-free environment. This process, known as natural depuration, is the most common practice for managing brevetoxin contamination. The effectiveness of natural depuration is influenced by several factors, including the shellfish species, the specific this compound congeners present, and environmental conditions.

Mechanism of Natural Depuration

Shellfish metabolize brevetoxins through various enzymatic pathways. For instance, PbTx-2 is often rapidly converted to less toxic, more polar metabolites, which are then eliminated. In contrast, PbTx-3 is eliminated more slowly and often without significant biotransformation[1]. The rate of toxin elimination is a critical factor in determining the time required for shellfish to become safe for consumption.

Experimental Data on Natural Depuration

Studies have quantified the natural depuration rates of brevetoxins in commercially important shellfish species like the Eastern oyster (Crassostrea virginica) and the hard clam (Mercenaria mercenaria).

Shellfish SpeciesInitial this compound Concentration (ng/g)Depuration TimeFinal this compound Concentration (ng/g)Toxin Reduction (%)Reference
Crassostrea virginica1,9862 weeks437.01~78%[2]
Mercenaria mercenaria1,0002 weeks204.8~79.5%[2]
Crassostrea virginica (PbTx-3)Not specified2 weeksNot specified90%[1]
Experimental Protocol: Natural Depuration Kinetics

Objective: To determine the rate of natural this compound depuration in shellfish.

  • Acclimation: Shellfish are acclimated in a controlled, toxin-free seawater environment.

  • Exposure: Shellfish are exposed to a known concentration of K. brevis cells or purified brevetoxins for a specified period to allow for toxin accumulation.

  • Depuration: Contaminated shellfish are transferred to a clean, flow-through seawater system.

  • Sampling: A subset of shellfish is sampled at regular intervals (e.g., daily, weekly).

  • Toxin Analysis: Shellfish tissues are extracted and analyzed for this compound content using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Toxin concentrations are plotted over time to determine the depuration rate and half-life.

Natural_Depuration_Workflow cluster_acclimation Acclimation Phase cluster_exposure Exposure Phase cluster_depuration Depuration Phase cluster_analysis Analysis Phase Acclimation Shellfish in Toxin-Free Seawater Exposure Exposure to K. brevis / Brevetoxins Acclimation->Exposure Contamination Depuration Transfer to Clean Flow-Through System Exposure->Depuration Initiate Depuration Sampling Periodic Sampling Depuration->Sampling Extraction Toxin Extraction Sampling->Extraction Analysis ELISA / LC-MS Analysis Extraction->Analysis Data Depuration Rate Calculation Analysis->Data

Workflow for Natural Depuration Experiment.

Active Depuration Methods: Accelerating Toxin Removal

While natural depuration is the standard, its often slow pace can lead to prolonged harvesting closures and economic losses. Researchers have explored active methods to accelerate the removal of brevetoxins from contaminated shellfish.

Ozonation: A Promising Chemical Oxidation Method

Ozone, a powerful oxidizing agent, has shown significant efficacy in degrading brevetoxins in seawater. While its application directly to live shellfish for depuration is still an area of active research, the evidence for its effectiveness in breaking down the toxins themselves is compelling.

Mechanism of Ozonation

Ozone directly oxidizes the this compound molecules, breaking them down into less toxic or non-toxic byproducts. This chemical degradation is rapid and irreversible.

Experimental Data on Ozonation

A key study demonstrated the effectiveness of ozone in reducing the concentration of various this compound congeners in seawater.

ToxinTreatment Time (minutes)Toxin Reduction (%)Reference
Total Brevetoxins (PbTx-1, -2, -3, -5, -7, -9)1099.9%[3]
Experimental Protocol: Ozonation of Brevetoxins in Seawater

Objective: To evaluate the effectiveness of ozone in degrading brevetoxins in a seawater matrix.

  • Toxin Preparation: A known concentration of purified brevetoxins is added to artificial seawater.

  • Ozone Generation: An ozone generator is used to produce ozone gas, which is bubbled into the seawater containing the toxins.

  • Exposure: The toxin-containing seawater is exposed to a continuous flow of ozone for specific time intervals (e.g., 1, 5, 10 minutes).

  • Sampling: Aliquots of the ozonated seawater are collected at each time point.

  • Toxin Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentrations of each this compound congener.

  • Data Analysis: The percentage reduction in toxin concentration is calculated for each time point.

Ozonation_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Preparation Brevetoxins in Artificial Seawater Ozonation Ozone Application Preparation->Ozonation Start Treatment Sampling Time-Course Sampling Ozonation->Sampling Analysis HPLC Analysis Sampling->Analysis Data Toxin Reduction Calculation Analysis->Data

Workflow for Ozonation Experiment.

Activated Carbon: A Potential Adsorption-Based Method

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds. While direct studies on its use for this compound depuration in live shellfish are limited, its proven effectiveness in removing other lipophilic marine biotoxins, such as paralytic shellfish toxins (PSTs), suggests its potential applicability.

Mechanism of Activated Carbon Adsorption

Brevetoxins, being lipophilic molecules, are likely to adsorb to the surface of activated carbon through hydrophobic interactions. In a depuration system, contaminated shellfish would filter water containing suspended activated carbon particles, which would bind to the toxins in their digestive tracts, facilitating their expulsion.

Experimental Data on a Related Toxin (PSTs)
Shellfish SpeciesTreatmentDepuration TimeToxin Reduction (%)Reference
Mussels (Mytilus galloprovincialis)Wood-based Activated Carbon1 day41%[4]
Mussels (Mytilus galloprovincialis)Wood-based Activated Carbon3 days68%[4]
Proposed Experimental Protocol: Activated Carbon Depuration

Objective: To evaluate the efficacy of activated carbon in accelerating the depuration of brevetoxins from shellfish.

  • Contamination: Shellfish are contaminated with brevetoxins as described in the natural depuration protocol.

  • Depuration Setup: Contaminated shellfish are placed in a recirculating seawater system.

  • Treatment Groups:

    • Control Group: No activated carbon added.

    • Treatment Group(s): Different concentrations of food-grade activated carbon are suspended in the seawater.

  • Depuration: The shellfish are allowed to depurate for a set period, with regular monitoring of water quality and activated carbon concentration.

  • Sampling and Analysis: Shellfish are sampled at regular intervals, and toxin levels are quantified as previously described.

  • Data Comparison: Depuration rates in the activated carbon treatment groups are compared to the control group.

Activated_Carbon_Workflow cluster_contamination Contamination Phase cluster_depuration Depuration Phase cluster_analysis Analysis Phase Contamination This compound-Contaminated Shellfish Control Control Group (Clean Seawater) Contamination->Control Treatment Treatment Group (Seawater + Activated Carbon) Contamination->Treatment Sampling Periodic Sampling Control->Sampling Treatment->Sampling Analysis Toxin Analysis Sampling->Analysis Comparison Compare Depuration Rates Analysis->Comparison

Workflow for Activated Carbon Depuration Experiment.

Comparison of Depuration Methods

MethodPrincipleEffectiveness for BrevetoxinsAdvantagesDisadvantages
Natural Depuration Biological elimination and metabolism by the shellfish.Effective, but can be slow (weeks).Low cost, no chemical additives.Time-consuming, subject to environmental variability.
Ozonation Chemical oxidation and degradation of toxin molecules.Highly effective in degrading toxins in seawater (99.9% reduction in 10 mins)[3].Rapid toxin destruction.Potential for formation of harmful byproducts, requires specialized equipment, effects on live shellfish need more research.
Activated Carbon Adsorption of toxin molecules onto a porous surface.Potentially effective based on data from other lipophilic toxins.Relatively low cost, simple application.Efficacy for brevetoxins not yet demonstrated, potential for shellfish to ingest carbon particles.

Conclusion

The effective depuration of brevetoxins from contaminated shellfish is crucial for public health and the sustainability of the shellfish industry. Natural depuration remains the industry standard, but its slow pace presents significant challenges. Ozonation shows great promise as a rapid and highly effective method for degrading brevetoxins, although further research is needed to optimize its application for live shellfish depuration. Activated carbon represents another potential avenue for accelerating depuration, with its effectiveness for other marine biotoxins warranting investigation for brevetoxins. Future research should focus on pilot-scale studies of these active depuration methods to validate their efficacy, safety, and economic viability for commercial shellfish operations.

References

A Comparative Guide to the Validation of Certified Reference Materials for Brevetoxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of brevetoxins, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone for method validation, ensuring the quality and comparability of data. This guide provides a comprehensive comparison of available brevetoxin CRMs and the analytical methods used for their validation, supported by experimental data and detailed protocols.

Comparison of Certified Reference Materials for Brevetoxins

The selection of an appropriate CRM is critical for establishing traceability and ensuring the accuracy of analytical results. Several providers offer this compound CRMs, with key characteristics summarized below.

Certified Reference MaterialSupplierNominal ConcentrationMatrixNotes
This compound-1 (PbTx-1) Solution Sigma-Aldrich (TraceCERT®)20 µg/gAcetonitrileProduced and certified in accordance with ISO/IEC 17025 and ISO 17034.
This compound-2 (PbTx-2) Solution Supelco/MerckVaries by lotAcetonitrileCertified Reference Material produced under ISO/IEC 17025 and ISO 17034.
This compound-3 (PbTx-3) Solution Sigma-Aldrich (TraceCERT®)20 µg/gAcetonitrileProduced and certified in accordance with ISO/IEC 17025 and ISO 17034.

Performance Comparison of Analytical Methods for this compound Validation

The validation of this compound CRMs relies on robust and reliable analytical methods. The three most commonly employed methods are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the Receptor Binding Assay (RBA). The following table compares the performance characteristics of these methods based on published validation studies.

ParameterLC-MS/MSELISAReceptor Binding Assay (RBA)
Recovery 61% - 112% for various brevetoxins[1]Not typically reported as a primary validation parameter; matrix effects are assessed.Not typically reported as a primary validation parameter.
Precision (RSD) Within-laboratory reproducibility: 12% - 27%[1]CVs <10% for standards, <15% for samplesRSD < 30% is generally accepted.
Limit of Detection (LOD) Toxin-dependent, in the low µg/kg range.Seawater: ~0.031 ng/mL; Shellfish: ~11.25 ng/gDependent on the ligand used (radiolabeled or fluorescent).
Specificity High; based on mass-to-charge ratio and fragmentation patterns.Cross-reactivity with different this compound analogs can occur.Based on binding affinity to the voltage-gated sodium channel receptor site 5.
Throughput ModerateHighModerate to High

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the key analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Extraction: Shellfish tissue is homogenized and extracted with an organic solvent, typically acetone or methanol.[2][]

  • Clean-up: The crude extract is subjected to a clean-up step using solid-phase extraction (SPE) with a C18 or other suitable sorbent to remove interfering matrix components.

  • Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph, and the brevetoxins are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium formate.

  • Mass Spectrometric Detection: The separated toxins are introduced into a tandem mass spectrometer. Detection is typically performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Preparation: Shellfish tissue is homogenized in a buffer. For some kits, a simple dilution of the homogenate is sufficient, while others may require an extraction step.[4][5]

  • Competitive Immunoassay: The sample (or standard) is mixed with a known amount of enzyme-conjugated this compound and added to microplate wells coated with anti-brevetoxin antibodies. The free and enzyme-conjugated brevetoxins compete for binding to the antibodies.

  • Washing: The wells are washed to remove any unbound material.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Receptor Binding Assay (RBA)
  • Preparation of Receptor Source: Synaptosomes, which are preparations of nerve terminals containing the voltage-gated sodium channels, are typically isolated from rat brain tissue.

  • Competitive Binding: A labeled ligand (either radiolabeled, such as [3H]PbTx-3, or a fluorescently labeled this compound derivative) is incubated with the synaptosome preparation in the presence of the sample or standard. The this compound in the sample competes with the labeled ligand for binding to receptor site 5 on the sodium channels.

  • Separation of Bound and Free Ligand: The bound ligand is separated from the free ligand, often by filtration through a glass fiber filter.

  • Quantification: The amount of bound labeled ligand is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used. The amount of bound labeled ligand is inversely proportional to the concentration of this compound in the sample.

Visualizing the this compound Analysis Workflow and Signaling Pathway

To better illustrate the processes involved in this compound analysis and its biological effects, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcmsms_workflow LC-MS/MS Workflow cluster_elisa_workflow ELISA Workflow cluster_rba_workflow RBA Workflow Shellfish_Tissue Shellfish Tissue Homogenization Homogenization Shellfish_Tissue->Homogenization Extraction Extraction (e.g., Acetone/Methanol) Homogenization->Extraction SPE_Cleanup SPE Cleanup Extraction->SPE_Cleanup Competitive_Binding Competitive Binding Extraction->Competitive_Binding Receptor_Binding Competitive Receptor Binding Extraction->Receptor_Binding LC_MSMS LC-MS/MS ELISA ELISA RBA Receptor Binding Assay Chromatography Chromatographic Separation SPE_Cleanup->Chromatography MS_Detection MS/MS Detection Chromatography->MS_Detection Washing_Step Washing Competitive_Binding->Washing_Step Substrate_Addition Substrate Addition Washing_Step->Substrate_Addition Signal_Detection_ELISA Signal Detection Substrate_Addition->Signal_Detection_ELISA Separation Separation of Bound/Free Receptor_Binding->Separation Quantification Quantification Separation->Quantification

Caption: Experimental workflow for this compound analysis in shellfish.

G This compound This compound VGSC Voltage-Gated Sodium Channel (Site 5) This compound->VGSC Binds to Detoxification Cellular Detoxification This compound->Detoxification Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Na_Ca_Exchanger Na+/Ca2+ Exchanger (Reversal) Na_Influx->Na_Ca_Exchanger Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Leads to NMDA NMDA Receptor Depolarization->NMDA L_type L-type Ca2+ Channel Depolarization->L_type ERK ERK1/2 Phosphorylation Ca_Influx->ERK NMDA->Ca_Influx L_type->Ca_Influx Na_Ca_Exchanger->Ca_Influx CREB CREB Phosphorylation ERK->CREB BDNF Increased BDNF Gene Expression CREB->BDNF Glutathione Glutathione Conjugation Detoxification->Glutathione

Caption: this compound signaling pathway in a neuron.

References

Comparative Analysis of Brevetoxin-Induced Neurotoxicity in Teleost Fish: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the neurotoxic effects of brevetoxin, a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis, across various fish species. Massive fish kills are a hallmark of K. brevis blooms, primarily due to the neurotoxic effects of brevetoxins.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of the toxin's mechanism of action and experimental workflows.

Quantitative Comparison of this compound Toxicity in Fish

Brevetoxins exert their neurotoxic effects by binding to site 5 of voltage-gated sodium channels (VGSCs) in nerve cells. This binding leads to channel activation at normal resting potential, causing an uncontrolled influx of sodium ions, persistent nerve stimulation, and ultimately, neuromuscular paralysis.[1][2] The susceptibility to this compound varies among fish species, as evidenced by the differing lethal concentrations (LC50) and lethal doses (LD50) reported in the literature. However, it is crucial to note that direct comparisons are challenging due to variations in experimental methodologies, including the method of toxin administration (e.g., intraperitoneal injection vs. aqueous exposure to K. brevis cells) and the specific this compound congeners used.

Fish SpeciesToxin/ExposureRoute of AdministrationEndpointValueReference
Goldfish (Carassius auratus)This compound-3 (PbTx-3)Intraperitoneal InjectionLD500.068 µg/g
Pinfish (Lagodon rhomboides)Karenia brevis cellsAqueous Exposure96-hour LC50534,540 cells/L
Striped Mullet (Mugil cephalus)Karenia brevis cellsAqueous Exposure96-hour LC50140,000 cells/L (~2.7 µg toxin/L)

Note: The LC50 values for Pinfish and Striped Mullet are based on exposure to K. brevis cells, and the corresponding toxin concentration can vary depending on the toxin content per cell in the culture.

Brevetoxins have been shown to accumulate in various fish tissues, with concentrations often being higher in the viscera and liver compared to the muscle tissue. For instance, in experimental settings, pinfish and croakers fed toxic shellfish accumulated high levels of brevetoxins in their tissues.[3] Specifically, pinfish showed maximum average levels of 1412 ± 151 ng/g in muscle and 2233 ± 442 ng/g in viscera.[3] Similarly, croakers had levels of 955 ± 73 ng/g in muscle and 1990 ± 166 ng/g in viscera.[3] Planktivorous fish like striped mullet also accumulate brevetoxins, with tissue concentrations increasing with the density of K. brevis cells and exposure duration.[3]

Signaling Pathway of this compound Neurotoxicity

The primary molecular target of brevetoxins is the voltage-gated sodium channel (VGSC) on the membrane of excitable cells, such as neurons and muscle cells. The binding of this compound to site 5 of the α-subunit of the VGSC leads to a conformational change that has several key consequences.

Brevetoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PbTx) VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to Site 5 Na_ion Na+ Ions VGSC->Na_ion Persistent Activation & Inhibition of Inactivation Depolarization Membrane Depolarization Na_ion->Depolarization Uncontrolled Influx AP_Firing Spontaneous Action Potential Firing Depolarization->AP_Firing Neurotransmitter_Release Neurotransmitter Release AP_Firing->Neurotransmitter_Release Paralysis Neurotoxicity & Paralysis Neurotransmitter_Release->Paralysis

This compound's mechanism of action on a neuron.

Experimental Protocols

The following are generalized protocols for assessing the neurotoxic effects of this compound in fish, based on methodologies reported in the scientific literature.

Acute Toxicity Testing (LC50/LD50 Determination)

Objective: To determine the concentration of this compound that is lethal to 50% of the test population over a specified time period.

  • Test Organisms: Select a fish species of interest. Acclimate the fish to laboratory conditions for at least one week prior to the experiment.

  • Toxin Preparation:

    • For LC50 (Aqueous Exposure): Use cultured Karenia brevis cells. Determine the cell density and toxin concentration per cell. Prepare serial dilutions of the culture in clean seawater.

    • For LD50 (Injection): Use purified this compound (e.g., PbTx-3) dissolved in an appropriate vehicle (e.g., saline with a small percentage of ethanol or Tween).

  • Exposure:

    • LC50: Place fish in tanks containing the different concentrations of K. brevis culture. Maintain a control group in clean seawater. The exposure duration is typically 96 hours.

    • LD50: Inject fish intraperitoneally with different doses of the this compound solution. Maintain a control group injected with the vehicle only.

  • Observation: Monitor the fish for signs of toxicity, such as erratic swimming, loss of equilibrium, convulsions, and mortality, at regular intervals.

  • Data Analysis: Calculate the LC50 or LD50 value and its 95% confidence intervals using statistical methods such as the probit or Spearman-Karber method.

Toxin Accumulation Studies

Objective: To quantify the uptake and distribution of this compound in different fish tissues.

  • Exposure: Expose fish to a sublethal concentration of this compound, either through feeding with toxic prey (e.g., shellfish that have accumulated brevetoxins) or through aqueous exposure to K. brevis cells.

  • Sample Collection: At predetermined time points, euthanize a subset of fish and dissect out various tissues (e.g., muscle, liver, viscera, gills).

  • Toxin Extraction: Homogenize the tissues and extract the brevetoxins using an appropriate solvent (e.g., acetone or methanol).

  • Toxin Quantification: Analyze the extracts to determine the concentration of brevetoxins using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[1]

Behavioral and Electrophysiological Studies

Objective: To assess the sublethal neurotoxic effects of this compound on fish behavior and nerve function.

  • Behavioral Analysis: Expose fish to sublethal concentrations of this compound and observe for changes in swimming behavior, feeding, and predator avoidance.

  • Electrophysiology:

    • Whole-nerve recordings: Dissect nerve preparations from exposed and control fish and record compound action potentials to assess nerve excitability and conduction.

    • Patch-clamp analysis: Isolate individual neurons and use patch-clamp techniques to study the effects of this compound on the properties of single voltage-gated sodium channels.

Experimental Workflow for Assessing this compound Neurotoxicity

The following diagram outlines a typical workflow for a comprehensive study on the neurotoxic effects of this compound in a fish species.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_exposure Phase 2: Toxin Exposure cluster_analysis Phase 3: Data Collection & Analysis cluster_interpretation Phase 4: Interpretation & Reporting A1 Select Fish Species A2 Acclimate Fish A1->A2 A3 Prepare this compound Stocks (Purified or K. brevis culture) A2->A3 B1 Acute Toxicity Assay (LC50/LD50) A3->B1 B2 Sublethal Exposure for Accumulation & Effects Studies A3->B2 C1 Record Mortality & Behavioral Observations B1->C1 B2->C1 C2 Collect Tissue Samples B2->C2 C4 Electrophysiological Recordings B2->C4 D1 Statistical Analysis C1->D1 C3 Toxin Analysis (ELISA/LC-MS) C2->C3 C3->D1 C4->D1 D2 Compare Results Across Species D1->D2 D3 Publish Findings D2->D3

A generalized workflow for this compound research.

Conclusion

This guide provides a summary of the current understanding of the neurotoxic effects of this compound in different fish species. While the fundamental mechanism of action is well-characterized, there is a need for more standardized, comparative studies to fully understand the interspecies variability in susceptibility to this potent marine neurotoxin. The provided protocols and workflows offer a framework for researchers to design and conduct further investigations in this critical area of marine toxicology.

References

A Comparative Guide to Brevetoxin Detection Assays for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of various brevetoxin detection assays, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their needs. Performance characteristics, experimental data, and detailed methodologies are presented to facilitate an informed decision-making process.

Performance Characteristics at a Glance

The selection of a this compound detection assay is often a trade-off between sensitivity, specificity, throughput, cost, and the technical expertise required. The following table summarizes the key quantitative performance characteristics of commonly used methods.

Assay TypeLimit of Detection (LOD) / Quantitation (LOQ)Linear RangePrecision (RSD)Recovery (%)Assay TimeThroughput
ELISA ~0.031 ng/mL (seawater), 11.25 ng/g (shellfish)[1]0.04 - 2.00 ng/mL[2]<20%[2]94.0% - 109%[2]< 2 hours[1]High
Receptor Binding Assay (RBA) 1.4 amol[3]Not explicitly stated10% - 31%[4]Not explicitly stated~2-4 hoursMedium
LC-MS/MS 0.18–0.31 µg/L[5]0.001–0.5 mg/L[5]1.8–7.9%[5]82.2–96.2%[5]Several hoursLow to Medium
Aptamer-Based Biosensor 4.5 nM (for PbTx-1)[6]100 - 2000 nM (for PbTx-1)[6]Not explicitly statedNot explicitly stated< 10 minutes[1]High

In-Depth Assay Comparison

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay that offers a balance of sensitivity, speed, and cost-effectiveness. Commercial ELISA kits are available for the detection of brevetoxins in various matrices, including seawater and shellfish.[1] These assays are based on the competition between brevetoxins in the sample and a labeled this compound conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of this compound in the sample.

One study validated a commercial ELISA kit for the detection of this compound-3 (PbTx-3) in human plasma, demonstrating a quantitative range of 0.0400–2.00 ng/mL with inter- and intraday accuracies between 94.0% and 109% and relative standard deviations (RSD) of less than 20%.[2] The assay showed cross-reactivity with other this compound analogs, which can be advantageous for screening purposes but may lack the specificity required for quantitative analysis of individual toxins.[2]

Receptor Binding Assay (RBA)

The Receptor Binding Assay (RBA) is a functional assay that measures the total toxicity of a sample by quantifying the binding of toxins to their target receptor, the voltage-gated sodium channel (VGSC).[7] This method provides a measure of the biological activity of the toxins present, which may be more relevant for risk assessment than the concentration of individual toxins.

A chemiluminescent RBA has been developed with a very low detection limit of 1.4 amol.[3] A multi-laboratory study showed that the RBA compared favorably with the traditional mouse bioassay, with between-laboratory RSDs ranging from 14% to 31%.[4] While highly sensitive, the RBA can exhibit variability and may be affected by matrix interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the identification and quantification of specific this compound analogs. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It allows for the simultaneous determination of multiple toxins and their metabolites in complex matrices.

A single-laboratory validation of an LC-MS/MS method for six brevetoxins in shellfish reported method recoveries ranging from 73% to 112% and within-laboratory reproducibility with RSDs between 14% and 18% for most analytes.[8] Another study reported an LC-MS/MS method with high sensitivity, with limits of quantification of 0.18–0.31 μg/L, and satisfactory recoveries of 82.2–96.2%.[5] While highly accurate and specific, LC-MS/MS requires expensive instrumentation and highly trained personnel.

Aptamer-Based Biosensors

Aptamer-based biosensors are an emerging technology that utilizes short, single-stranded DNA or RNA molecules (aptamers) that can bind to specific targets with high affinity and specificity.[9] These biosensors offer the potential for rapid, low-cost, and portable detection of brevetoxins.

One study reported the development of a biolayer interferometry (BLI) aptasensor for the detection of this compound-1 (PbTx-1) with a limit of detection as low as 4.5 nM and a linear range of 100 to 2000 nM.[6] Another electrochemical aptasensor demonstrated a sample-to-result time of less than 10 minutes.[1] While promising, aptamer-based assays are still under development and may require further validation for routine use.

Experimental Protocols

Competitive ELISA for this compound Detection (Generalized Protocol)
  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate.

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards or samples containing this compound are added to the wells, followed by the addition of a specific anti-brevetoxin antibody. During incubation, the free this compound in the sample and the coated this compound-protein conjugate compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Receptor Binding Assay for this compound (Generalized Protocol)
  • Receptor Preparation: A preparation of rat brain synaptosomes, which are rich in voltage-gated sodium channels, is used as the source of the receptor.

  • Competition: The synaptosome preparation is incubated with a known amount of a radiolabeled or fluorescently labeled this compound (e.g., [³H]PbTx-3 or a fluorescent derivative) and the sample containing an unknown amount of this compound. The unlabeled this compound in the sample competes with the labeled this compound for binding to the receptors.

  • Separation: The receptor-bound and free labeled this compound are separated, typically by filtration through a glass fiber filter.

  • Detection: The amount of labeled this compound bound to the receptor is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.

  • Quantification: The concentration of this compound in the sample is determined by comparing the inhibition of labeled this compound binding to a standard curve generated with known concentrations of unlabeled this compound.

LC-MS/MS for this compound Detection in Shellfish (Generalized Protocol)
  • Sample Extraction: Shellfish tissue is homogenized and extracted with an organic solvent, typically methanol or acetone.

  • Clean-up: The crude extract is subjected to a clean-up step to remove interfering matrix components. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

  • LC Separation: The cleaned-up extract is injected into a liquid chromatograph equipped with a C18 column. The different this compound analogs are separated based on their polarity.

  • MS/MS Detection: The separated toxins are introduced into a tandem mass spectrometer. The molecules are ionized (typically by electrospray ionization), and specific precursor ions are selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive measurement of each this compound analog.

  • Quantification: The concentration of each this compound is determined by comparing the peak area to a calibration curve generated with certified reference standards.

Visualizing the Mechanism and Workflow

To better understand the underlying principles of this compound toxicity and the experimental processes, the following diagrams are provided.

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_channel Depolarization Membrane Depolarization Na_channel->Depolarization Persistent Activation Ca_channel NaCa_exchanger Na+/Ca2+ Exchanger Ca_ion_in Ca2+ Influx NaCa_exchanger->Ca_ion_in This compound This compound This compound->VGSC Binds to Site 5 Na_ion_in Na+ Influx Depolarization->NaCa_exchanger Reversal ERK12 ERK1/2 Activation Ca_ion_in->ERK12 CREB CREB Phosphorylation ERK12->CREB BDNF BDNF Gene Expression CREB->BDNF

This compound Signaling Pathway

ELISA_Workflow start Start coat Coat Plate with This compound-Antigen Conjugate start->coat block Block Unbound Sites coat->block add_sample Add Sample/Standard and Anti-Brevetoxin Antibody block->add_sample incubate1 Incubate (Competition) add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Enzyme-Labeled Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 read Read Absorbance incubate3->read end End read->end

Competitive ELISA Workflow

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Brevetoxin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the potent neurotoxin brevetoxin demands rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3][4] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Respiratory Protection Full-face respiratorRecommended, especially if there is a risk of aerosolization.[3][4]
Respiratory filter deviceFor brief exposure or low concentrations.[1]
Self-contained breathing apparatus (SCBA)For intensive or longer exposure.[1]
Hand Protection Chemical-resistant glovesMust be impermeable and resistant to the product. Inspect gloves prior to use.[1][3][4]
Eye and Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[3]
Face shieldTo be worn over safety glasses for tasks with a high risk of splashes.[5][6]
Body Protection Lab coat or smockShould be buttoned completely.[7]
Fire/flame resistant and impervious clothingTo prevent skin exposure.[3][4]
Closed-toe shoesTo protect feet from spills.[7]

It is imperative to avoid all personal contact with this compound, including inhalation. Work should be conducted in a well-ventilated area, and personnel should wash their hands thoroughly after handling.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps for safe laboratory practices.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare Ventilated Workspace Don PPE->Prepare Workspace Handle Toxin 3. Handle this compound Prepare Workspace->Handle Toxin Decontaminate Spills 4. Decontaminate Spills & Surfaces Handle Toxin->Decontaminate Spills Decontaminate Equipment 5. Decontaminate Equipment Decontaminate Spills->Decontaminate Equipment Dispose Waste 6. Dispose of Waste Decontaminate Equipment->Dispose Waste Doff PPE 7. Doff PPE Dispose Waste->Doff PPE

A flowchart outlining the procedural steps for safely handling this compound in a laboratory setting.

Decontamination and Disposal Plan

Effective decontamination and proper disposal are critical to prevent residual contamination and environmental release.

Decontamination Procedures:

For spills and equipment, chemical inactivation is the recommended method. The following table outlines effective decontamination solutions.

Decontaminating AgentConcentrationContact TimeApplication
Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH)2.5% NaOCl with 0.25 N NaOH4 hoursLiquid samples, spills, and non-burnable waste.[8]
Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH)0.25% NaOCl with 0.025 N NaOH4 hoursCages and bedding from exposed animals.[8]
Sodium Hydroxide (NaOH)0.1 N10 minutesDetoxification of lethal doses of PbTx-2 and PbTx-3.[9][10]

Important Note: Steam autoclaving is not an effective method for detoxifying brevetoxins.[9][10]

Spill Response:

  • Evacuate and Isolate: Immediately clear the area of all personnel.

  • Don PPE: Wear the appropriate PPE before re-entering the area.

  • Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with a dampened paper towel to avoid raising dust.[11]

  • Decontaminate: Apply the appropriate chemical inactivating agent, starting from the perimeter and working towards the center. Allow for the prescribed contact time.[11]

  • Clean: Clean the spill area with the inactivating agent, followed by soap and water.[11]

  • Dispose: Double-bag the inactivated spill waste for disposal.[11]

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous.

  • Liquid Waste: Decontaminate with a recommended chemical agent before drain disposal.[12]

  • Solid Waste:

    • Non-burnable: Soak in a decontamination solution before disposal.[8]

    • Burnable: Incinerate at temperatures exceeding 500°C (932°F).[9][10]

  • Sharps: Dispose of in a rigid, puncture-resistant sharps container labeled with a biohazard symbol.[12]

All disposal must comply with local, state, and federal regulations.

Quantitative Toxicity Data

The following table summarizes key toxicity values for brevetoxins, primarily from animal studies.

ToxinTest AnimalRoute of AdministrationLD50 Value
This compound B (PbTx-2)MouseOral6,600 µg/kg[1]
This compound B (PbTx-2)MouseIntraperitoneal200 µg/kg[1]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water.[1][4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.[1]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, advancing scientific knowledge while prioritizing personal and environmental safety.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。